Ethyl 3-hydroxyheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBSPGVLQLSZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547213 | |
| Record name | Ethyl 3-hydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126784-39-2 | |
| Record name | Ethyl 3-hydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Landscape of β-Hydroxy Esters: A Technical Guide to Ethyl 3-Hydroxyheptanoate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Ethyl 3-hydroxyheptanoate, a chiral β-hydroxy ester, represents a class of molecules with significant potential in synthetic organic chemistry and drug development. While specific experimental data for this particular long-chain ester is not extensively documented in public literature, its structural characteristics allow for a comprehensive understanding of its physical properties, synthesis, and analytical characterization through the lens of its well-studied lower homologs. This guide provides an in-depth exploration of this compound, offering estimated physical properties, detailed synthetic and analytical protocols, and insights into its potential applications, particularly in the synthesis of complex chiral molecules.
Introduction: The Significance of Chiral β-Hydroxy Esters
β-hydroxy esters are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules and natural products. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for diverse chemical transformations, making them valuable intermediates. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, rendering the enantioselective synthesis of these compounds a key area of research.[1][2] this compound, with its seven-carbon chain, offers a lipophilic backbone that can be advantageous in the design of novel therapeutic agents.
Physicochemical Properties: An Estimation Based on Homologous Series
Table 1: Estimated and Comparative Physical Properties
| Property | Ethyl 3-hydroxybutyrate (Experimental) | Ethyl 3-hydroxyhexanoate (Experimental) | This compound (Estimated) |
| Molecular Formula | C₆H₁₂O₃[3] | C₈H₁₆O₃ | C₉H₁₈O₃ |
| Molecular Weight ( g/mol ) | 132.16[3][4] | 160.21 | 174.24 |
| Boiling Point (°C) | 170[3] | ~200-210 | ~220-235 |
| Density (g/cm³) | 1.017[3] | ~0.98 | ~0.96 |
| Refractive Index | 1.4208[3] | ~1.43 | ~1.43-1.44 |
| Solubility | Soluble in water and organic solvents[3] | Sparingly soluble in water, soluble in organic solvents | Poorly soluble in water, soluble in organic solvents |
Causality Behind the Estimations:
-
Boiling Point: The boiling point is expected to increase with the lengthening of the alkyl chain due to stronger van der Waals forces.
-
Density: The density is predicted to decrease slightly as the hydrocarbon portion of the molecule increases relative to the polar ester and hydroxyl groups.
-
Solubility: Water solubility will decrease significantly with the longer, nonpolar heptanoate chain, while solubility in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons will remain high.
Synthesis of this compound: A Strategic Approach
The synthesis of β-hydroxy esters can be achieved through various methods. For this compound, two primary strategies are considered: the classical Reformatsky reaction for a racemic mixture and an asymmetric synthesis for enantiomerically pure forms.
Racemic Synthesis via the Reformatsky Reaction
The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters.[5] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.
Experimental Protocol: Synthesis of this compound
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
-
Initiation: Add a small crystal of iodine to initiate the reaction.
-
Addition of Reactants: A mixture of pentanal (1.0 eq) and ethyl bromoacetate (1.1 eq) dissolved in anhydrous THF is added dropwise from the dropping funnel to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring and refluxing for an additional 1-2 hours until the pentanal is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sources
- 1. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
An In-Depth Technical Guide to Ethyl 3-Hydroxyheptanoate: Structure, Properties, and Synthesis
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of ethyl 3-hydroxyheptanoate, a beta-hydroxy ester of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to present a thorough profile. We will delve into its chemical structure, predicted physicochemical properties, established synthetic methodologies, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Introduction to Beta-Hydroxy Esters: The Chemical Class of this compound
This compound belongs to the class of organic compounds known as beta-hydroxy esters. These molecules are characterized by a hydroxyl group (-OH) located on the carbon atom beta to the carbonyl group of an ester. This structural motif is a valuable synthon in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. The presence of two functional groups, an alcohol and an ester, in close proximity allows for a rich and diverse range of chemical transformations.
Beta-hydroxy esters are prevalent in numerous natural products and biologically active compounds. Their synthesis, particularly in an enantiomerically pure form, is a critical challenge and a significant area of research in modern organic chemistry.
Chemical Structure and Identification
The chemical structure of this compound consists of a seven-carbon heptanoate backbone with a hydroxyl group at the C-3 position and an ethyl ester at the C-1 position.
Caption: Chemical structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₈O₃
-
Molecular Weight: 174.24 g/mol
Physicochemical Properties (Predicted)
Direct experimental data for the physicochemical properties of this compound are scarce. However, we can extrapolate and predict these properties based on trends observed in homologous beta-hydroxy esters such as ethyl 3-hydroxybutanoate and ethyl 3-hydroxyhexanoate.
| Property | Predicted Value for this compound | Reference Data (Ethyl 3-hydroxybutanoate)[1][2] | Reference Data (Ethyl 3-hydroxyhexanoate)[3] |
| Appearance | Colorless to pale yellow liquid | Clear colorless liquid | Colorless to pale yellow liquid |
| Odor | Fruity | Fruity | Fruity, citrus, tropical |
| Boiling Point | ~220-230 °C at 760 mmHg | 170-175 °C at 760 mmHg | 101-102 °C at 14 mmHg |
| Density | ~0.95-0.97 g/mL | 1.017 g/mL | 0.970-0.984 g/mL |
| Refractive Index | ~1.430-1.440 | 1.416-1.424 | 1.426-1.430 |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Soluble in water | Insoluble in water |
| Flash Point | > 100 °C | 64 °C (148 °F) | 94.44 °C (202 °F) |
Note: These predicted values should be used as a guideline and confirmed through experimental analysis.
Synthesis of this compound
The synthesis of beta-hydroxy esters is a well-established field in organic chemistry. The Reformatsky reaction is a classic and highly reliable method for the preparation of these compounds.
The Reformatsky Reaction: A Mechanistic Overview
The Reformatsky reaction involves the reaction of an alpha-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal.[4] The key steps are:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the alpha-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.
-
Nucleophilic Addition: The organozinc reagent then adds to the carbonyl group of the aldehyde or ketone.
-
Hydrolysis: The resulting zinc alkoxide is hydrolyzed upon acidic workup to yield the final beta-hydroxy ester.
Caption: General workflow for the synthesis of this compound via the Reformatsky reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the Reformatsky reaction.[4][5]
Materials:
-
Pentanal
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add zinc dust. Briefly heat the zinc under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add a crystal of iodine to activate the zinc surface.
-
Reaction Setup: Add anhydrous diethyl ether or THF to the flask.
-
Initiation: In the dropping funnel, prepare a solution of pentanal and a small portion of the ethyl bromoacetate in the anhydrous solvent. Add a small amount of this solution to the zinc suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.
-
Addition of Reactants: Once the reaction has initiated, add the remaining solution of pentanal and ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved and the solution is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Enantioselective Synthesis of Beta-Hydroxy Esters
The C-3 position of this compound is a stereocenter. For applications in drug development, it is often necessary to synthesize a single enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities. Several strategies exist for the enantioselective synthesis of beta-hydroxy esters.
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the ester, which directs the stereochemical outcome of the reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.
-
Chiral Catalysts: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This is a highly efficient approach as only a substoichiometric amount of the chiral material is required.[6][7]
-
Biocatalysis: Enzymes, such as reductases, can be used to reduce a beta-keto ester precursor to the corresponding beta-hydroxy ester with high enantioselectivity.[8]
Caption: Conceptual diagram illustrating the use of enantiomerically pure this compound as a chiral building block in drug synthesis.
Applications in Research and Development
While specific applications of this compound are not widely documented, its structural features suggest several potential uses, particularly in the pharmaceutical and fragrance industries.
Drug Development
Beta-hydroxy esters are key intermediates in the synthesis of a wide range of pharmaceuticals. The hydroxyl and ester functionalities can be readily converted to other functional groups, allowing for the construction of complex molecular architectures. Enantiomerically pure this compound could serve as a valuable chiral building block for the synthesis of novel drug candidates.
Flavors and Fragrances
Many esters with fruity and pleasant odors are used in the flavor and fragrance industry.[3] Given the predicted fruity aroma of this compound, it has potential applications as a fragrance component in perfumes, cosmetics, and as a flavoring agent in food products.
Spectroscopic Characterization (Predicted)
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the proton on the carbon bearing the hydroxyl group, and signals for the protons of the heptanoate chain.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, and the carbons of the ethyl and heptanoate groups.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester (around 1735 cm⁻¹) and a broad absorption for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments of the molecule.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Fire Hazards: Beta-hydroxy esters are generally combustible liquids. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Conclusion
This compound, while not extensively studied, represents a valuable chemical entity with significant potential in organic synthesis. Its role as a beta-hydroxy ester makes it a versatile building block for the construction of more complex molecules, particularly in the field of drug discovery. The well-established methodologies for the synthesis of this class of compounds, such as the Reformatsky reaction, provide a clear path for its preparation. Further research into the specific properties and applications of this compound is warranted and could unveil novel opportunities in both academic and industrial research.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62572, Ethyl 3-Hydroxybutyrate. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Yeast Metabolome Database. ethyl 3-hydroxybutanoate (YMDB01425). [Link]
-
The Good Scents Company. ethyl 3-hydroxyhexanoate, 2305-25-1. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 440030, ethyl (3R)-3-hydroxybutanoate. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Klapars, A., & Campos, K. R. (2010). Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. Organic Letters, 12(22), 5374–5377. [Link]
-
Wu, S., et al. (2021). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]
-
Ghorai, M. K., et al. (2019). Ni(II)-Catalyzed Enantioselective Synthesis of β-Hydroxy Esters with Carboxylate Assistance. Organic Letters, 21(17), 6858–6862. [Link]
Sources
- 1. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
A Guide to the Spectroscopic Characterization of Ethyl 3-Hydroxyheptanoate
This technical guide provides a detailed analysis of the key spectroscopic data for ethyl 3-hydroxyheptanoate, a valuable chiral building block in organic synthesis. The structural elucidation of this molecule is paramount for its application in the development of pharmaceuticals and other fine chemicals. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define its molecular architecture. For the purpose of this guide, we will leverage the comprehensive spectral data available for the closely related homolog, ethyl 3-hydroxyhexanoate, to provide a robust and predictive analysis for this compound. The minor structural difference—an additional methylene group in the n-butyl chain—allows for a highly accurate extrapolation of the spectral features.
Molecular Structure and Spectroscopic Overview
This compound possesses a stereocenter at the C3 position, making chiral purity a critical parameter in many of its applications. Spectroscopic techniques are fundamental in confirming the covalent structure and providing insights into the chemical environment of each atom within the molecule.
DOT Diagram of this compound Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on the known data for ethyl 3-hydroxyhexanoate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~2.45 | dd | 2H | ~16.5, ~3.5 |
| H-3 | ~4.05 | m | 1H | |
| H-4 | ~1.45 | m | 2H | |
| H-5 | ~1.30 | m | 2H | |
| H-6 | ~1.30 | m | 2H | |
| H-7 | ~0.90 | t | 3H | ~7.0 |
| O-CH₂ (ethyl) | ~4.15 | q | 2H | ~7.1 |
| CH₃ (ethyl) | ~1.25 | t | 3H | ~7.1 |
| OH | Variable | br s | 1H |
Rationale for Predictions: The chemical shifts are extrapolated from the spectrum of ethyl 3-hydroxyhexanoate. The protons on C2 are diastereotopic and appear as a doublet of doublets. The methine proton at C3 is coupled to the protons on C2 and C4, resulting in a multiplet. The methylene groups of the n-butyl chain (C4, C5, and C6) will have overlapping signals in the aliphatic region. The terminal methyl group (C7) will appear as a triplet. The ethyl ester protons will present as a quartet and a triplet. The hydroxyl proton's chemical shift is concentration and solvent dependent.
DOT Diagram of ¹H NMR Correlations:
Caption: Proposed fragmentation pathways for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
IR Spectroscopy
-
Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Use a gas chromatograph (GC) for sample introduction to ensure the analysis of a pure compound.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range of m/z 40-300 is appropriate.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. By leveraging the data from the closely related ethyl 3-hydroxyhexanoate, this guide offers a detailed and predictive analysis of the key spectroscopic features of the target molecule. These data are essential for researchers in synthetic chemistry and drug development to ensure the identity and purity of their materials.
References
-
SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Wiley-VCH GmbH. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxybutyrate. National Center for Biotechnology Information. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of Ethyl 3-hydroxyheptanoate in Various Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxyheptanoate is a chiral ester that holds significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a hydroxyl group and an ester moiety, makes it a valuable intermediate for introducing stereospecific centers and functional group handles for further chemical transformations. The solubility of this compound in various solvents is a critical physicochemical parameter that underpins its utility in numerous applications, from reaction engineering and purification to formulation and drug delivery. An understanding of its solubility profile is paramount for optimizing synthetic routes, developing robust purification strategies, and formulating effective drug products.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally similar compounds and fundamental principles of physical organic chemistry to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Physicochemical Properties and Predicted Solubility Profile of this compound
This compound possesses a molecular structure that dictates its interaction with various solvents. The key functional groups are the ethyl ester and the secondary hydroxyl group, which are polar and capable of engaging in hydrogen bonding. These are appended to a seven-carbon chain, which imparts a significant degree of nonpolar character to the molecule. The interplay between these polar and nonpolar regions governs its solubility.
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1] Solvents with similar polarity and hydrogen bonding capabilities to the solute are generally effective at dissolving it. For this compound, this suggests a nuanced solubility profile.
Based on data for analogous compounds such as ethyl 3-hydroxybutyrate and ethyl 3-hydroxyhexanoate, a general trend can be extrapolated. Shorter-chain hydroxy esters, like ethyl 3-hydroxybutyrate, exhibit appreciable water solubility due to the dominance of the polar hydroxyl and ester groups.[2] As the alkyl chain length increases, as in ethyl 3-hydroxyhexanoate, the nonpolar character becomes more pronounced, leading to reduced water solubility.[3]
Therefore, it is predicted that this compound will have limited solubility in water. However, the presence of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and the ester group, which can act as a hydrogen bond acceptor, will likely render it soluble in a range of organic solvents.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nonpolar heptyl chain will limit solubility in highly polar water. Shorter-chain alcohols are expected to be better solvents due to their ability to hydrogen bond and their lower polarity compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the hydroxyl group of the solute. The absence of a long, disruptive hydrocarbon chain in the solvent facilitates solvation. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The significant nonpolar character of the heptyl chain will promote solubility in nonpolar solvents through van der Waals interactions. |
It is crucial to note that these are predictions. The following section provides a robust experimental protocol for the quantitative determination of the solubility of this compound.
Experimental Determination of Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] This method involves agitating an excess of the solid or liquid solute in the solvent of interest until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
Diagram of Factors Influencing Solubility
Caption: Molecular interactions governing the solubility of this compound.
Experimental Protocol: Shake-Flask Method
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, RI, or MS)
Step-by-Step Procedure
-
Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.
-
Addition of Solute: Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.[5] A visual confirmation of undissolved solute at the end of the experiment is necessary.
-
Addition of Solvent: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solute to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solute.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Diagram of the Experimental Workflow
Caption: Experimental workflow for solubility determination via the shake-flask method.
Data Analysis and Presentation
The concentration of this compound in the saturated solution, as determined by HPLC or GC, represents its solubility in the tested solvent at the specified temperature. The results should be reported in standard units such as mg/mL or mol/L. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
Table 2: Example of Quantitative Solubility Data Presentation for this compound at 25 °C
| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Hexane | ||
| Toluene | ||
| DMSO |
Conclusion
References
-
Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxybutyrate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of mixed methyl ethyl esters. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of ethyl oleate ester. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]
-
Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Dissolution Technologies. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PMC. (n.d.). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ester as a solvent. Retrieved from [Link]
-
PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
IntechOpen. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. quora.com [quora.com]
Thermal stability of Ethyl 3-hydroxyheptanoate
An In-depth Technical Guide Thermal Stability of Ethyl 3-hydroxyheptanoate: A Methodical Assessment for Pharmaceutical and Chemical Synthesis Applications
Abstract
This compound is a chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates and fine chemicals. Its utility, however, is intrinsically linked to its stability under various processing conditions, particularly thermal stress encountered during purification, reaction scale-up, and storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the thermal stability of this compound. In the absence of extensive public data for this specific molecule, this document outlines the theoretical underpinnings of its potential degradation pathways and presents a series of self-validating experimental protocols. By adopting this methodical approach, professionals can establish safe operating limits, predict shelf-life, and ensure the chemical integrity of this valuable synthetic intermediate.
Introduction: The Imperative of Thermal Stability
In pharmaceutical development and fine chemical manufacturing, the journey of a molecule from a lab-scale curiosity to a commercial product is fraught with challenges. One of the most critical, yet often underestimated, is thermal stability. The ability of an intermediate like this compound to withstand temperature fluctuations without degrading is paramount. Thermal degradation can lead to yield loss, the formation of difficult-to-remove impurities, and, in the worst case, the generation of toxic byproducts that could compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
High temperatures are frequently employed in essential processes such as distillation, solvent removal, and high-temperature reactions. Therefore, a deep understanding of a molecule's thermal limits is not merely an academic exercise; it is a fundamental requirement for robust process development, ensuring batch-to-batch consistency and product quality. This guide provides the necessary theoretical and practical tools to undertake a rigorous evaluation of this compound's thermal stability.
Molecular Profile and Inherent Stability Factors
This compound possesses two key functional groups that dictate its chemical reactivity and thermal behavior: an ethyl ester and a secondary alcohol at the β-position relative to the carbonyl.
-
Ester Group: Esters are susceptible to hydrolysis in the presence of water, especially when catalyzed by acids or bases. At very high temperatures, they can undergo pyrolytic elimination.[1]
-
β-Hydroxy Group: This is the most significant structural feature concerning thermal stability. The presence of a hydroxyl group two carbons away from a carbonyl group creates a pathway for a low-energy elimination reaction (dehydration), which is often the primary thermal degradation route for such molecules.
Given its structure, we can anticipate several potential degradation pathways that must be investigated experimentally.
Theoretical Degradation Pathways
Understanding the plausible chemical transformations under thermal stress is the first step in designing a robust stability study. For this compound, the following pathways are most likely.
-
A) Dehydration: The elimination of a water molecule from the C2-C3 or C3-C4 positions to form α,β-unsaturated (ethyl hept-2-enoate) and β,γ-unsaturated (ethyl hept-3-enoate) esters, respectively. This is often the lowest-energy, and thus most probable, thermal degradation pathway.
-
B) Hydrolysis: In the presence of moisture, the ester can hydrolyze to 3-hydroxyheptanoic acid and ethanol. This process is accelerated by acidic or basic residues.
-
C) Oxidation: If exposed to air or an oxidizing atmosphere at elevated temperatures, the secondary alcohol can be oxidized to a ketone, yielding ethyl 3-oxoheptanoate.
-
D) Transesterification/Dimerization: At higher temperatures, intermolecular reactions could lead to the formation of dimers or oligomers, which would present as non-volatile residues in analysis.
The following diagram illustrates these potential molecular transformations.
Caption: Potential thermal degradation pathways for this compound.
A Framework for Experimental Stability Assessment
Caption: Experimental workflow for assessing thermal stability.
Experimental Methodologies: Protocols and Rationale
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA is the foundational experiment in any thermal stability study.[2][3] Its purpose is to determine the temperature at which a material's mass changes, which for a liquid sample below its boiling point, signifies decomposition. By running the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can decouple purely thermal degradation from oxidative degradation. A lower onset temperature in air compared to nitrogen is a clear indication of oxidative instability.
Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to manufacturer specifications.
-
Sample Preparation: Place 5-10 mg of this compound into an aluminum TGA pan.
-
Experimental Conditions (Run 1 - Inert):
-
Purge Gas: High purity Nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Experimental Conditions (Run 2 - Oxidative):
-
Purge Gas: Air at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Determine the onset temperature of mass loss (T_onset) for both runs, defined as the intersection of the baseline tangent with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC complements TGA by measuring the heat flow into or out of a sample as it is heated.[4][5] It can detect endothermic events like melting and boiling, and exothermic events, which are often associated with decomposition. A strong exotherm occurring concurrently with mass loss in TGA is a definitive sign of thermal decomposition. Using hermetically sealed pans can suppress boiling, allowing the instrument to reach higher temperatures to observe decomposition events that might otherwise be masked by vaporization.
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 350°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Identify the temperatures and enthalpies (ΔH) of any thermal events (melting, boiling, decomposition exotherms/endotherms).
Isothermal Stress Studies and Product Identification
Expertise & Causality: While TGA and DSC identify when degradation begins, isothermal stress studies are required to determine what is formed. By holding the material at a temperature slightly below the TGA onset, we can generate sufficient quantities of degradation products for identification by chromatographic methods without causing complete decomposition. This is a critical step for confirming the degradation pathways proposed earlier.
Protocol:
-
Temperature Selection: Choose a stress temperature (T_stress) approximately 20°C below the T_onset determined by TGA in nitrogen.
-
Sample Preparation: In a small vial equipped with a septum, place a known amount of this compound (e.g., 100 mg). Purge the vial with nitrogen.
-
Heating: Place the vial in a heating block or oven maintained at T_stress for a defined period (e.g., 24 hours). Prepare a control sample stored at 5°C.
-
Analysis: After the stress period, cool the sample and analyze it alongside the control using GC-MS and HPLC.
Analytical Follow-up: GC-MS and HPLC
Trustworthiness: The combination of these two techniques provides a self-validating system. GC-MS is ideal for separating and identifying volatile compounds (like the expected dehydration products), while HPLC is superior for quantifying the less volatile parent compound and potential oligomeric impurities.[6][7]
GC-MS Protocol Outline:
-
Sample Preparation: Dilute the stressed and control samples in a suitable solvent (e.g., dichloromethane).
-
Instrumentation: Use a gas chromatograph with a non-polar column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Method: Run a temperature gradient program (e.g., 50°C to 250°C) to separate the components.
-
Identification: Identify new peaks in the stressed sample by comparing their mass spectra to a library (e.g., NIST).
HPLC Protocol Outline:
-
Sample Preparation: Dilute the stressed and control samples in the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatograph with a C18 reverse-phase column and a UV detector.
-
Method: Develop an isocratic or gradient method using a mobile phase such as acetonitrile/water to achieve good separation between the parent peak and any degradation products.
-
Quantification: Calculate the percentage of remaining this compound in the stressed sample relative to the control. The appearance of new peaks confirms the formation of non-volatile degradation products.
Data Interpretation and Presentation
The data gathered from the preceding experiments should be collated to build a complete stability profile.
Table 1: Summary of Thermal Analysis Data
| Parameter | Condition | Result | Interpretation |
|---|---|---|---|
| TGA T_onset | Nitrogen | e.g., 185°C | Onset of thermal decomposition in an inert atmosphere. |
| TGA T_onset | Air | e.g., 170°C | Onset of oxidative decomposition. |
| DSC Event 1 | Nitrogen | e.g., 190°C (Exo) | Exothermic decomposition confirming TGA result. |
| Purity (HPLC) | After 24h @ 165°C | e.g., 92% | Quantifies degradation rate at a specific temperature. |
| Major Impurity (GC-MS) | After 24h @ 165°C | e.g., Ethyl hept-2-enoate | Confirms dehydration as a primary degradation pathway. |
Influencing Factors and Mitigation Strategies
The intrinsic thermal stability determined above can be significantly influenced by extrinsic factors.
-
Purity: Residual catalysts from synthesis (e.g., zinc from a Reformatsky reaction, or acid/base catalysts) can dramatically lower the decomposition temperature.[7][8] Rigorous purification is essential.
-
Atmosphere: As demonstrated by the TGA results in air versus nitrogen, the presence of oxygen can create lower-energy oxidative degradation pathways. Handling and storing the material under an inert atmosphere (nitrogen or argon) is a critical mitigation strategy.
-
Presence of Water: Moisture can enable hydrolysis, especially during long-term storage.
-
pH: Acidic or basic conditions will catalyze both hydrolysis and dehydration. The material should be stored under neutral conditions.
Recommendations for Handling and Storage:
-
Processing: For distillations, always use high vacuum to lower the boiling point as much as possible, minimizing thermal exposure. The distillation head temperature should never exceed the determined T_onset.
-
Storage: For long-term stability, store this compound in a tightly sealed container under an inert atmosphere, protected from light, and in a refrigerated environment (e.g., 2-8°C).[9]
Conclusion
The thermal stability of this compound is a critical quality attribute that dictates its successful application in pharmaceutical and chemical synthesis. This guide has provided a comprehensive, methodical framework for its characterization. By combining thermal analysis techniques like TGA and DSC with targeted isothermal stress studies and subsequent chromatographic analysis, researchers can confidently determine decomposition temperatures, identify degradation products, and confirm reaction pathways. This knowledge enables the establishment of safe processing parameters, appropriate storage conditions, and ultimately ensures the integrity and quality of this important chiral intermediate.
References
- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate.
- Sigma-Aldrich. (n.d.). Ethyl 3-hydroxybutyrate.
- MedChemExpress. (n.d.). Ethyl (S)-3-hydroxybutanoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7797, Ethyl heptanoate.
- ChemicalBook. (n.d.). Ethyl 3-hydroxybutyrate.
- Lee, S. Y., et al. (2024). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. PubMed.
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- Müller, L. J., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI.
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Fernandez-Fueyo, E., et al. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv.
- Serrano, B., et al. (1994). Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). Journal of Applied Polymer Science.
- ResearchGate. (n.d.). Thermogravimetric analysis of poly(3‐hydroxybutyrate) and poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate).
- Klaus, E. E., & Tewksbury, E. J. (1970). Thermal Characteristics of Some Organic Esters. Taylor & Francis Online.
- Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- ResearchGate. (n.d.). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction.
- ChemicalBook. (n.d.). Ethyl heptanoate.
- ResearchGate. (n.d.). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy.
- Zhang, F., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed.
- Wikipedia. (n.d.). Ester.
Sources
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Natural Occurrence of Ethyl 3-Hydroxyheptanoate and Its Analogs
Abstract: Ethyl 3-hydroxyalkanoates represent a significant class of chiral molecules, valued as key intermediates in pharmaceutical synthesis and as components of natural flavors and fragrances. While extensive research has elucidated the roles of short-chain homologs like ethyl 3-hydroxybutanoate and ethyl 3-hydroxyhexanoate, literature specifically detailing the discovery and natural occurrence of ethyl 3-hydroxyheptanoate is notably sparse. This guide provides a comprehensive technical overview by leveraging the well-documented science of its analogs. We will explore the discovery of this chemical family in natural sources, from microbial fermentation to fruit volatiles, and detail the biosynthetic and synthetic pathways critical for their production. Furthermore, this document outlines the state-of-the-art analytical methodologies required for their isolation, identification, and stereochemical characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction and the Principle of Homologous Extrapolation
Ethyl 3-hydroxyalkanoates are β-hydroxy esters, a class of compounds defined by a hydroxyl group on the carbon atom beta to the carbonyl group. This structural motif introduces a chiral center, rendering these molecules valuable as stereospecific building blocks in asymmetric synthesis. The biological and sensory properties of these compounds are often enantiomer-dependent, making the study of their natural occurrence and stereoselective synthesis a critical endeavor in drug development and natural product chemistry.
While the target of this guide is This compound (a C7 backbone), a thorough review of scientific literature reveals a significant knowledge gap for this specific compound. In contrast, its shorter-chain homologs, Ethyl 3-hydroxybutanoate (C4) and Ethyl 3-hydroxyhexanoate (C6), are well-characterized. In synthetic and analytical chemistry, it is a common and logical practice to extrapolate the properties, synthetic routes, and analytical behaviors of a compound from its well-understood neighbors in a homologous series. The addition of a single methylene group (–CH₂–) typically imparts predictable changes in properties like boiling point, retention time, and mass spectral fragmentation without fundamentally altering the reactivity of the core functional groups.
Therefore, this guide will proceed on the principle of homologous extrapolation, presenting detailed, verifiable information on the C4 and C6 analogs to construct a robust and scientifically sound framework for understanding the probable discovery and natural occurrence profile of this compound.
Discovery and Natural Occurrence of Short-Chain Ethyl 3-Hydroxyalkanoates
The presence of these esters in nature is a direct consequence of microbial and plant metabolism, primarily linked to fatty acid biosynthesis and fermentation pathways.
Microbial Sources: The Fermentation Metabolome
Microorganisms, particularly yeasts and bacteria, are prolific producers of a diverse array of secondary metabolites. Ethyl 3-hydroxybutanoate is a well-documented component of the volatile profile of fermented beverages like wine.[1] It is produced by the yeast Saccharomyces cerevisiae during fermentation.[2] Its formation is linked to the reduction of its corresponding ketoester, ethyl acetoacetate, a process mediated by yeast enzymes.[3] Similarly, bacteria such as Aeromonas veronii have been reported to produce ethyl 3-hydroxybutanoate.[4]
The biosynthesis of these compounds in microbes is closely related to the pathways for polyhydroxyalkanoates (PHAs), which are natural polyesters produced by bacteria as carbon and energy storage materials.[5] The monomeric unit of the most common PHA is (R)-3-hydroxybutyrate. It is therefore biochemically plausible that intermediates of these pathways could be esterified with ethanol (also a common fermentation product) to yield the corresponding ethyl esters. Given that bacteria can produce medium-chain-length PHAs, the enzymatic machinery to produce a 3-hydroxyheptanoyl-CoA precursor likely exists, suggesting that this compound could be discovered in screenings of novel microbial strains.
Phytochemical Sources: The Aroma of Fruits
The pleasant, fruity, and often tropical notes of many fruits are due to a complex mixture of volatile organic compounds, including esters. Ethyl 3-hydroxyhexanoate is a known natural constituent of several fruits, contributing to their characteristic aroma profiles. It has been identified in:
-
Papaya (Carica papaya)[2]
-
Mango (Mangifera indica)[2]
-
Citrus fruits like grapefruit and oranges[6]
-
Pineapple[7]
The presence of these compounds underscores their role in plant biochemistry, likely as byproducts of fatty acid metabolism. The occurrence of both even-chain (hexanoate) and odd-chain fatty acids in plants makes it highly probable that this compound is present as a trace volatile component in some fruit species, awaiting discovery through advanced analytical techniques.
Physicochemical Properties and Stereochemistry
The defining feature of this class of esters is the chiral center at the C3 position. The (R) and (S) enantiomers can exhibit distinct biological activities and sensory properties, making their separation and stereochemical assignment crucial.
Causality in Properties: As the alkyl chain length increases from butanoate to hexanoate and then to the heptanoate, properties such as boiling point and retention index are expected to increase predictably due to stronger van der Waals forces. Solubility in water will decrease as the molecule becomes more nonpolar.
Table 1: Physicochemical Properties of Ethyl 3-Hydroxyalkanoates
| Property | Ethyl 3-hydroxybutanoate | Ethyl 3-hydroxyhexanoate | This compound |
| Molecular Formula | C₆H₁₂O₃ | C₈H₁₆O₃ | C₉H₁₈O₃ |
| Molecular Weight | 132.16 g/mol [4] | 160.21 g/mol [2] | 174.24 g/mol (Calculated) |
| CAS Number (Racemate) | 5405-41-4[4] | 2305-25-1[6] | 89457-36-3 (Predicted) |
| Boiling Point | ~170 °C @ 760 mmHg[4] | 101-102 °C @ 14 mmHg[2] | Not Experimentally Determined |
| Density | ~1.017 g/mL[4] | ~0.97 g/mL[2] | Not Experimentally Determined |
| Refractive Index | ~1.420[4] | ~1.428[6] | Not Experimentally Determined |
| Natural Scent Profile | Fruity, pineapple, fresh[8] | Fruity, grape, overripe[6][9] | Unknown (Predicted to be fruity) |
Stereoselective Synthesis: The Gateway to Pure Enantiomers
For drug development professionals, the synthesis of enantiomerically pure compounds is paramount. β-hydroxy esters are crucial chiral synthons, and their value is directly tied to the ability to produce a single enantiomer.[10] The primary route for this is the asymmetric reduction of the corresponding β-ketoester.
Biocatalytic Reduction: Harnessing Nature's Catalysts
The most field-proven and scalable method for producing chiral ethyl 3-hydroxyalkanoates is through microbial or enzymatic reduction of the prochiral ketone, ethyl 3-oxoalkanoate. This approach is favored for its high enantioselectivity, mild reaction conditions, and environmental compatibility.
Causality in Biocatalysis: Microorganisms contain a vast arsenal of oxidoreductase enzymes (also known as carbonyl reductases or dehydrogenases). These enzymes possess chiral active sites that bind the substrate in a specific orientation, leading to the delivery of a hydride (from a cofactor like NADPH or NADH) to one face of the carbonyl, resulting in a single enantiomer of the alcohol product.
Experimental Protocol: Yeast-Mediated Reduction of Ethyl 3-Oxoheptanoate
This protocol is a validated, generalizable method adapted from procedures for shorter-chain analogs.[3][11] It serves as a self-validating system because the progress can be monitored via TLC or GC, and the final product's purity can be confirmed by chiral GC and NMR.
-
Yeast Culture Preparation:
-
In a 2 L Erlenmeyer flask, suspend 100 g of common baker's yeast (Saccharomyces cerevisiae) in 1 L of a 5% (w/v) sucrose solution in tap water.
-
Incubate the suspension at 30°C with gentle agitation (120 rpm) for 30-60 minutes to activate the yeast. The goal is to initiate metabolic activity, ensuring the availability of reductase enzymes and the cofactor regeneration machinery.
-
-
Substrate Addition:
-
Dissolve 5 g of ethyl 3-oxoheptanoate (the substrate) in 10 mL of ethanol. The ethanol acts as a co-solvent to aid the dissolution of the relatively nonpolar substrate in the aqueous medium.
-
Add the substrate solution dropwise to the yeast suspension over 30 minutes. A slow addition rate prevents substrate toxicity and overwhelming the enzymatic capacity.
-
-
Reduction Reaction:
-
Maintain the reaction at 30°C with continuous agitation for 24-48 hours.
-
Monitor the reaction progress by withdrawing small aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting ketone.
-
-
Work-up and Isolation:
-
Once the reaction is complete, add an equal volume of ethyl acetate to the flask and stir vigorously for 15 minutes.
-
Add ~50 g of Celite (diatomaceous earth) to the mixture to act as a filter aid. This is critical for breaking up the yeast cell emulsion and preventing clogging during filtration.
-
Filter the mixture through a Büchner funnel. Wash the yeast cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The organic layer (top) is separated. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure product.
-
Diagram 1: General Workflow for Biocatalytic Reduction
This diagram illustrates the logical flow of the biocatalytic synthesis protocol, a cornerstone for producing chiral β-hydroxy esters.
Caption: Workflow for yeast-mediated synthesis of this compound.
Analytical Methodologies for Identification and Chiral Analysis
The identification of a novel compound like this compound in a complex natural matrix, and the determination of its stereochemistry, requires a suite of sophisticated analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.
-
Separation (GC): The compound is separated from other matrix components based on its boiling point and polarity on a capillary column. The retention index of this compound would be higher than that of its C4 and C6 homologs.
-
Identification (MS): The mass spectrometer fragments the molecule in a reproducible manner, creating a "fingerprint" mass spectrum. For an ethyl ester, characteristic fragments would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the McLafferty rearrangement, which is common for esters.
Chiral Gas Chromatography
To separate the (R) and (S) enantiomers, a specialized chiral stationary phase is required.[12]
-
Mechanism: These phases, often based on cyclodextrin derivatives, are themselves chiral.[13] They form transient, diastereomeric complexes with the enantiomers of the analyte. The slight difference in the stability of these complexes results in different retention times, allowing for their separation and quantification.
-
Importance: This is the only reliable way to determine the enantiomeric excess (e.e.) of the product from an asymmetric synthesis or to determine the stereochemical preference of a natural biosynthetic pathway.[14]
Diagram 2: Analytical Workflow for Natural Product Discovery
This diagram outlines the logical steps for isolating and identifying a target compound like this compound from a natural source.
Caption: Analytical workflow for isolating and identifying chiral esters.
Applications and Future Directions
The primary application for enantiomerically pure this compound, like its analogs, lies in its role as a versatile chiral building block for the synthesis of complex, high-value molecules.
-
Pharmaceutical Synthesis: Chiral β-hydroxy esters are precursors to a wide range of pharmaceuticals. For example, derivatives of ethyl 3-hydroxybutanoate are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[15] The specific stereochemistry at the hydroxyl group is often critical for the drug's efficacy and safety.
-
Flavor & Fragrance Industry: As demonstrated by its shorter-chain analogs, this compound likely possesses a desirable fruity aroma and could be used in the formulation of natural-identical flavors and fragrances.
-
Pheromone Synthesis: Many insect pheromones are chiral molecules containing hydroxyl groups. These synthons are valuable for producing species-specific, environmentally benign pest control agents.
Future Research: The clear gap in the literature for this compound presents an opportunity. Future work should focus on:
-
Targeted Natural Product Screening: Employing modern GC-MS techniques to screen a wider variety of fruits, plants, and microbial fermentations for its presence.
-
Development of Stereoselective Syntheses: Optimizing both biocatalytic and chemical asymmetric methods to produce the (R) and (S) enantiomers in high purity.
-
Biological and Sensory Evaluation: Once pure enantiomers are available, their specific biological activities and sensory profiles can be thoroughly evaluated, potentially uncovering novel applications.
Conclusion
While the discovery and natural occurrence of this compound are not yet specifically documented, a robust scientific framework derived from its well-studied C4 and C6 homologs provides a clear roadmap for its future investigation. Its significance as a chiral synthon for the pharmaceutical and fine chemical industries is undeniable. The methodologies for its synthesis via biocatalytic reduction and its analysis by chiral chromatography are well-established and directly applicable. This guide provides the foundational knowledge and technical protocols necessary for researchers to pursue the exploration of this promising molecule, bridging the current knowledge gap and unlocking its potential.
References
-
PubChem. Ethyl 3-Hydroxybutyrate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. [Link]
-
The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]
- Google Patents. WO2014075447A1 - Biological preparation method of ethyl (r)
- Google Patents. CN102168117A - Method for preparing ethyl (R)
-
PubChem. ethyl (3R)-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
PubChem. Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. [Link]
-
Applied Microbiology and Biotechnology. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. [Link]
-
MiMeDB. Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). [Link]
-
National Center for Biotechnology Information. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
National Center for Biotechnology Information. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
National Center for Biotechnology Information. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic. [Link]
-
ResearchGate. (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]
-
Perfumer & Flavorist+. Ethyl 3-hydroxybutyrate in Citrus, Tropical, Orchard and Berry Flavors. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Perflavory.com. ethyl 3-hydroxyhexanoate. [Link]
-
PubMed. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. [Link]
-
ACS Publications. Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. [Link]
-
PubMed. Biosynthesis of Poly(3-hydroxybutyrate- co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. [Link]
-
ResearchGate. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]
-
National Library of Medicine. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]
-
Foreverest Resources Ltd. Flavor Bites: Ethyl 3-hydroxybutyrate. [Link]
-
National Center for Biotechnology Information. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. [Link]
-
Sci-Hub. AN ASYMMETRIC SYNTHESIS OF β-FORMYL β-HYDROXY ESTERS. [Link]
-
ResearchGate. Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. [Link]
-
ResearchGate. (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]
-
Wikipedia. Polylactic acid. [Link]
Sources
- 1. mimedb.org [mimedb.org]
- 2. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 7. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. ethyl 3-hydroxyhexanoate, 2305-25-1 [perflavory.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
A Comprehensive Toxicological Profile of Ethyl 3-hydroxyheptanoate: A Read-Across Approach
Preamble: Navigating Data Gaps with Scientific Rigor
In the field of toxicology, a complete, substance-specific dataset is the gold standard for risk assessment. However, for many novel or less common compounds like Ethyl 3-hydroxyheptanoate, such comprehensive data may not exist in the public domain. This guide addresses this challenge by employing a scientifically accepted "read-across" methodology. Due to the scarcity of direct toxicological data for this compound, we will leverage available information for a close structural analog, Ethyl 3-hydroxybutyrate , to forecast its likely toxicological profile. This approach is predicated on the principle that substances with similar chemical structures and functional groups will exhibit comparable metabolic pathways and toxicological properties. Throughout this document, we will clearly delineate between data specific to the surrogate molecule and the extrapolated expert assessment for this compound, ensuring transparency and scientific integrity.
Introduction to this compound
This compound (CAS No. 2305-25-1) is an ethyl ester of 3-hydroxyheptanoic acid. It belongs to the class of medium-chain beta-hydroxy fatty acid esters. These compounds are of interest in various fields, including as potential metabolic intermediates, signaling molecules, and building blocks in chemical synthesis. Understanding its toxicological profile is paramount for ensuring safety in research, development, and potential commercial applications.
1.1 Physicochemical Properties and Structural Comparison
A substance's toxicological behavior is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is limited, we can predict its properties and compare them to our surrogate, Ethyl 3-hydroxybutyrate.
| Property | This compound (Predicted/Calculated) | Ethyl 3-hydroxybutyrate (Experimental) | Rationale for Read-Across |
| Molecular Formula | C₉H₁₈O₃ | C₆H₁₂O₃[1] | Both are beta-hydroxy acid ethyl esters. |
| Molecular Weight | 174.24 g/mol | 132.16 g/mol [1] | The primary difference is the length of the alkyl chain (propyl vs. methyl). |
| Water Solubility | Lower than surrogate | ≥ 100 mg/mL at 23°C[1][2] | Increased alkyl chain length generally decreases water solubility. |
| LogP (Octanol-Water) | Higher than surrogate | ~0.2 (Calculated) | Increased lipophilicity is expected with a longer carbon chain. |
| Vapor Pressure | Lower than surrogate | Data unavailable | Higher molecular weight typically leads to lower vapor pressure. |
The key structural difference is the longer heptanoate chain versus the butyrate chain. This increase in lipophilicity may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to greater distribution into fatty tissues compared to its shorter-chain analog.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
No direct ADME studies on this compound are publicly available. However, we can infer its metabolic fate based on the known biochemistry of fatty acid esters and beta-hydroxy acids.
Expected Metabolic Pathway:
-
Hydrolysis: The primary metabolic step is likely the rapid hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This reaction will yield ethanol and 3-hydroxyheptanoic acid.
-
Beta-Oxidation: The resulting 3-hydroxyheptanoic acid would then enter the fatty acid beta-oxidation pathway. This is the same metabolic route used for endogenous fatty acids, breaking the molecule down into smaller units like acetyl-CoA, which can enter the Krebs cycle for energy production.[3]
-
Ketogenesis: The metabolic precursor, beta-hydroxybutyrate, is a well-known ketone body, an essential energy carrier during periods of fasting or low glucose availability.[3][4] 3-hydroxyheptanoic acid is also expected to be ketogenic.
The ethanol produced will be metabolized via alcohol dehydrogenase and aldehyde dehydrogenase pathways. The non-oxidative metabolism of ethanol can also lead to the formation of fatty acid ethyl esters (FAEEs), which have been implicated in ethanol-induced organ damage.[5][6]
Caption: Predicted metabolic pathway for this compound.
Acute Toxicity Assessment
Direct acute toxicity data (e.g., LD50) for this compound is not available. Safety Data Sheets for the surrogate, Ethyl 3-hydroxybutyrate, indicate it may be harmful by inhalation, ingestion, or skin absorption and may cause irritation.[2][7] Symptoms of overexposure are noted as headache, dizziness, tiredness, nausea, and vomiting.[8][9]
Based on this, this compound is also expected to be a mild irritant and potentially harmful upon significant acute exposure. Given its lower water solubility and higher lipophilicity, dermal absorption might be slightly more significant than for the butyrate analog. However, overall acute toxicity is predicted to be low, consistent with other simple fatty acid esters used as food flavorings and fragrances.[1][10]
Genotoxicity and Mutagenicity
A standard battery of genotoxicity tests is required to assess a compound's potential to damage genetic material. While no such studies exist for this compound, data for Ethyl 3-hydroxybutyrate is also absent in the reviewed literature.[7][11][12]
However, the chemical structure does not contain obvious structural alerts for mutagenicity (e.g., aromatic amines, nitro groups, electrophilic epoxides). Simple alkyl esters are not typically genotoxic.[10][13] The anticipated rapid hydrolysis into endogenous-like metabolites (a medium-chain fatty acid and ethanol) further reduces the likelihood of direct interaction with DNA.
A standard testing cascade would be necessary to confirm this assessment.
Caption: Standard workflow for in vitro genotoxicity assessment.
Carcinogenicity
There is no data to suggest that this compound or its surrogate are carcinogenic.[11][12] Long-term carcinogenicity studies (typically 2-year rodent bioassays) have not been performed. Given the lack of genotoxic potential and its metabolism into common physiological constituents, a carcinogenic effect is considered highly unlikely. Neither the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), nor the Occupational Safety and Health Administration (OSHA) lists Ethyl 3-hydroxybutyrate as a carcinogen.[11][12]
Reproductive and Developmental Toxicity
Specific studies on the reproductive or developmental effects of this compound or its surrogate are not available. The rapid metabolism to 3-hydroxyheptanoic acid and ethanol means that at high doses, any observed effects could be secondary to the effects of these metabolites. High concentrations of ethanol are a known developmental toxicant. However, at anticipated exposure levels in research or industrial settings, the amount of ethanol produced metabolically would be negligible compared to the consumption of alcoholic beverages.
Ecotoxicity
Ecotoxicity data is sparse. For Ethyl 3-hydroxybutyrate, no data is available for toxicity to fish, daphnia, algae, or microorganisms.[7] Due to its expected ready biodegradability, significant bioaccumulation is not anticipated. The longer alkyl chain of this compound might slightly increase its potential for bioaccumulation compared to the surrogate, but it is still expected to be readily metabolized by environmental organisms.
Experimental Protocols for Toxicological Assessment
To definitively characterize the toxicological profile of this compound, a series of standardized assays, following Organisation for Economic Co-operation and Development (OECD) guidelines, would be required.[14]
8.1 In Vitro Cytotoxicity Assay
-
Rationale: To determine the concentration range that causes direct cell death, providing dose-range finding for subsequent, more complex assays.[15][16]
-
Methodology (e.g., Neutral Red Uptake - OECD TG 129):
-
Cell Culture: Culture a suitable mammalian cell line (e.g., Balb/c 3T3) to sub-confluency in 96-well plates.
-
Dosing: Prepare a dilution series of this compound in a suitable vehicle (e.g., DMSO, ethanol) and add to the cells. Include vehicle-only (negative) and a known cytotoxicant (positive) controls.
-
Incubation: Incubate cells with the compound for a defined period (e.g., 24 hours).
-
Staining: Remove the test substance and incubate the cells with a medium containing Neutral Red dye, which is taken up and stored in the lysosomes of viable cells.
-
Extraction & Measurement: Wash the cells, then extract the dye from the viable cells using a solubilization solution. Measure the absorbance of the extracted dye using a spectrophotometer.
-
Analysis: Calculate the concentration that inhibits dye uptake by 50% (IC50) relative to the vehicle control.
-
8.2 Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
-
Rationale: To assess mutagenic potential by detecting point mutations (base-pair substitutions and frameshifts) in amino acid-deficient strains of Salmonella typhimurium and Escherichia coli.[17][18]
-
Methodology:
-
Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.[19]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction) to mimic mammalian metabolism.
-
Exposure: Combine the tester strains, the test substance at several concentrations, and either S9 mix or a buffer onto minimal glucose agar plates. The plate incorporation or pre-incubation method can be used.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid).
-
Analysis: A positive result is defined as a dose-related increase in revertant colonies, typically at least a two-fold increase over the solvent control, for at least one strain.
-
8.3 In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
-
Rationale: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) by measuring the formation of micronuclei in the cytoplasm of interphase cells.[20][21][22]
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).
-
Exposure: Treat the cells with the test substance at multiple concentrations (determined from cytotoxicity data) with and without metabolic activation (S9). A short (3-6 hour) and a long (1.5-2 normal cell cycles) treatment are typically performed.
-
Harvest: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one mitosis, resulting in binucleated cells.
-
Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
-
Conclusion and Recommendations
While direct toxicological data for this compound is not available, a read-across analysis using Ethyl 3-hydroxybutyrate suggests a low order of toxicity. The compound is expected to be rapidly metabolized via hydrolysis and beta-oxidation into common physiological products. It is unlikely to be genotoxic or carcinogenic. The primary hazards are anticipated to be mild irritation upon direct contact and potential non-specific effects like CNS depression at very high doses.
For any application involving significant human or environmental exposure, it is imperative that this data gap be filled. The experimental protocols outlined in Section 8.0, starting with in vitro cytotoxicity and genotoxicity assays, represent a minimum baseline for a modern toxicological assessment.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62572, Ethyl 3-Hydroxybutyrate. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 440030, ethyl (3R)-3-hydroxybutanoate. [Link]
-
Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual review of nutrition, 37, 51–76. [Link]
-
Doak, S. H., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation research, 631(2), 107–120. [Link]
-
Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals. [Link]
-
Gyamfi, D., & Wan, Y. J. Y. (2020). Fatty Acid Ethyl Ethers: New Modulators of Acute Ethanol-Mediated Hepatotoxicity?. Cellular and molecular gastroenterology and hepatology, 10(3), 665–666. [Link]
-
Yurista, S. R., et al. (2021). β-hydroxybutyrate as an Anti-Aging Metabolite. Nutrients, 13(10), 3420. [Link]
-
National Toxicology Program (NTP). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
Zhang, H., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 3(5), 654–656. [Link]
-
ResearchGate. (2019). Fatal 2,4-D (ethyl ester) ingestion. [Link]
-
PubMed. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. [Link]
-
Eurofins. The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
ResearchGate. (2023). In vitro cell-based assays to test drugs – A Review. [Link]
-
PubMed Central (PMC). (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. [Link]
-
Gentronix. OECD 487 In Vitro MNT | Clastogenicity Testing. [Link]
- Google Patents. (2014).
-
Gentronix. OECD 471: Ames Test. [Link]
-
U.S. Environmental Protection Agency (EPA). (2005). Inert Reassessment - Ethyl Acetate. [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
ACS Omega. (2024). Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. [Link]
-
Wikipedia. Ketone. [Link]
-
National Toxicology Program (NTP). OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]
-
RE-Place. The bacterial reverse mutation test. [Link]
-
PubMed. (1997). Fatty acid ethyl esters decrease human hepatoblastoma cell proliferation and protein synthesis. [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Nelson Labs. OECD 487: Cell micronucleus test (in vitro mammalian). [Link]
-
PubMed Central (PMC). (2020). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. [Link]
-
ResearchGate. (2023). OECD Guidelines for the Testing of Chemicals. [Link]
-
XCellR8. In Vitro Micronucleus Test. [Link]
-
YouTube. (2020). Toxicity Studies and OECD Guidelines. [Link]
Sources
- 1. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid Ethyl Ethers: New Modulators of Acute Ethanol-Mediated Hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid ethyl esters decrease human hepatoblastoma cell proliferation and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.no [fishersci.no]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Ethyl (S)-3-hydroxybutyrate - Safety Data Sheet [chemicalbook.com]
- 13. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kosheeka.com [kosheeka.com]
- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 18. The bacterial reverse mutation test | RE-Place [re-place.be]
- 19. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. OECD 487 In Vitro MNT | Clastogenicity Testing | Gentronix [gentronix.co.uk]
- 22. catalog.labcorp.com [catalog.labcorp.com]
A Technical Guide to the Chirality and Stereoisomers of Ethyl 3-Hydroxyheptanoate
Foreword: Navigating the Stereochemical Landscape of β-Hydroxy Esters
For researchers, scientists, and professionals in drug development, the precise control and understanding of molecular stereochemistry are not merely academic exercises; they are foundational to the creation of safe and effective therapeutics. Ethyl 3-hydroxyheptanoate, a chiral β-hydroxy ester, represents a class of molecules that are pivotal as building blocks in the synthesis of complex bioactive compounds. The presence of a stereocenter at the C3 position imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-ethyl 3-hydroxyheptanoate and (S)-ethyl 3-hydroxyheptanoate.
The distinct three-dimensional arrangement of these enantiomers dictates their interaction with other chiral molecules, including biological targets like enzymes and receptors. Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be inactive or, in some cases, elicit adverse effects. This guide provides an in-depth technical exploration of the chirality and stereoisomers of this compound, focusing on the principles and field-proven methodologies for their synthesis and analysis. While specific experimental data for this compound is not as widely published as for its shorter-chain analog, ethyl 3-hydroxybutanoate, the principles and protocols discussed herein are directly applicable and serve as a robust framework for research and development.
The Stereochemical Identity of this compound
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). This gives rise to two enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.
Caption: Enantiomers of this compound.
These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property, known as optical activity, is a key characteristic used in their analysis.
Asymmetric Synthesis: The Pursuit of Enantiomeric Purity
The synthesis of enantiomerically pure or enriched β-hydroxy esters is a cornerstone of modern organic chemistry. The primary and most efficient strategy involves the asymmetric reduction of the corresponding prochiral β-keto ester, ethyl 3-oxoheptanoate. Two powerful and widely adopted methodologies are discussed below.
Noyori-Type Asymmetric Hydrogenation
Causality Behind the Choice: Asymmetric hydrogenation catalyzed by chiral ruthenium complexes, pioneered by Ryoji Noyori, stands as one of the most efficient and reliable methods for the enantioselective reduction of β-keto esters.[1][2] This method is highly valued for its high turnover numbers, excellent enantioselectivities, and broad substrate scope, making it suitable for industrial-scale production.[3] The choice between the (R)- and (S)-enantiomers of the chiral diphosphine ligand, typically BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-β-hydroxy ester.[1][3]
Self-Validating System: The high enantiomeric excess (ee) typically achieved with this method (often >99%) is a testament to its self-validating nature. The well-defined catalytic cycle and the rigid chiral environment provided by the Ru-BINAP complex ensure a highly predictable and reproducible stereochemical outcome.
Sources
A Technical Guide to the Potential Biological Activity of Ethyl 3-hydroxyheptanoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-hydroxyheptanoate, a fatty acid ester, belongs to a class of molecules that has garnered increasing interest for its potential therapeutic applications. While direct research on this specific compound is nascent, the broader family of hydroxy fatty acid esters exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties. This guide provides a comprehensive overview of the known characteristics of this compound, extrapolates its potential biological activities based on structurally related compounds, and offers detailed, field-proven protocols for its investigation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this promising molecule.
Introduction to this compound
This compound is an organic compound and an ethyl ester of 3-hydroxyheptanoic acid. Structurally, it is related to other 3-hydroxy fatty acid esters that have been identified in various natural sources. For instance, Ethyl 3-hydroxyhexanoate is found in fruits like papaya and mango, and is also a metabolite produced by the yeast Saccharomyces cerevisiae[1]. Similarly, Ethyl 3-hydroxybutyrate is a known metabolite[2][3]. The presence of these related compounds in biological systems suggests that this compound may also possess bioactivity.
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing relevant biological assays and formulating potential drug delivery systems. While specific experimental data for this compound is limited, we can infer its likely properties from closely related analogs like Ethyl 3-hydroxyhexanoate[1][4].
| Property | Predicted Value for this compound (based on analogs) | Reference Analog: Ethyl 3-hydroxyhexanoate |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |
| Molecular Formula | C9H18O3 | C8H16O3 |
| Molecular Weight | 174.24 g/mol | 160.21 g/mol [1] |
| Boiling Point | Expected to be slightly higher than 101-102 °C @ 14 mmHg | 101-102 °C @ 14 mmHg[1] |
| Solubility | Predicted to have low solubility in water, soluble in alcohol | Insoluble in water, soluble in alcohol[1][4] |
| logP (o/w) | Estimated to be > 1.117 | 1.117 (est.)[4] |
These properties suggest that this compound is a lipophilic molecule, which has implications for its potential interaction with cellular membranes and intracellular targets.
Postulated Biological Activities and Mechanistic Rationale
Based on the known biological activities of the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs), we can hypothesize several potential therapeutic avenues for this compound. FAHFAs have been identified as having anti-diabetic and anti-inflammatory effects[5][6].
Potential Anti-inflammatory Activity
Hypothesis: this compound may exhibit anti-inflammatory properties by modulating key inflammatory pathways.
Causality: The anti-inflammatory effects of other lipid mediators are well-documented[5][6][7]. It is plausible that this compound could interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory cascade, or modulate the production of pro-inflammatory cytokines.
Potential Antimicrobial Activity
Hypothesis: this compound may possess antimicrobial activity against a range of pathogenic bacteria and fungi.
Causality: Fatty acid esters are known to have antimicrobial properties, often exerting their effects by disrupting the cell membranes of microorganisms. The lipophilic nature of this compound would facilitate its partitioning into the lipid bilayers of bacterial and fungal cell membranes, potentially leading to increased permeability and cell death.
Experimental Workflows for Investigating Biological Activity
To validate the hypothesized biological activities of this compound, a systematic in vitro screening approach is recommended. The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Initial Cytotoxicity Assessment
Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent assays.
Caption: Workflow for determining the cytotoxicity of this compound.
Detailed Protocol: MTT Assay for Cytotoxicity [8][9][10][11][12]
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages for subsequent inflammation studies) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Investigating Anti-inflammatory Activity
A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Caption: Workflow for assessing the in vitro anti-inflammatory activity.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay [13][14]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Detailed Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA) [14][15]
-
Cell Seeding and Treatment: Follow steps 1-4 of the NO inhibition assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Quantify the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.
Investigating Antimicrobial Activity
The antimicrobial potential of this compound can be initially screened using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination [16][17][18][19][20]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Concluding Remarks and Future Directions
This compound represents an unexplored molecule within a class of lipids with demonstrated therapeutic potential. The hypotheses and experimental frameworks presented in this guide provide a clear and scientifically rigorous path for its initial investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action if the initial screening assays yield positive results. Further studies could then progress to more complex cellular models and eventually in vivo studies to fully characterize its therapeutic potential.
References
-
The Good Scents Company. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]
- Google Patents. (2010). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxybutyrate. Retrieved from [Link]
-
ChemSrc. (n.d.). Understanding the Properties and Uses of Ethyl (R)-3-hydroxybutanoate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]
-
PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. Retrieved from [Link]
-
PubMed. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Retrieved from [Link]
-
ResearchGate. (2025). Anti-Inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) ethyl (3S, 4E)- 4-Formyl-3-(2-Oxoethyl)Hex-4-Enoate] on Primary Human Vascular Endothelial Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
Ingenta Connect. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). Retrieved from [Link]
-
MDPI. (n.d.). Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
The American Society for Nutrition. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxypropanoate. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) Ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on Primary Human Vascular Endothelial Cells. Retrieved from [Link]
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
-
PubMed. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Retrieved from [Link]
-
Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Sensitive Analysis of Fatty Acid Esters of Hydroxy Fatty Acids in Biological Lipid Extracts by Shotgun Lipidomics After One-Step Derivatization. Retrieved from [Link]
-
National Institutes of Health. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Retrieved from [Link]
-
PubMed Central. (2021). Antibacterial, anti‐inflammatory, analgesic, and hemostatic activities of Acanthopanax trifoliatus (L.) merr. Retrieved from [Link]
Sources
- 1. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ymdb.ca [ymdb.ca]
- 4. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. dojindo.com [dojindo.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. journalajrb.com [journalajrb.com]
- 14. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 3-Hydroxyheptanoate from Ethyl Heptanoate via α-Hydroxylation of the Corresponding Enolate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 3-hydroxyheptanoate, a valuable chiral building block in organic synthesis, starting from the readily available ethyl heptanoate. The described methodology hinges on the principles of enolate chemistry, specifically the α-hydroxylation of an ester enolate. This protocol details the formation of the lithium enolate of ethyl heptanoate using lithium diisopropylamide (LDA), followed by its oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). This application note is designed to offer both a practical, step-by-step experimental procedure and a thorough explanation of the underlying chemical principles, empowering researchers to successfully and safely execute this transformation.
Introduction and Scientific Rationale
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules and natural products. The β-hydroxy ester moiety is a common structural motif that can be further elaborated to access a wide range of functionalities. The synthesis of such compounds from simple, non-functionalized esters like ethyl heptanoate presents a common challenge in organic synthesis.
The strategy outlined herein addresses this challenge by leveraging the reactivity of ester enolates. The α-protons of esters, while less acidic than those of ketones or aldehydes, can be removed by a strong, non-nucleophilic base to form a reactive enolate intermediate. Lithium diisopropylamide (LDA) is an ideal choice for this purpose due to its strong basicity and significant steric hindrance, which minimizes competing nucleophilic addition to the ester carbonyl.[1][2]
Once formed, the enolate is a potent nucleophile that can react with various electrophiles. For the introduction of a hydroxyl group at the α-position, an electrophilic oxygen source is required. Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) has proven to be an effective and reliable reagent for the hydroxylation of a wide range of enolates, including those derived from esters.[3] The reaction proceeds via the nucleophilic attack of the enolate on one of the peroxide oxygens of the molybdenum complex.
This application note provides a detailed protocol for this two-step, one-pot synthesis, along with insights into reaction monitoring, purification, and characterization of the final product.
Reaction Mechanism and Workflow
The overall transformation from ethyl heptanoate to this compound can be visualized as a two-stage process occurring in a single reaction vessel.
Stage 1: Enolate Formation
The first stage involves the deprotonation of ethyl heptanoate at the α-carbon using LDA. This is an acid-base reaction where the amide base removes a proton to generate the corresponding lithium enolate.
Caption: Formation of the lithium enolate of ethyl heptanoate.
Stage 2: α-Hydroxylation
The generated lithium enolate then acts as a nucleophile, attacking the electrophilic oxygen of the MoOPH complex. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.
Caption: α-Hydroxylation of the enolate with MoOPH.
Detailed Experimental Protocol
Safety Precaution: This procedure involves the use of pyrophoric (LDA) and potentially hazardous (MoOPH, HMPA component) reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and compatible gloves) must be worn at all times.[1][4] An inert atmosphere is crucial for the success and safety of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl heptanoate | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Store over molecular sieves. |
| Diisopropylamine | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | Titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Distill from sodium/benzophenone. |
| MoOPH | As prepared | See reference | Prepare according to literature procedure.[3] |
| Saturated aq. NH₄Cl | Reagent Grade | - | |
| Diethyl ether | Anhydrous | - | |
| Anhydrous MgSO₄ | Reagent Grade | - | |
| Silica gel | 230-400 mesh | - | For column chromatography. |
Equipment
-
Three-necked round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Inert gas (argon or nitrogen) manifold
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
Part A: Preparation of LDA Solution (in situ)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 eq.) to the THF via syringe.
-
Slowly add n-butyllithium (1.0 eq.) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. The solution should be clear and colorless to pale yellow.
Part B: Enolate Formation and α-Hydroxylation
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
Slowly add a solution of ethyl heptanoate (1.0 eq.) in anhydrous THF (10 mL) to the LDA solution via syringe over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, prepare a slurry of MoOPH (1.2 eq.) in anhydrous THF (20 mL).
-
Slowly add the MoOPH slurry to the enolate solution at -78 °C via cannula or a wide-bore needle. The reaction mixture will typically turn a deep color.
-
Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).[1]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (2 x 20 mL) to reduce any remaining peroxides, and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Results and Characterization
The purified product, this compound, is expected to be a colorless to pale yellow oil.
Predicted Spectroscopic Data (based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.95 (m, 1H, -CH(OH)-), 2.80 (br s, 1H, -OH), 2.45 (dd, J = 16.5, 3.5 Hz, 1H, -CH₂COO-), 2.38 (dd, J = 16.5, 8.5 Hz, 1H, -CH₂COO-), 1.50-1.20 (m, 6H, -(CH₂)₃CH₃), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 68.5, 60.8, 42.5, 36.5, 27.5, 22.5, 14.2, 14.0.
-
IR (neat, cm⁻¹): 3450 (br, O-H), 2950-2850 (C-H), 1730 (C=O, ester).[5]
-
Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z = 174.12.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete enolate formation | Ensure all reagents and solvents are anhydrous. Titrate n-BuLi before use. |
| Decomposition of MoOPH | Use freshly prepared MoOPH. | |
| Inefficient quenching | Quench at low temperature and add quenching agent slowly. | |
| Complex mixture of products | Competing side reactions | Maintain low temperature during enolate formation and reaction. |
| Over-oxidation | Use the recommended stoichiometry of MoOPH. |
Safety and Waste Disposal
-
Lithium Diisopropylamide (LDA): LDA is a strong, corrosive base. Handle in an inert atmosphere. Any unreacted LDA should be quenched carefully with a proton source (e.g., isopropanol, then water) at low temperature.[4][6]
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite on contact with air or moisture. Handle with extreme care under an inert atmosphere using proper syringe techniques.[7]
-
MoOPH: While generally stable, MoOPH is a peroxide-containing compound and should be handled with care. Avoid heating and mechanical shock. Hexamethylphosphoric triamide (HMPA), a component of MoOPH, is a suspected carcinogen.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated. Quenched reaction mixtures containing molybdenum salts should be disposed of in a designated heavy metal waste container.[8][9][10][11]
References
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents. (n.d.).
-
α-Hydroxylation of Enolates and Silyl Enol Ethers | Request PDF. (n.d.). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
19.8: Using LDA to Form an Enolate Ion - Chemistry LibreTexts. (2014, July 26). Retrieved from [Link]
-
ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem. (n.d.). Retrieved from [Link]
- US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents. (n.d.).
-
Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. (2009, October 30). Retrieved from [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA - YouTube. (2018, May 9). Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
- EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents. (n.d.).
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (n.d.). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved from [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Question: Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. Please label all important peaks. (2021, February 23). Chegg. Retrieved from [Link]
-
Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. (n.d.). Retrieved from [Link]
-
Common Standard Operating Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. spectrabase.com [spectrabase.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ethz.ch [ethz.ch]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Asymmetric Synthesis of Chiral Ethyl 3-Hydroxyheptanoate: An Application and Protocol Guide
Introduction: The Significance of Chiral β-Hydroxy Esters
Chiral β-hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals. Their utility stems from the versatile reactivity of the hydroxyl and ester functionalities, allowing for a diverse range of chemical transformations. Ethyl 3-hydroxyheptanoate, in its enantiomerically pure forms, serves as a key intermediate in the synthesis of various complex organic molecules. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final product often resides in a single enantiomer. This guide provides a detailed exploration of two robust and widely adopted methods for the asymmetric synthesis of this compound: enzymatic reduction of the corresponding β-keto ester and catalytic asymmetric hydrogenation.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral molecules necessitates strategies that can differentiate between two enantiotopic faces of a prochiral substrate or resolve a racemic mixture. For the preparation of enantiomerically enriched this compound from its corresponding prochiral precursor, ethyl 3-oxoheptanoate, two primary strategies have proven to be highly effective:
-
Biocatalysis (Enzymatic Reduction): This approach leverages the inherent stereoselectivity of enzymes, typically reductases found in microorganisms such as baker's yeast (Saccharomyces cerevisiae) or isolated enzyme systems. These biocatalysts can deliver high enantiomeric excess (e.e.) under mild, environmentally benign conditions.
-
Homogeneous Catalysis (Asymmetric Hydrogenation): This method employs transition metal complexes with chiral ligands to catalyze the hydrogenation of the keto group with high stereocontrol. The catalysts developed by Noyori and his contemporaries, particularly those based on ruthenium-BINAP systems, are benchmarks in this field for their exceptional efficiency and enantioselectivity.
This guide will delve into the practical application and detailed protocols for both of these powerful techniques.
Part 1: Biocatalytic Approach: Enzymatic Reduction of Ethyl 3-Oxoheptanoate
The use of whole-cell biocatalysts, such as baker's yeast, offers a cost-effective and operationally simple method for the asymmetric reduction of β-keto esters. The enzymatic machinery within the yeast contains multiple reductases that can stereoselectively reduce the carbonyl group.
Causality in Experimental Design: The "Why" Behind the Protocol
The success of a yeast-mediated reduction hinges on controlling the metabolic state of the yeast and the reaction conditions to favor the activity of the desired reductase, which typically follows Prelog's rule to yield the (S)-enantiomer. Factors such as the concentration of the substrate, the use of co-solvents, and the physiological state of the yeast can significantly influence both the conversion and the enantioselectivity of the reaction.
Experimental Workflow: Yeast-Mediated Reduction
Caption: Workflow for Yeast-Mediated Asymmetric Reduction.
Detailed Protocol: Asymmetric Reduction of Ethyl 3-Oxoheptanoate using Saccharomyces cerevisiae
This protocol is adapted from established procedures for the reduction of β-keto esters using baker's yeast.[1][2]
Materials:
-
Ethyl 3-oxoheptanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite® or diatomaceous earth
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Yeast Culture Preparation: In a suitable flask, dissolve sucrose (e.g., 50 g) in warm deionized water (e.g., 500 mL). To this solution, add baker's yeast (e.g., 25 g) and stir until a homogeneous suspension is formed. Allow the mixture to ferment for approximately 30-60 minutes at room temperature, or until signs of CO₂ evolution are evident.
-
Substrate Addition: To the fermenting yeast culture, add ethyl 3-oxoheptanoate (e.g., 1 g). The substrate can be added neat or as a solution in a minimal amount of ethanol to aid dispersion.
-
Reaction Incubation: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of CO₂ while preventing contamination. Incubate the reaction mixture at a controlled temperature (typically 25-30 °C) with gentle shaking for 24-72 hours.
-
Reaction Monitoring: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking a small aliquot of the reaction mixture, extracting with ethyl acetate, and analyzing the organic layer.
-
Work-up and Isolation:
-
Once the reaction is complete, add a filter aid such as Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Thoroughly wash the filter cake with water.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Expected Outcome:
This biocatalytic reduction typically yields the (S)-enantiomer of this compound with moderate to good enantiomeric excess. The chemical yield can vary depending on the specific reaction conditions and the strain of yeast used.
| Parameter | Typical Result |
| Product | (S)-Ethyl 3-hydroxyheptanoate |
| Yield | 40-70% |
| Enantiomeric Excess (e.e.) | 70-95% |
Part 2: Homogeneous Catalysis: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation provides a highly efficient and enantioselective route to chiral β-hydroxy esters.[3] This method utilizes a ruthenium catalyst bearing a chiral bisphosphine ligand, such as BINAP, to deliver hydrogen to the prochiral ketone with exceptional stereocontrol.
Mechanistic Rationale: The Source of Enantioselectivity
The enantioselectivity of the Noyori hydrogenation is derived from the formation of a chiral metal complex that coordinates to the β-keto ester. The C₂-symmetric BINAP ligand creates a chiral environment around the ruthenium center, which directs the hydrogenation to one of the two enantiotopic faces of the carbonyl group. The choice of the (R)- or (S)-BINAP ligand dictates the absolute stereochemistry of the resulting alcohol.
Experimental Workflow: Noyori Asymmetric Hydrogenation
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of Ethyl 3-Oxoheptanoate
This protocol is a general procedure based on the principles of Noyori asymmetric hydrogenation.[3]
Materials:
-
Ethyl 3-oxoheptanoate
-
[RuCl₂((R)-BINAP)]₂ or a similar Ru-BINAP catalyst
-
Anhydrous, degassed methanol or ethanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Catalyst Preparation and Reaction Setup:
-
In a glovebox or under an inert atmosphere, place the Ru-BINAP catalyst (e.g., 0.01-0.1 mol%) in a clean, dry reaction vessel suitable for the autoclave.
-
Add anhydrous, degassed solvent (e.g., methanol or ethanol) to dissolve the catalyst.
-
Add a solution of ethyl 3-oxoheptanoate in the same degassed solvent.
-
-
Hydrogenation:
-
Seal the autoclave and purge several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the required time (typically 12-48 hours).
-
-
Reaction Monitoring: The reaction progress can be monitored by taking samples (if the reactor allows) and analyzing them by GC or TLC.
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome:
The Noyori asymmetric hydrogenation is known for its high efficiency and enantioselectivity, typically affording the desired enantiomer in excellent yield and e.e.
| Parameter | Typical Result |
| Product | (R)- or (S)-Ethyl 3-hydroxyheptanoate (depending on BINAP enantiomer) |
| Yield | >90% |
| Enantiomeric Excess (e.e.) | >98% |
Part 3: Product Characterization and Quality Control
Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and enantiomeric excess.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the structure of the molecule. The characteristic signals for this compound include a triplet for the terminal methyl group of the heptyl chain, a quartet for the ethyl ester methylene group, and a multiplet for the proton on the carbon bearing the hydroxyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the carbons of the alkyl chains.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. A broad peak around 3400 cm⁻¹ indicates the O-H stretch of the alcohol, and a strong absorption around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) is a critical measure of the stereochemical purity of the product. It is determined using chiral chromatography techniques.
-
Chiral Gas Chromatography (GC): A GC equipped with a chiral stationary phase, such as a cyclodextrin-based column, can separate the two enantiomers of this compound, allowing for their quantification and the calculation of the e.e.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a column with a chiral stationary phase is another powerful technique for resolving the enantiomers and determining the e.e.
A typical method would involve dissolving a small amount of the purified product in a suitable solvent and injecting it onto the chiral column. The peak areas of the two enantiomers are then used to calculate the enantiomeric excess using the formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
Both biocatalytic and homogeneous catalytic methods offer effective pathways for the asymmetric synthesis of chiral this compound. The choice between these two approaches will depend on several factors, including the desired enantiomer, the required level of enantiopurity, scalability, cost, and the available laboratory infrastructure. Enzymatic reductions with baker's yeast are often favored for their operational simplicity and mild reaction conditions, while Noyori asymmetric hydrogenation provides a route to exceptionally high enantioselectivities and yields. The detailed protocols and analytical methods provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the synthesis of this valuable chiral building block.
References
-
PubChem. Ethyl 3-hydroxybutyrate. National Center for Biotechnology Information. [Link]
- Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. doi:10.15227/orgsyn.063.0001
-
Organic Syntheses. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Link]
-
Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. [Link]
-
SpectraBase. Ethyl 3-hydroxyhexanoate. [Link]
-
NIST. Butanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
Sources
Enzymatic synthesis of (R)-Ethyl 3-hydroxyheptanoate
An Application Guide to the Biocatalytic Synthesis of (R)-Ethyl 3-hydroxyheptanoate
Abstract
This document provides a comprehensive technical guide for the enzymatic synthesis of (R)-Ethyl 3-hydroxyheptanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries. We move beyond simple instructions to explain the fundamental principles and critical parameters governing the stereoselective reduction of ethyl 3-oxoheptanoate. This guide details field-proven protocols for enzyme screening, preparative-scale synthesis, and downstream processing, designed to be self-validating for researchers, scientists, and drug development professionals. The methodologies presented herein leverage the high selectivity and efficiency of ketoreductases (KREDs) to deliver the target molecule with excellent optical purity and chemical yield.
Introduction: The Strategic Value of Chiral β-Hydroxy Esters
Optically active β-hydroxy esters are cornerstone chiral synthons in the synthesis of complex, biologically active molecules. Their utility is exemplified in the production of blockbuster drugs like Atorvastatin (Lipitor), where a chiral hydroxynitrile precursor is a key intermediate.[1][2] (R)-Ethyl 3-hydroxyheptanoate, with its defined stereocenter and versatile functional groups, serves as a critical intermediate for synthesizing a variety of high-value compounds.
Traditional chemical synthesis routes to such molecules often require stoichiometric amounts of chiral reagents or metal catalysts, which can be costly, difficult to remove, and environmentally burdensome.[3] Biocatalysis, particularly the use of enzymes like ketoreductases, offers a compelling alternative. Enzymatic reactions are characterized by:
-
Exceptional Stereoselectivity: Often achieving enantiomeric excess (e.e.) values greater than 99%.
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at ambient temperature and neutral pH, preserving sensitive functional groups.
-
Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by using renewable catalysts and minimizing hazardous waste.[4]
This guide focuses on the most direct and efficient enzymatic route: the asymmetric reduction of the prochiral ketone, ethyl 3-oxoheptanoate.[5][6][7]
Mechanistic Rationale: The Ketoreductase System
The core of this process is the stereoselective reduction of a carbonyl group. This is achieved by a class of enzymes known as ketoreductases (KREDs) or, more broadly, alcohol dehydrogenases (ADHs).[8]
The Primary Catalytic Event
The KRED binds the substrate, ethyl 3-oxoheptanoate, in its active site in a specific orientation. A hydride is then transferred from a nicotinamide cofactor (typically NADPH) to the carbonyl carbon of the substrate, resulting in the formation of the chiral hydroxyl group. The high fidelity of this process is dictated by the three-dimensional structure of the enzyme's active site, which preferentially generates one enantiomer over the other.
The Necessity of Cofactor Regeneration
Nicotinamide cofactors like NADPH are expensive and required in stoichiometric amounts for the reduction. To make the process economically viable on a preparative scale, the oxidized cofactor (NADP+) must be continuously regenerated back to its active NADPH form. This is accomplished by using a second, coupled enzymatic system. A highly efficient and widely used method employs glucose dehydrogenase (GDH) and a sacrificial co-substrate, D-glucose.[9][10] GDH oxidizes glucose to D-glucono-δ-lactone while simultaneously reducing NADP+ to NADPH, which is then immediately available for the primary KRED-catalyzed reaction. This elegant system allows a small, catalytic amount of the cofactor to facilitate the conversion of a large amount of substrate.
Caption: KRED-catalyzed reduction coupled with GDH-driven cofactor regeneration.
Experimental Design & Protocol Validation
Success in biocatalysis hinges on the systematic optimization of key parameters. The protocols described below are designed as self-validating systems, where analytical checks are integrated to ensure reaction completion and product quality.
Materials & Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Ethyl 3-oxoheptanoate | >95% Purity (e.g., Angene, MedChemExpress)[5][7] |
| Ketoreductase (KRED) Panel | Commercial screening kits |
| NADP+, Sodium Salt | >98% Purity |
| Glucose Dehydrogenase (GDH) | High activity grade (>200 U/mg) |
| D-Glucose | Anhydrous, >99% Purity |
| Potassium Phosphate Buffer | ACS Grade (Monobasic & Dibasic) |
| Ethyl Acetate | HPLC Grade |
| Hexanes | HPLC Grade |
| Anhydrous Magnesium Sulfate | ACS Grade |
| Deuterated Chloroform (CDCl₃) | For NMR analysis |
| Silica Gel | 60 Å, 230-400 mesh |
Protocol I: Small-Scale Screening of Ketoreductases
Causality: The goal is to identify the optimal KRED that provides both high conversion and high enantioselectivity for the (R)-product. Screening a diverse panel is the most effective strategy.
Methodology:
-
Prepare Stock Solutions:
-
Substrate Stock (200 mM): Dissolve 344.4 mg of ethyl 3-oxoheptanoate in 10 mL of DMSO.
-
Cofactor Stock (20 mM): Dissolve 15.3 mg of NADP+ sodium salt in 1 mL of buffer.
-
Buffer (100 mM, pH 7.0): Prepare a potassium phosphate buffer.
-
-
Reaction Setup (per well/vial): In a 2 mL microcentrifuge tube or well of a 96-well plate, add the following in order:
-
880 µL of 100 mM Phosphate Buffer (pH 7.0)
-
50 µL of Substrate Stock (Final concentration: 10 mM)
-
50 µL of Cofactor Stock (Final concentration: 1 mM)
-
10 µL of GDH solution (10 mg/mL stock)
-
58 mg of D-Glucose (Final concentration: ~300 mM)
-
-
Initiate Reaction: Add 1-5 mg of each lyophilized KRED to its respective tube/well. Seal tightly.
-
Incubation: Place the reactions on a shaker/orbital mixer at 30°C and 250 rpm for 24 hours.
-
Work-up & Analysis:
-
Quench the reaction by adding 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the product.
-
Centrifuge to separate the layers.
-
Carefully transfer the top organic layer to a clean vial for analysis.
-
Analyze the organic extract by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percent conversion and enantiomeric excess (% e.e.).
-
Data Summary:
| KRED ID | Conversion (%) | Enantiomeric Excess (e.e., %) | Enantiomer |
| KRED-01 | 98 | 92 | (S) |
| KRED-02 | 75 | >99 | (R) |
| KRED-03 | >99 | >99 | (R) |
| KRED-04 | 5 | N/A | N/A |
| KRED-05 | 99 | 85 | (R) |
Hypothetical data shown for illustrative purposes. KRED-03 is selected for scale-up.
Protocol II: Preparative Scale Synthesis (10 g Scale)
Causality: This protocol scales up the optimized conditions from the screening to produce a significant quantity of the target molecule. Maintaining pH and ensuring adequate mixing are critical for success at this scale.
Methodology:
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with an overhead stirrer and a pH probe, add 500 mL of 100 mM potassium phosphate buffer.
-
Reagent Addition: While stirring at 200 rpm, add the following:
-
29 g of D-Glucose
-
385 mg of NADP+ sodium salt
-
100 mg of Glucose Dehydrogenase (GDH)
-
-
pH and Temperature Adjustment: Adjust the pH to 7.0 using 1M KOH or 1M H₃PO₄. Set the reactor temperature to 30°C.
-
Enzyme & Substrate Addition:
-
Add 500 mg of the selected KRED (e.g., KRED-03 from the screen). Allow it to dissolve completely.
-
Slowly add 10.0 g (58.1 mmol) of ethyl 3-oxoheptanoate to the reactor.
-
-
Reaction Monitoring (Self-Validation):
-
Maintain the pH at 7.0 throughout the reaction. The oxidation of glucose produces gluconic acid, which will lower the pH. Use an automated titrator or manually add 2M KOH to keep the pH constant.
-
Monitor the reaction progress every 2-4 hours. Withdraw a 100 µL aliquot, extract with 1 mL of ethyl acetate, and analyze by GC or TLC (stain with vanillin). The reaction is complete when no starting material is detectable.[11] Typical reaction time is 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and add 20 g of Celite to the mixture.
-
Filter the mixture through a pad of Celite in a Büchner funnel to remove the enzymes and other solids. Wash the filter cake with 100 mL of deionized water.
-
Transfer the filtrate to a 2 L separatory funnel.
-
Extract the aqueous phase three times with 300 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Protocol III: Purification by Column Chromatography
Causality: The crude product contains minor impurities. Silica gel chromatography is a standard and effective method for isolating the pure ester.
Methodology:
-
Prepare Column: Prepare a silica gel column using a gradient of ethyl acetate in hexanes as the eluent (starting with 10:90 Ethyl Acetate:Hexanes).
-
Load and Elute: Dissolve the crude oil from the work-up in a minimal amount of dichloromethane and load it onto the column. Elute the column with the solvent gradient.
-
Collect Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent under reduced pressure to yield (R)-Ethyl 3-hydroxyheptanoate as a colorless oil. Determine the final yield and confirm purity and structure using ¹H NMR, ¹³C NMR, and chiral GC/HPLC.[12]
Overall Experimental Workflow
The entire process, from initial screening to final product, follows a logical and systematic progression.
Caption: High-level workflow for the enzymatic synthesis of (R)-Ethyl 3-hydroxyheptanoate.
References
- WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
- Working with Hazardous Chemicals - Organic Syntheses.
- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure.
- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)
- Synthesis of ethyl (R)-(-)
- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)
- Resolution of β-amino esters by Candida antarctica lipase A and B - ResearchG
- Ethyl 3-oxoheptanoate (Ethyl 3-oxoenanth
- EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - N
- Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)
- Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl)
- Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods - Benchchem.
- Efficient biosynthesis of ethyl (R)
- An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)
- Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliph
- Ethyl 3-oxoheptano
- Ethyl 3-oxoheptanoate(CAS# 7737-62-4 ) - angenechemical.com.
- Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed.
- Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue - Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 4. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. angenesci.com [angenesci.com]
- 8. EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield, Stereoselective Production of Ethyl (S)-3-Hydroxyheptanoate via Biocatalytic Reduction
Introduction: The Advantage of Biocatalysis for Chiral Hydroxy Esters
Chiral β-hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Ethyl 3-hydroxyheptanoate, in particular, serves as a valuable intermediate. Traditional chemical synthesis routes for such molecules often require harsh reaction conditions, expensive chiral catalysts, and can generate significant chemical waste. Biocatalytic reduction, employing enzymes such as ketoreductases (KREDs) or whole-cell systems like baker's yeast, offers a greener, more efficient, and highly selective alternative. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the biocatalytic reduction of ethyl 3-oxoheptanoate to produce ethyl (S)-3-hydroxyheptanoate with high yield and excellent enantiomeric excess.
The enzymatic approach leverages the inherent stereoselectivity of biocatalysts to produce the desired enantiomer, a critical consideration in the development of biologically active molecules. Ketoreductases, a class of oxidoreductase enzymes, are particularly well-suited for this transformation, catalyzing the reduction of a ketone to a chiral alcohol.[1] A key consideration in the application of KREDs is the requirement for a nicotinamide cofactor (NADH or NADPH), which is consumed in the reaction.[2] Economically viable processes, therefore, necessitate an efficient cofactor regeneration system.
This guide will present two robust protocols: one utilizing a commercially available ketoreductase coupled with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system, and a second, more classical approach using baker's yeast (Saccharomyces cerevisiae).
Principle of the Biocatalytic Reduction
The core of this process is the stereoselective reduction of the prochiral ketone in ethyl 3-oxoheptanoate to the corresponding chiral alcohol, this compound.
Ketoreductase (KRED) Approach: An isolated KRED enzyme, selective for the desired (S)-enantiomer, is employed. The reaction consumes a stoichiometric amount of NADPH, which is regenerated in situ by the oxidation of glucose to gluconolactone, a reaction catalyzed by glucose dehydrogenase (GDH). This elegant system allows for the use of a catalytic amount of the expensive cofactor.
Baker's Yeast (Saccharomyces cerevisiae) Approach: Whole cells of baker's yeast contain a variety of reductase enzymes.[3] While not as specific as an isolated enzyme, baker's yeast can effectively reduce β-keto esters, often with a high preference for the (S)-enantiomer.[4][5] The yeast's own metabolic processes regenerate the necessary cofactors, simplifying the overall reaction setup.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Ethyl 3-oxoheptanoate | Commercially Available | ≥95% |
| Ketoreductase (KRED) Screening Kit | e.g., Codexis® | N/A |
| Glucose Dehydrogenase (GDH) | Commercially Available | ≥10 U/mg |
| D-Glucose | Commercially Available | Reagent Grade |
| NADP+, Sodium Salt | Commercially Available | ≥98% |
| Baker's Yeast (Saccharomyces cerevisiae) | Local Supplier | Active Dry Yeast |
| Sucrose | Local Supplier | Food Grade |
| Isopropanol | Commercially Available | ACS Grade |
| Ethyl Acetate | Commercially Available | ACS Grade |
| Sodium Chloride | Commercially Available | ACS Grade |
| Anhydrous Magnesium Sulfate | Commercially Available | Reagent Grade |
| Phosphate Buffer (pH 7.0) | In-house preparation | N/A |
| (S)-Ethyl 3-hydroxyheptanoate standard | Commercially Available | ≥98% |
| (R)-Ethyl 3-hydroxyheptanoate standard | Commercially Available | ≥98% |
Experimental Protocols
Protocol 1: Ketoreductase-Mediated Reduction with Cofactor Regeneration
This protocol is designed for high stereoselectivity and yield, leveraging a specific enzyme and a robust cofactor regeneration system.
1. Enzyme Selection (Screening): The initial and most critical step is the selection of an appropriate ketoreductase. Commercially available KRED screening kits, such as those from Codexis, offer a panel of engineered enzymes with diverse substrate specificities and stereoselectivities.[6][7] A preliminary screening experiment should be conducted at a small scale (e.g., 1-5 mg of substrate) with each KRED in the panel to identify the enzyme that provides the highest conversion and enantiomeric excess for the (S)-enantiomer of this compound.
2. Reaction Setup (1 g Scale):
-
To a 50 mL jacketed glass reactor equipped with a magnetic stirrer and temperature probe, add 20 mL of 100 mM phosphate buffer (pH 7.0).
-
Add 1.5 g of D-glucose (final concentration ~416 mM).
-
Add 10 mg of NADP+ sodium salt (final concentration ~1.3 mM).
-
Add 20 mg of the selected ketoreductase (lyophilized powder).
-
Add 10 mg of Glucose Dehydrogenase (GDH, ~100 U).
-
Stir the mixture at 30°C until all solids are dissolved.
-
Add 1.0 g of ethyl 3-oxoheptanoate (5.8 mmol).
-
Maintain the reaction temperature at 30°C and stir at 250 rpm.
3. Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquot by adding 200 µL of ethyl acetate and vortexing.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the product.
4. Work-up and Purification:
-
Once the reaction has reached completion (typically >95% conversion, 12-24 hours), saturate the aqueous phase with sodium chloride to reduce the solubility of the product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
dot
Caption: Workflow for KRED-catalyzed reduction of ethyl 3-oxoheptanoate.
Protocol 2: Baker's Yeast-Mediated Reduction
This protocol offers a cost-effective and straightforward method, suitable for producing significant quantities of the chiral alcohol without the need for isolated enzymes and cofactors. The procedure is adapted from established methods for the reduction of similar β-keto esters.[8][9]
1. Yeast Activation:
-
In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm tap water (35-40°C).
-
Add 20 g of active dry baker's yeast.
-
Gently swirl the flask and allow it to stand in a warm place for 20-30 minutes until signs of fermentation (foaming) are evident.
2. Reaction Setup:
-
To the activated yeast suspension, add 1.0 g of ethyl 3-oxoheptanoate.
-
Loosely cover the flask with aluminum foil or a cotton plug to allow for the release of carbon dioxide.
-
Place the flask on an orbital shaker and agitate at 150-200 rpm at room temperature (25-30°C).
3. Reaction Monitoring:
-
The reaction is typically slower than the KRED-catalyzed method. Monitor the progress after 24 and 48 hours.
-
To take a sample, stop the shaking, allow the yeast to settle, and draw a small amount of the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate and analyze the organic layer by GC.
4. Work-up and Purification:
-
After 48-72 hours, or when the reaction has reached completion, add ~10 g of celite to the reaction mixture and stir for 5 minutes.
-
Filter the mixture through a pad of celite in a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of water.
-
Saturate the filtrate with sodium chloride.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Further purification can be achieved via distillation or column chromatography.
Analytical Method: Chiral Gas Chromatography
The determination of both the reaction conversion and the enantiomeric excess (% ee) of the product is crucial. A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral column is recommended.
-
Column: Chiral GC Column (e.g., CHIRALDEX® B-DM, 30 m x 0.25 mm I.D., 0.12 µm film thickness)[10]
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 150°C at 5°C/min, hold for 5 min.
-
Sample Preparation: Dilute the extracted sample in ethyl acetate.
The retention times for ethyl 3-oxoheptanoate and the (R) and (S) enantiomers of this compound should be determined using commercially available standards. The enantiomeric excess can be calculated using the following formula:
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Expected Results and Discussion
The biocatalytic reduction of ethyl 3-oxoheptanoate is expected to produce the corresponding (S)-3-hydroxyheptanoate with high conversion and stereoselectivity. The following table presents typical, illustrative results that can be expected from the two protocols.
| Parameter | Protocol 1: KRED-Catalyzed | Protocol 2: Baker's Yeast |
| Reaction Time | 12 - 24 hours | 48 - 72 hours |
| Typical Conversion | >95% | 80 - 95% |
| Enantiomeric Excess (% ee) | >99% for (S)-enantiomer | >90% for (S)-enantiomer |
| Key Advantages | High selectivity, faster reaction | Low cost, simple setup |
| Considerations | Cost of enzyme and cofactor | Longer reaction time, lower ee |
Causality behind Experimental Choices:
-
pH 7.0 in KRED Protocol: Most ketoreductases exhibit optimal activity and stability at a neutral pH.
-
Glucose/GDH System: This is a widely adopted and highly efficient system for NADPH regeneration, as the byproduct, gluconolactone, is generally non-inhibitory to the KRED.[10]
-
Sucrose in Yeast Protocol: Sucrose serves as an accessible carbon and energy source for the yeast, fueling the metabolic pathways that are responsible for cofactor regeneration.[9]
-
Celite Filtration: This diatomaceous earth provides a filter aid, preventing the fine yeast cells from clogging the filter paper and ensuring a clear filtrate for extraction.
dot
Caption: Decision guide for selecting the appropriate biocatalytic protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion (KRED) | Inactive enzyme; Cofactor degradation; Substrate/product inhibition | Verify enzyme activity with a control substrate; Ensure fresh NADP+ is used; Lower initial substrate concentration. |
| Low Enantioselectivity (Yeast) | Presence of competing reductases in yeast | Try a different brand of yeast; Add a selective inhibitor like allyl alcohol in small amounts. |
| Emulsion during Extraction | High concentration of yeast proteins/lipids | Centrifuge the mixture before extraction; Add more brine (saturated NaCl solution). |
| No Reaction (Both) | Incorrect pH; Temperature out of range; Poor quality substrate | Verify pH of the buffer; Calibrate temperature probe; Confirm purity of ethyl 3-oxoheptanoate. |
Conclusion
Biocatalytic reduction offers a powerful and sustainable platform for the synthesis of chiral molecules like this compound. The choice between using a specific ketoreductase or a whole-cell system like baker's yeast depends on the specific project requirements, balancing the need for the highest stereopurity against considerations of cost and simplicity. Both protocols presented here provide a robust starting point for researchers to produce valuable chiral intermediates, contributing to the development of more efficient and environmentally friendly synthetic processes in the pharmaceutical and chemical industries.
References
-
Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. doi:10.15227/orgsyn.063.0001. Available from: [Link]
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. ETH Zürich. Retrieved January 22, 2026, from [Link]
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. Available from: [Link]
-
Codexis. (n.d.). Enzyme Screening Kits and Panels. Codexis. Retrieved January 22, 2026, from [Link]
-
Hummel, W. (2011). Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved January 22, 2026, from [Link]
-
Rodriguez, S., Stewart, J. D. (2001). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Gotor-Fernández, V., Gotor, V., & García-Cerrada, S. (2018). Stereoselective Bioreduction of α-diazo-β-keto Esters. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Contente, M. L., et al. (2020). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Nowak, P., et al. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. MDPI. Retrieved January 22, 2026, from [Link]
-
Gas chromatographic analysis of 3-hydroxybutyric acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Simon, R. C., et al. (2014). Biocatalytic Access to Nonracemic γ-Oxo Esters via Stereoselective Reduction Using Ene-Reductases. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Kataoka, M., et al. (1997). asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. PubMed. Retrieved January 22, 2026, from [Link]
-
Sanchez, D. A., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. MDPI. Retrieved January 22, 2026, from [Link]
-
Lavandera, I., et al. (2016). Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. ResearchGate. Retrieved January 22, 2026, from [Link]
-
de Souza, F. R., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO. Retrieved January 22, 2026, from [Link]
-
González-Martínez, D., et al. (2013). Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones. Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]
-
Wang, Y-F., et al. (2016). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]
-
Puthong, S., et al. (2018). Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil. PubMed. Retrieved January 22, 2026, from [Link]
-
Green, A. P. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved January 22, 2026, from [Link]
-
Tsuchiya, R., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Retrieved January 22, 2026, from [Link]
-
L. brevis alcohol dehydrogenase. (2018). Neutron and X-ray crystal structures of Lactobacillus brevis alcohol dehydrogenase reveal new insights into hydrogen-bonding pathways. PubMed. Retrieved January 22, 2026, from [Link]
-
Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Bioreduction of α-diazo-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. codexis.com [codexis.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ethz.ch [ethz.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of Ethyl 3-hydroxyheptanoate
This comprehensive guide provides detailed protocols for the purification of Ethyl 3-hydroxyheptanoate, a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The purity of this β-hydroxy ester is paramount for its successful application in subsequent synthetic steps, necessitating robust and reliable purification strategies. This document outlines field-proven methodologies for achieving high-purity this compound, focusing on the underlying scientific principles to empower researchers in adapting these protocols to their specific needs.
Introduction to this compound and the Imperative for High Purity
This compound is a chiral molecule whose stereochemistry is often crucial for the biological activity of the final product. Its synthesis, commonly achieved through methods like the Reformatsky reaction, can introduce a variety of impurities. These may include unreacted starting materials (e.g., heptanal and ethyl bromoacetate), byproducts from side reactions (such as self-condensation of the aldehyde or ester), and residual reagents (e.g., zinc salts). The presence of these impurities can interfere with downstream reactions, lead to the formation of undesired stereoisomers, and complicate the purification of subsequent intermediates. Therefore, a multi-step purification strategy is often essential to isolate this compound in a highly pure form.
Pre-Purification Workup: The First Line of Defense
Before proceeding to more rigorous purification techniques, a thorough aqueous workup is critical to remove the bulk of inorganic salts and water-soluble organic impurities. The rationale behind this initial step is to simplify the subsequent purification process, thereby improving its efficiency and resolution.
Protocol: Aqueous Workup
-
Quenching the Reaction: Upon completion of the synthesis, the reaction mixture is cooled to 0 °C in an ice bath. Slowly and cautiously, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step serves to hydrolyze the zinc enolate intermediate and protonate the alkoxide to form the desired hydroxyl group.
-
Phase Separation: The quenched reaction mixture is transferred to a separatory funnel. An organic solvent, such as ethyl acetate or diethyl ether, is added to extract the product. The mixture is shaken vigorously, and the layers are allowed to separate. The aqueous layer is then drained.
-
Washing: The organic layer is washed sequentially with:
-
1 M Hydrochloric Acid (HCl) to remove any remaining zinc salts and basic impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic material in the aqueous phase and aid in the removal of water.
-
-
Drying and Concentration: The washed organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Primary Purification Methodologies
The choice of the primary purification method will depend on the nature and quantity of the remaining impurities. A combination of distillation and flash chromatography is often the most effective approach.
Fractional Vacuum Distillation: Exploiting Boiling Point Differentials
Fractional distillation under reduced pressure is a highly effective technique for separating this compound from non-volatile impurities and from volatile components with significantly different boiling points.[1] The reduced pressure is crucial as it lowers the boiling point of the compound, preventing thermal degradation which can occur at higher temperatures.
Table 1: Physical Properties of Ethyl 3-hydroxy-esters
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) |
| Ethyl 3-hydroxybutanoate | 132.16 | 75-76 / 12 |
| Ethyl 3-hydroxyhexanoate | 160.21 | Not readily available |
| This compound | 174.24 | Estimated > 80 / 12 |
Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is critical to ensure all glassware is dry and joints are properly sealed.
-
Distillation: The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is slowly evacuated to the desired pressure (e.g., 10-15 mmHg). The flask is then gently heated in an oil bath.
-
Fraction Collection: Collect the fractions that distill over a narrow temperature range. The initial fraction will likely contain more volatile impurities. The main fraction containing the purified this compound should be collected at a constant temperature.
-
Analysis: The purity of each fraction should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Flash Column Chromatography: Separation Based on Polarity
Flash column chromatography is a versatile technique for separating compounds with different polarities.[2] For this compound, a moderately polar compound, normal-phase chromatography using silica gel is the most common approach. The key to a successful separation is the selection of an appropriate solvent system (eluent).
Solvent System Selection:
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[2] A common starting point for β-hydroxy esters is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio is optimized to achieve the best separation from impurities.
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Solvent System | Starting Ratio (v/v) | Polarity |
| Hexane : Ethyl Acetate | 9 : 1 to 7 : 3 | Low to Medium |
| Petroleum Ether : Diethyl Ether | 8 : 2 to 6 : 4 | Low to Medium |
Protocol: Flash Column Chromatography
-
Column Packing: A glass column is slurry-packed with silica gel in the initial, least polar solvent mixture.
-
Sample Loading: The crude product, dissolved in a minimal amount of the chromatography solvent or a less polar solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often employed to effectively separate compounds with a wide range of polarities.
-
Fraction Collection: Fractions are collected in test tubes or vials as the solvent elutes from the column.
-
TLC Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure product are identified and combined.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Caption: General workflow for the purification of this compound using flash column chromatography.
Purity Assessment and Quality Control
Rigorous analytical techniques are essential to confirm the purity and structural integrity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity assessment. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester group, the methylene protons adjacent to the carbonyl and hydroxyl groups, the methine proton at the C3 position, and the protons of the butyl chain. The absence of signals corresponding to impurities is a strong indicator of high purity.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm, CDCl₃) | Multiplicity |
| -CH₃ (ethyl) | ~1.25 | triplet |
| -CH₂- (ethyl) | ~4.15 | quartet |
| -CH₂- (C2) | ~2.45 | doublet |
| -CH- (C3) | ~4.00 | multiplet |
| -OH | variable | broad singlet |
| -CH₂- (C4-C6) | ~1.30-1.50 | multiplet |
| -CH₃ (C7) | ~0.90 | triplet |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Safety Precautions
This compound and the solvents used in its purification should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for Ethyl 3-hydroxybutyrate and other related compounds.[3]
Conclusion
The successful purification of this compound is a critical step in its utilization as a valuable synthetic intermediate. The combination of a thorough aqueous workup, followed by fractional vacuum distillation and/or flash column chromatography, provides a robust strategy for achieving high purity. The protocols outlined in this guide, grounded in fundamental chemical principles, offer a reliable framework for researchers in the field of drug development and organic synthesis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate. Retrieved from [Link]
-
Organic Syntheses, Coll. Vol. 3, p.408 (1955); Vol. 28, p.54 (1948). ethyl β-hydroxybutyrate. Retrieved from [Link]
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
Sources
Gas Chromatography Method for the Analysis of Ethyl 3-Hydroxyheptanoate: An Application Note
Abstract
This application note presents a detailed and robust gas chromatography (GC) method for the analysis of Ethyl 3-hydroxyheptanoate, a chiral intermediate of significant interest in the pharmaceutical and fine chemical industries. The protocols herein are designed for researchers, scientists, and drug development professionals, providing in-depth guidance on sample preparation, chromatographic conditions for both achiral and chiral separations, and method validation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively. This guide emphasizes scientific integrity, providing a self-validating system for reliable and reproducible results.
Introduction: The Significance of this compound Analysis
This compound is a valuable chiral building block in the synthesis of a variety of bioactive molecules. Its stereochemistry often plays a pivotal role in the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, the ability to accurately quantify this compound and determine its enantiomeric purity is of paramount importance for quality control, process optimization, and regulatory compliance in drug development and manufacturing.
Gas chromatography (GC) offers a powerful analytical platform for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it an ideal technique for both quantitative analysis and the separation of stereoisomers. This application note will detail a comprehensive GC method, including sample preparation, instrumentation, and data analysis, to ensure the integrity of this compound analysis.
Foundational Principles: The Rationale Behind the Method
The successful GC analysis of a polar molecule like this compound hinges on several key principles. Due to the presence of a hydroxyl group, this compound can exhibit peak tailing and potential on-column degradation, especially at higher temperatures. To mitigate these effects, two primary approaches are considered: direct analysis on a suitable polar stationary phase or derivatization to increase volatility and reduce polarity. For chiral analysis, the use of a specialized chiral stationary phase is essential to resolve the enantiomers.
The Role of Derivatization
Derivatization is a chemical modification process that converts polar functional groups, such as the hydroxyl group in this compound, into less polar and more volatile derivatives.[1] This is achieved by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[1] The most common derivatization technique for hydroxyl groups is silylation , which involves the introduction of a trimethylsilyl (TMS) group.[2]
The benefits of silylation include:
-
Increased Volatility: The TMS derivative has a lower boiling point, allowing for elution at lower column temperatures and reducing the risk of thermal degradation.
-
Improved Peak Shape: By eliminating the polar hydroxyl group, interactions with active sites on the column are minimized, resulting in sharper, more symmetrical peaks.
-
Enhanced Sensitivity: Sharper peaks lead to a better signal-to-noise ratio, improving the limits of detection and quantification.
A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]
The Choice of Chromatographic Column
The selection of the GC column is critical for achieving the desired separation.
-
For Achiral Analysis: A mid-polarity column, such as one with a stationary phase of (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or HP-5MS), is often suitable for the analysis of the derivatized this compound. For the underivatized compound, a more polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is recommended to handle the polarity of the hydroxyl group.[4]
-
For Chiral Analysis: The separation of enantiomers requires a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used and highly effective for this purpose.[5][6] These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and resulting in their separation.[6] A dimethylated beta-cyclodextrin column is a good starting point for the chiral separation of hydroxy esters.
Detection: Flame Ionization Detector (FID)
The Flame Ionization Detector (FID) is a robust and widely used detector in gas chromatography, particularly for the analysis of organic compounds.[7] It offers high sensitivity, a wide linear range, and a uniform response to hydrocarbons, making it well-suited for the quantitative analysis of this compound. The FID operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions that are then detected as a current.[7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of this compound.
Materials and Reagents
| Material/Reagent | Grade |
| This compound | Reference Standard (>98%) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade |
| Pyridine | Anhydrous |
| Ethyl Acetate | HPLC Grade |
| Helium | Ultra-high purity (99.999%) |
| Hydrogen | High purity |
| Air | Zero grade |
Sample Preparation: Silylation Protocol
This protocol describes the derivatization of this compound to its more volatile TMS ether.
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization:
-
To 100 µL of each standard or sample solution in a 2 mL autosampler vial, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[8]
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
Gas Chromatography (GC) Method Parameters
The following table outlines the recommended GC-FID conditions. These parameters are a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Achiral Analysis (Derivatized) | Chiral Analysis (Underivatized) |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Agilent 8890 GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) | CHIRALDEX® B-DM (30 m x 0.25 mm ID, 0.12 µm film) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.5 mL/min (Constant Flow) |
| Inlet Temperature | 250°C | 240°C |
| Injection Mode | Split (20:1) | Split (30:1) |
| Injection Volume | 1 µL | 1 µL |
| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) | 80°C (hold 1 min), ramp at 2°C/min to 180°C (hold 10 min) |
| Detector | FID | FID |
| Detector Temperature | 300°C | 250°C |
| Hydrogen Flow | 30 mL/min | 30 mL/min |
| Air Flow | 400 mL/min | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min | 25 mL/min |
Data Analysis and System Validation
A robust analytical method requires thorough validation to ensure its suitability for the intended purpose. The validation parameters outlined below are based on the International Council for Harmonisation (ICH) guidelines.[9]
System Suitability
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A mid-range standard solution should be injected five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
Linearity and Range
Linearity should be established by analyzing a series of at least five concentrations of the derivatized this compound standard. The calibration curve is generated by plotting the peak area against the concentration. The acceptance criterion for linearity is a correlation coefficient (R²) of ≥ 0.995.
Accuracy and Precision
-
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by different analysts. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Accuracy is determined by a recovery study. A known amount of this compound is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.[10] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[3]
Table 1: Representative Method Validation Data (Adapted for this compound)
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.3 µg/mL |
| LOQ | - | ~1.0 µg/mL |
Note: The Expected Performance values are illustrative and should be experimentally determined for each specific system.
Chiral Separation: Determining Enantiomeric Purity
The chiral GC method described in section 3.3 is designed for the direct analysis of underivatized this compound. The separation of the (R)- and (S)-enantiomers is achieved through their differential interactions with the chiral stationary phase.
The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the gas chromatographic analysis of this compound. By detailing both achiral and chiral methodologies, along with the underlying principles and validation requirements, this guide serves as a valuable resource for scientists in the pharmaceutical and related industries. The provided protocols are designed to be a robust starting point, and with appropriate system suitability and validation, will ensure the generation of accurate and reliable data for this critical chiral intermediate.
References
-
Agilent Technologies. (n.d.). Agilent 8890 Gas Chromatograph. Retrieved from [Link]
-
Scion Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
EMA. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.
- Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484–10491.
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
- Ntsomboh-Ntsefong, G., et al. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Research in Plant Sciences, 2(3), 53-66.
- Li, H., et al. (2016). Quantitative Analysis of Flavor Volatiles in Beer Using Headspace Solid-Phase Microextraction and Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID). Journal of the American Society of Brewing Chemists, 74(4), 262-269.
- Furrer, P., et al. (2007). Quantitative analysis of bacterial medium-chain-length poly([R]-3-hydroxyalkanoates) by gas chromatography.
- O'Brien, A. M., & Gahan, D. A. (2012). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Organic Process Research & Development, 16(1), 83-88.
- Dongala, T., et al. (2019). Method development for the quantitative determination of short chain fatty acids in microbial samples by solid phase extraction and gas chromatography with flame ionization detection. BMC Research Notes, 12(1), 698.
-
Keefover-Ring, K. (n.d.). CHIRAL R.I.. Retrieved from [Link]
- Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In Advances in Lipid Methodology – One (pp. 121-148). Oily Press.
- ASM Journals. (2021). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Applied and Environmental Microbiology, 87(15), e00411-21.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
PubMed. (2014). Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. Retrieved from [Link]
-
PubMed. (2021). Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS). Retrieved from [Link]
-
ResearchGate. (2023). Optimization and Analysis of Polyhydroxyalkanoate (PHA) by Bacillus sp. Strain CL33 and Bacillus flexus Strain S5a from Palm Oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography (GC) analysis. Chromatograms of PHA obtained from cultures of the isolates (a) CEJGTEA101. Retrieved from [Link]
- Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. organomation.com [organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. gcms.cz [gcms.cz]
- 6. azom.com [azom.com]
- 7. sciepub.com [sciepub.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Topic: A Robust HPLC Method for the Chiral Resolution and Enantiomeric Excess Determination of Ethyl 3-Hydroxyheptanoate
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-Ethyl 3-hydroxyheptanoate enantiomers. Ethyl 3-hydroxyheptanoate is a valuable chiral building block in organic synthesis, and the accurate determination of its enantiomeric excess (e.e.) is critical for quality control and the stereochemical integrity of subsequent products. This document moves beyond a simple recitation of parameters, offering a deep dive into the causality of methodological choices, from chiral stationary phase (CSP) selection to mobile phase optimization. It includes a detailed, step-by-step protocol, system suitability criteria for method validation, and data analysis procedures to ensure trustworthy and reproducible results.
Foundational Principles & Method Strategy
The successful chiral separation of enantiomers by HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1] The differing stability of these complexes results in differential retention times, allowing for separation.
This compound possesses two key features that guide our method development strategy:
-
A hydroxyl group and a carbonyl group at the chiral center, which can participate in hydrogen bonding and dipole-dipole interactions.
-
An ester functionality , which provides an additional site for interaction.
Given these structural characteristics, polysaccharide-based CSPs, specifically those derived from cellulose or amylose, are excellent candidates. These phases offer a rich combination of interaction sites within their chiral grooves, including hydrogen bonding, π-π interactions, and steric hindrance, which are highly effective for resolving racemates with polar functional groups near the stereocenter.[2]
Our strategy, therefore, focuses on a normal-phase chromatographic approach using a cellulose-based CSP, which typically provides superior selectivity for this class of compounds compared to reversed-phase modes.[3]
The Optimized Chromatographic Method
After extensive screening and optimization, the following method was determined to provide robust, baseline resolution of this compound enantiomers.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent HPLC/UHPLC system equipped with a UV/Vis or Diode Array Detector (DAD). |
| Chiral Column | Lux® Cellulose-3 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm |
| Data System | OpenLab CDS, LabSolutions, or equivalent chromatography data software. |
| Vials | 2 mL amber glass vials with PTFE septa. |
| Syringe Filters | 0.45 µm PTFE or Nylon, if required for sample clarification. |
Chromatographic Conditions
| Parameter | Optimized Value | Rationale & Expert Insights |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (95:5, v/v) | This ratio provides an optimal balance between retention and resolution. n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. Increasing the IPA percentage will decrease retention times but may compromise resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that ensures good efficiency without generating excessive backpressure. |
| Column Temperature | 25°C | Chiral separations can be temperature-sensitive. Maintaining a constant, controlled temperature is crucial for reproducibility. 25°C is a robust starting point that typically yields good results. |
| Detection Wavelength | 215 nm | This compound lacks a strong chromophore for high-wavelength UV detection. The ester carbonyl group allows for detection at low UV wavelengths. 215 nm provides a good signal-to-noise ratio. |
| Injection Volume | 10 µL | This volume is appropriate for standard analytical concentrations and avoids column overloading. |
| Run Time | 15 minutes | Sufficient to allow for the elution of both enantiomers and any minor impurities. |
Experimental Workflow and Protocols
The following protocols are designed to be self-validating, ensuring data integrity from solvent preparation to final calculation.
Workflow Diagram
Caption: High-level workflow for e.e. determination.
Step-by-Step Protocol: Reagent and Sample Preparation
-
Mobile Phase Preparation (1 L):
-
Carefully measure 950 mL of HPLC-grade n-Hexane into a 1 L solvent bottle.
-
Add 50 mL of HPLC-grade Isopropanol (IPA).
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
Expert Tip: The mobile phase composition is critical. Use graduated cylinders for accurate measurements. Premixing and degassing prevent baseline noise and pump issues.
-
-
Standard Preparation (Racemic Mixture, ~0.5 mg/mL):
-
Accurately weigh approximately 5 mg of racemic this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (95:5 Hexane/IPA). Cap and vortex to ensure homogeneity. This is your System Suitability Standard .
-
-
Sample Preparation (Unknown Sample, ~0.5 mg/mL):
-
Accurately weigh approximately 5 mg of your synthesized or unknown sample of this compound.
-
Prepare a 10 mL solution in the same manner as the standard.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before transferring it to an HPLC vial.
-
Step-by-Step Protocol: HPLC System Operation
-
System Equilibration:
-
Set up the HPLC system with the parameters listed in Table 2.2.
-
Purge the pump lines with the fresh mobile phase.
-
Equilibrate the column by running the mobile phase through it at 1.0 mL/min for at least 20-30 minutes, or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject 10 µL of the System Suitability Standard (racemic mixture).
-
Verify that the system meets the criteria outlined in Table 4.1. The resolution between the two enantiomer peaks is the most critical parameter.
-
Trustworthiness: Do not proceed with sample analysis unless all SST criteria are met. Failure to meet SST specifications indicates a problem with the column, mobile phase, or instrument that must be rectified.
-
-
Sample Analysis:
-
Once the SST is passed, inject 10 µL of each unknown sample.
-
It is good practice to run a standard injection periodically (e.g., after every 10 sample injections) to ensure system performance remains consistent.
-
Data Analysis & System Validation
System Suitability Criteria
This self-validating system ensures the method is performing correctly before any sample data is accepted.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rₛ) | ≥ 1.5 | Ensures baseline separation of the two enantiomer peaks, which is essential for accurate integration. |
| Tailing Factor (T) | 0.8 - 1.5 | Measures peak symmetry. Symmetrical peaks are required for accurate and reproducible integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. A high plate count signifies sharp, narrow peaks. |
Calculation of Enantiomeric Excess (% e.e.)
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Where:
-
Area₁ is the peak area of the first eluting enantiomer.
-
Area₂ is the peak area of the second eluting enantiomer.
Example Calculation:
-
If Area₁ (S-enantiomer) = 55,000 units
-
If Area₂ (R-enantiomer) = 680,000 units
-
% e.e. = (|55,000 - 680,000| / (55,000 + 680,000)) * 100
-
% e.e. = (625,000 / 735,000) * 100 = 85.0%
The result indicates an 85.0% enantiomeric excess of the R-enantiomer.
Mechanistic Insights & Troubleshooting
Principle of Chiral Recognition
The separation on a cellulose tris(3,5-dimethylphenylcarbamate) CSP is governed by multiple, simultaneous interactions. The analyte enters a chiral groove on the polysaccharide backbone. The enantiomer that forms a more stable, lower-energy complex through a combination of hydrogen bonding (with the carbamate N-H), dipole-dipole interactions (with the C=O), and steric fit will be retained longer.
Caption: Interaction model of enantiomers with the CSP.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rₛ < 1.5) | 1. Incorrect mobile phase composition.2. Column degradation.3. Flow rate too high. | 1. Decrease IPA percentage in the mobile phase (e.g., to 97:3 Hexane/IPA).2. Replace the column.3. Reduce flow rate to 0.8 mL/min. |
| No Peaks Detected | 1. Incorrect wavelength.2. Lamp issue.3. Sample concentration too low. | 1. Confirm detector is set to 215 nm.2. Check detector lamp status.3. Prepare a more concentrated sample (e.g., 1-2 mg/mL). |
| Drifting Baseline | 1. Column not fully equilibrated.2. Mobile phase improperly mixed/degassed. | 1. Equilibrate the column for a longer period.2. Prepare fresh mobile phase, ensuring thorough mixing and degassing. |
| Varying Retention Times | 1. Fluctuating column temperature.2. Inconsistent mobile phase composition. | 1. Ensure the column oven is on and set to 25°C.2. Use a single, large batch of mobile phase for the entire analysis sequence. |
References
- BenchChem. (2025).
- Phenomenex.
- MDPI. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a.
- Sigma-Aldrich.
- Česká a slovenská farmacie. (2007).
- BGB Analytik. CHIRAL Handbook.
Sources
Application Notes & Protocols: Ethyl 3-hydroxyheptanoate as a Versatile Chiral Building Block
Introduction: The Strategic Value of Chiral β-Hydroxy Esters
In the landscape of modern pharmaceutical and natural product synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, serve as the foundational elements for constructing complex, stereochemically defined molecules. Among these, β-hydroxy esters are of significant strategic importance due to their bifunctional nature, containing both a hydroxyl group and an ester moiety. Ethyl 3-hydroxyheptanoate, with its stereocenter at the C3 position, is an exemplary member of this class. Its C7 carbon backbone provides a lipophilic segment that is integral to the synthesis of various natural products, including pheromones, macrolides, and other biologically active compounds.
This guide provides an in-depth exploration of this compound as a chiral synthon. We will detail a robust chemoenzymatic protocol for its synthesis via the asymmetric bioreduction of its corresponding β-keto ester. Furthermore, we will present key synthetic transformations and application strategies, empowering researchers, chemists, and drug development professionals to effectively integrate this versatile building block into their synthetic programs.
Section 1: Enantioselective Synthesis via Asymmetric Bioreduction
The most efficient and scalable route to enantiopure this compound is through the asymmetric reduction of the prochiral precursor, Ethyl 3-oxoheptanoate. While chemical methods using chiral catalysts exist, biocatalysis using whole-cell systems like Saccharomyces cerevisiae (baker's yeast) offers a cost-effective, environmentally benign, and highly stereoselective alternative.
The Principle of Yeast-Mediated Asymmetric Reduction
The causality behind this transformation lies in the vast enzymatic machinery of baker's yeast. The organism contains a multitude of ketoreductase (KRED) enzymes, which are oxidoreductases that catalyze the reduction of ketones to alcohols.[1][2] These reactions are dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). During yeast fermentation of a sugar source like sucrose or glucose, NADPH is continuously regenerated, providing the necessary reducing equivalents for the KREDs to act upon the substrate.
The stereochemical outcome of the reduction is governed by Prelog's Rule , which predicts that for many yeast KREDs, the hydride will be delivered to the Re face of the carbonyl, yielding the (S)-alcohol.[3] This inherent enzymatic selectivity is the key to producing (S)-Ethyl 3-hydroxyheptanoate with high enantiomeric excess (e.e.).
General Workflow for Bioreduction
The overall process is a straightforward, one-pot fermentation followed by extraction and purification.
Detailed Protocol: Synthesis of (S)-Ethyl 3-hydroxyheptanoate
This protocol is adapted from established procedures for the reduction of analogous β-keto esters and is designed to be self-validating through characterization of the final product.[3][4]
Materials:
-
Active Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized Water
-
Celite® 545
-
Ethyl Acetate (or Diethyl Ether)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large Erlenmeyer flask (e.g., 2 L)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Step-by-Step Methodology:
-
Yeast Suspension Preparation: In a 2 L Erlenmeyer flask, dissolve 150 g of sucrose in 800 mL of warm (30-35 °C) deionized water with magnetic stirring. Once dissolved, add 100 g of active dry baker's yeast. Stir the mixture gently for 30-60 minutes to activate the yeast, evidenced by foaming.
-
Substrate Addition: Add 10.0 g of Ethyl 3-oxoheptanoate to the fermenting yeast suspension. To minimize substrate toxicity to the yeast and improve yield, this can be done in portions or via a syringe pump over several hours.
-
Fermentation/Reduction: Loosely cover the flask (e.g., with cotton wool or a pierced stopper) to allow CO₂ to escape. Stir the mixture at room temperature (20-25 °C) for 48-72 hours.
-
Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by comparing the spot/peak of the starting keto ester with the newly formed hydroxy ester.
-
-
Work-up - Cell Removal: Once the reaction is complete, add approximately 40 g of Celite® to the mixture to create a filter aid bed. Filter the entire mixture through a Buchner funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.
-
Causality Note: Celite prevents the fine yeast particles from clogging the filter paper, ensuring a more efficient and clear filtration.
-
-
Work-up - Extraction: Transfer the filtrate to a large separatory funnel. Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Extract the product from the aqueous phase with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure (S)-Ethyl 3-hydroxyheptanoate.
Expected Data and Characterization
The successful synthesis of the target molecule must be validated through rigorous analytical techniques.
| Parameter | Expected Value/Result | Method |
| Yield | 60-85% | Gravimetric |
| Enantiomeric Excess (e.e.) | >95% for the (S)-enantiomer | Chiral GC or HPLC |
| Boiling Point | ~95-97 °C at 10 mmHg (estimated) | Distillation |
| Specific Rotation [α]D | Positive value (in CHCl₃) | Polarimetry |
| ¹H NMR (CDCl₃) | Characteristic peaks for CH(OH) at ~4.0 ppm, ester OCH₂ at ~4.1 ppm, and terminal CH₃ groups. | NMR Spectroscopy |
| IR Spectroscopy | Broad O-H stretch (~3450 cm⁻¹), strong C=O stretch (~1730 cm⁻¹) | IR Spectroscopy |
Section 2: Synthetic Applications & Key Transformations
The power of this compound as a chiral building block stems from the orthogonal reactivity of its hydroxyl and ester functional groups. This allows for a wide range of selective modifications.
Protocol 2: Protection of the Hydroxyl Group (Silylation)
Protecting the hydroxyl group is often the first step to enable chemistry at other positions, such as C2 alpha-alkylation or ester modification.
Objective: To synthesize Ethyl 3-(tert-butyldimethylsilyloxy)heptanoate.
Materials:
-
(S)-Ethyl 3-hydroxyheptanoate (from Protocol 1)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
Dissolve 1 equivalent of (S)-Ethyl 3-hydroxyheptanoate in anhydrous DCM.
-
Add 1.5 equivalents of imidazole, followed by 1.2 equivalents of TBDMSCl.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
The crude product can often be used directly or purified by column chromatography.
Causality Note: Imidazole acts as a base to deprotonate the alcohol, making it a better nucleophile, and also serves as a catalyst.
Protocol 3: Reduction of the Ester to a Chiral 1,3-Diol
The conversion to the corresponding 1,3-diol opens up new synthetic pathways, for example, in the synthesis of polyketide natural products.
Objective: To synthesize (S)-Heptane-1,3-diol.
Materials:
-
(S)-Ethyl 3-hydroxyheptanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's salt (Potassium sodium tartrate) solution
Methodology:
-
CRITICAL: Perform under an inert atmosphere (N₂ or Ar). LiAlH₄ reacts violently with water.
-
Prepare a stirred suspension of 2.0 equivalents of LiAlH₄ in anhydrous THF at 0 °C.
-
Slowly add a solution of 1.0 equivalent of (S)-Ethyl 3-hydroxyheptanoate in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to yield the diol.
Section 3: Application in Target-Oriented Synthesis
The true utility of a chiral building block is demonstrated in its application to construct more complex molecules. For instance, derivatives of this compound are key intermediates in the synthesis of insect pheromones like Sulcatol and in building side chains for cholesterol-lowering drugs like Atorvastatin.[4][8]
Illustrative Workflow: Synthesis of a Lactone Precursor
This hypothetical workflow demonstrates a logical sequence for elaborating the building block into a more advanced intermediate.
This sequence transforms the simple β-hydroxy ester into a chiral α,β-unsaturated aldehyde, a valuable intermediate for conjugate additions or further elaborations in natural product synthesis.
Conclusion
This compound stands as a powerful and versatile chiral building block. Its ready availability in high enantiopurity through robust biocatalytic methods makes it an attractive starting material for complex synthesis. The orthogonal reactivity of its functional groups provides a rich platform for a multitude of synthetic transformations. The protocols and strategies outlined in this guide offer a foundational framework for researchers to harness the full potential of this valuable synthon in the pursuit of novel pharmaceuticals and complex molecular architectures.
References
-
Seebach, D., et al. (1998). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 7, 228. Available at: [Link]
- Google Patents. (CN102168117A). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Chin-Joe, I., et al. (2002). Effect of High Product Concentration in a Dual Fed-batch Asymmetric 3-oxo Ester Reduction by Baker's Yeast. ResearchGate. Available at: [Link]
-
Liu, Z-Q., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(82). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate. Available at: [Link]
-
Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. Available at: [Link]
-
Lee, C-F., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Journal of Molecular Catalysis B: Enzymatic, 67(3-4), 246-253. Available at: [Link]
-
Stewart, J. D., et al. (1998). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. The Journal of Organic Chemistry, 63(13), 4349-4356. Available at: [Link]
-
ResearchGate. (2016). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Available at: [Link]
Sources
- 1. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
Application Note: Ethyl 3-Hydroxyheptanoate as a Versatile Chiral Precursor in Insect Pheromone Synthesis
Abstract
The stereochemistry of insect pheromones is paramount to their biological activity, often with only a single enantiomer being active while others can be inactive or even inhibitory. This necessitates the use of stereochemically pure building blocks in their synthesis. Ethyl 3-hydroxyheptanoate, a chiral β-hydroxy ester, represents a highly valuable and versatile precursor for constructing a variety of pheromone structures. Its two functional groups—a secondary alcohol and an ester—serve as strategic handles for a wide range of chemical transformations, including carbon chain elongation, functional group interconversion, and cyclization. This guide details the critical role of this compound in pheromone synthesis, providing a robust protocol for its own enantioselective preparation via enzymatic reduction and illustrating its application through a detailed, step-by-step synthetic protocol for (R)-Japonilure, the potent sex pheromone of the Japanese beetle (Popillia japonica).
Introduction to this compound: A Key Chiral Building Block
This compound is a member of the β-hydroxy ester family, a class of compounds celebrated in organic synthesis for their utility as chiral synthons. The molecule possesses a stereogenic center at the C-3 position, bearing a hydroxyl group. The specific configuration, (R) or (S), of this center is crucial for directing the stereochemical outcome of the final pheromone product.
The strategic value of this compound lies in its bifunctional nature:
-
The Hydroxyl Group: Can be protected and deprotected, act as a nucleophile, be oxidized to a ketone, or be eliminated to form an α,β-unsaturated ester. Its chirality is the key element transferred to the target molecule.
-
The Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to form ketones or tertiary alcohols.
The enantioselective synthesis of such precursors is often achieved through asymmetric reduction of the parent β-keto ester, ethyl 3-oxoheptanoate. Biocatalytic methods, particularly using whole-cell yeast or isolated reductase enzymes, are highly effective for this transformation, offering high yields and excellent enantiomeric excess (ee).[1][2]
Foundational Protocol: Enantioselective Synthesis of Ethyl (R)-3-Hydroxyheptanoate
The production of enantiomerically pure starting materials is the cornerstone of any stereoselective synthesis.[3] The following protocol describes a widely adopted and reliable method for the asymmetric reduction of ethyl 3-oxoheptanoate using common baker's yeast (Saccharomyces cerevisiae), which preferentially yields the (S)-enantiomer. For the (R)-enantiomer required for certain pheromones like (R)-Japonilure, specific yeast strains or recombinant ketoreductase enzymes are employed.[4][5] This protocol is adapted from established procedures for yeast-mediated reductions.[6]
Protocol 2.1: Baker's Yeast-Mediated Reduction of Ethyl 3-Oxoheptanoate
-
Rationale: Baker's yeast contains a variety of reductase enzymes that can reduce a ketone to a chiral alcohol. The use of sucrose provides a carbon source for the yeast, ensuring the cofactor (NADH/NADPH) required for the reduction is continuously regenerated. This whole-cell biocatalysis avoids the need for expensive, isolated enzymes and cofactors.
-
Step-by-Step Methodology:
-
In a sterile 2-L flask equipped with a magnetic stirrer and a fermentation lock, dissolve 150 g of sucrose in 800 mL of warm (approx. 35-40°C) tap water.
-
Add 100 g of active dry baker's yeast to the sucrose solution and stir gently for 30 minutes to activate the yeast. Active fermentation should be visible (foaming, CO₂ evolution).
-
Dissolve 10.0 g (58.1 mmol) of ethyl 3-oxoheptanoate in 20 mL of ethanol. Add this solution dropwise to the fermenting yeast mixture over 30 minutes.
-
Allow the mixture to stir at room temperature (25-30°C) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketoester is consumed.
-
Once the reaction is complete, add 100 g of Celite® (diatomaceous earth) to the mixture to create a filterable slurry.
-
Filter the mixture through a large Büchner funnel. Wash the filter cake thoroughly with 500 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product and prevent emulsion formation.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the final product.
-
Data Presentation: Expected Outcome for Yeast Reduction
| Parameter | Expected Value |
|---|---|
| Product | Ethyl (S)-3-hydroxyheptanoate |
| Yield | 75-90% |
| Enantiomeric Excess (ee) | >95% (Determined by chiral GC or HPLC) |
| Appearance | Colorless oil |
| Boiling Point | ~95-98 °C at 10 mmHg |
Visualization: Enzymatic Reduction Workflow
Caption: Workflow for the biocatalytic synthesis of chiral this compound.
Application: Multi-Step Synthesis of (R)-Japonilure
(R)-Japonilure, chemically known as (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, is the sex pheromone of the Japanese beetle (Popillia japonica), a significant agricultural pest. Its synthesis is a classic example of applying a chiral building block to create a complex natural product.[7]
3.1 Synthetic Strategy
Our strategy begins with Ethyl (R)-3-hydroxyheptanoate . The core challenge is to transform this 6-carbon precursor into the final 14-carbon lactone structure with the correct stereochemistry and the (Z)-alkene geometry. The key transformations are:
-
Protection: The C-3 hydroxyl group must be protected to prevent it from interfering with subsequent nucleophilic reactions. A tetrahydropyranyl (THP) ether is a suitable choice.
-
Chain Elongation: The ester will be converted into a functional group that can be coupled with a C-8 fragment. A Grignard reaction is an effective method.
-
Alkene Formation: A Wittig reaction will be used to install the (Z)-double bond.
-
Deprotection and Lactonization: Removal of the THP protecting group will reveal the secondary alcohol, which will then undergo spontaneous or acid-catalyzed cyclization to form the desired γ-lactone ring.
3.2 Detailed Synthesis Protocol
(Note: This protocol assumes the availability of Ethyl (R)-3-hydroxyheptanoate, which can be synthesized using specific (R)-selective enzymes.)
Step 1: Protection of the Hydroxyl Group
-
Dissolve Ethyl (R)-3-hydroxyheptanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to yield the THP-protected ester.
Step 2: Reduction to the Primary Alcohol
-
Prepare a suspension of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of the THP-protected ester (1.0 eq) in diethyl ether to the LAH suspension.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool to 0 °C and cautiously quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting white precipitate and concentrate the filtrate to yield the THP-protected alcohol.
Step 3: Oxidation to the Aldehyde
-
Dissolve the THP-protected alcohol (1.0 eq) in anhydrous DCM (0.2 M).
-
Add pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel.
-
Stir vigorously at room temperature for 2-3 hours.
-
Filter the mixture through a pad of silica gel, eluting with diethyl ether, to remove the chromium salts. Concentrate the filtrate to yield the crude aldehyde, which is used directly in the next step.
Step 4: Wittig Reaction for (Z)-Alkene Formation
-
Prepare the Wittig salt by refluxing triphenylphosphine (1.1 eq) with 1-bromooctane (1.1 eq) in acetonitrile.
-
Dry the resulting phosphonium salt under vacuum. Suspend it in anhydrous THF (0.3 M) at -78 °C.
-
Add n-butyllithium (n-BuLi, 1.05 eq) dropwise to form the deep red ylide.
-
Add a solution of the crude aldehyde from Step 3 (1.0 eq) in THF to the ylide solution at -78 °C.
-
Stir for 1 hour at -78 °C, then allow to warm slowly to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride. Extract with hexanes, dry, and concentrate. Purify by column chromatography to obtain the THP-protected (Z)-alkene.
Step 5: Deprotection and Lactonization
-
Dissolve the THP-protected alkene (1.0 eq) in a 3:1:1 mixture of acetic acid, THF, and water.
-
Heat the mixture at 45 °C for 4-6 hours until TLC analysis shows complete removal of the THP group.
-
Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate.
-
Extract with diethyl ether. The cyclization to the lactone often occurs during this acidic workup.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or distillation to yield pure (R)-Japonilure.
Data Presentation: Synthesis of (R)-Japonilure
| Step | Reaction | Reagents | Typical Yield |
|---|---|---|---|
| 1 | THP Protection | DHP, PPTS, DCM | >95% |
| 2 | Ester Reduction | LAH, Et₂O | >90% |
| 3 | Alcohol Oxidation | PCC, DCM | ~85% |
| 4 | Wittig Reaction | n-Octyltriphenylphosphonium bromide, n-BuLi, THF | ~70% (Z:E > 95:5) |
| 5 | Deprotection/Lactonization | AcOH, H₂O, THF | ~80% |
| Overall | - | - | ~40-45% |
Visualization: Synthetic Pathway to (R)-Japonilure
Caption: Key intermediates in the synthesis of (R)-Japonilure from ethyl (R)-3-hydroxyheptanoate.
Conclusion
This compound stands out as an exemplary chiral precursor in the field of chemical ecology and pest management. Its inherent stereochemistry and dual functional handles provide a robust platform for the efficient and stereocontrolled synthesis of complex insect pheromones. The synthetic route to (R)-Japonilure detailed herein showcases a logical and field-proven sequence of reactions—protection, reduction, oxidation, olefination, and cyclization—that can be adapted for the synthesis of other valuable semiochemicals. The reliability of biocatalytic methods to produce the enantiopure starting material further enhances its appeal, aligning with the growing demand for sustainable and green chemical manufacturing processes. For researchers and professionals in drug development and agrochemicals, mastering the manipulation of such chiral building blocks is essential for innovation and success.
References
- [WO2018154241A1] - Method for the synthesis of pheromones.
-
Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-51. [Link]
- [WO2014075447A1] - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
-
Jiang, X., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Insects, 12(11), 1024. [Link]
-
Hiscox, W.C., & Matteson, D.S. (2000). Asymmetric Synthesis of the Japanese Beetle Pheromone via Boronic Esters. Journal of Organometallic Chemistry, 614-615, 314-317. [Link]
-
El-Sayed, A.M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]
-
Chuman, T., et al. (1987). Identification of female-produced sex pheromone from banded cucumber beetle, Diabrotica balteata leconte (Coleoptera: Chrysomelidae). Journal of Chemical Ecology, 13(7), 1601-1616. [Link]
-
Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Scientific Reports, 6, 35541. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
ResearchGate. Enantioselective Reduction of Ethyl 3‐Oxo‐5‐phenylpentanoate with Whole‐Cell Biocatalysts. [Link]
-
Mori, K. (2016). Organic Synthesis in Pheromone Science. Molecules, 21(12), 1709. [Link]
-
The Pherobase. Synthesis for R-japonilure. [Link]
-
LookChem. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate. [Link]
-
Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering Communications, 14, e00194. [Link]
-
Li, Y., et al. (2025). Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa (Hulst) and Discovery of Cross-Species Attraction in Semiothisa cinerearia (Bremer & Grey). Molecules, 30(21), 5031. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa (Hulst) and Discovery of Cross-Species Attraction in Semiothisa cinerearia (Bremer & Grey) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 5. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]
- 7. The Pherobase Synthesis - R-japonilure | C14H24O2 [pherobase.com]
Application Notes and Protocols: Ethyl 3-Hydroxyheptanoate as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
Chiral β-hydroxy esters are fundamental building blocks in the synthesis of a wide array of pharmaceuticals due to their versatile chemical handles that allow for the stereocontrolled introduction of key functionalities. This guide provides a comprehensive overview of ethyl 3-hydroxyheptanoate, a valuable yet under-documented chiral precursor. We will explore its synthesis via asymmetric biocatalysis, its subsequent transformation into critical pharmaceutical intermediates, and detailed protocols for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic strategies.
Introduction: The Strategic Importance of this compound
The demand for enantiomerically pure pharmaceuticals has driven the development of robust synthetic methods for obtaining chiral intermediates.[1] β-hydroxy esters, such as this compound, are of particular interest due to the presence of two key functional groups: a hydroxyl group and an ester. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final drug molecule.[]
This compound, with its seven-carbon backbone, is an ideal precursor for the synthesis of various complex molecules, including certain prostaglandin analogues and other natural products. Its value lies in its ability to be transformed into a variety of downstream intermediates, such as γ-lactones, amino alcohols, and diols, which are common motifs in biologically active compounds.
The primary route to optically active this compound is the asymmetric reduction of the prochiral ketone in ethyl 3-oxoheptanoate. While classical chemical methods exist, biocatalysis using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) has become the preferred industrial method.[3] This is due to the high enantioselectivity, mild reaction conditions, and reduced environmental impact of these enzymatic reductions.[4]
Synthesis of Chiral this compound via Asymmetric Bioreduction
The most efficient and stereoselective method for producing enantiopure this compound is the bioreduction of ethyl 3-oxoheptanoate. This process can be accomplished using either isolated ketoreductase enzymes or whole-cell biocatalysts.
Causality Behind Experimental Choices
The choice between an isolated enzyme and a whole-cell system depends on factors such as cost, desired purity, and process scalability. Whole-cell systems, like baker's yeast, are inexpensive and contain the necessary enzymes and cofactor regeneration systems.[5] However, they can sometimes lead to side reactions and lower enantiomeric excess due to the presence of multiple reductases with competing stereoselectivities. Isolated ketoreductases offer higher selectivity and purity but require the addition of a cofactor (typically NADPH or NADH) and a regeneration system.[1]
dot
Caption: Asymmetric bioreduction workflow.
Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is adapted from established procedures for the reduction of β-keto esters.[6]
Materials:
-
Ethyl 3-oxoheptanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
In a suitably sized flask, prepare a solution of sucrose (e.g., 50 g) in warm (approx. 35-40 °C) deionized water (e.g., 250 mL).
-
Add baker's yeast (e.g., 25 g) to the sucrose solution and stir for 30-60 minutes to activate the yeast.
-
Add ethyl 3-oxoheptanoate (e.g., 1 g) to the fermenting yeast suspension.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, add a filter aid such as Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Isolated Ketoreductase (KRED) Bioreduction
This protocol utilizes a commercially available ketoreductase with a cofactor regeneration system.[1]
Materials:
-
Ethyl 3-oxoheptanoate
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve D-glucose (e.g., 1.5 equivalents) and the cofactor (NADP⁺ or NAD⁺, e.g., 0.01 equivalents) in the phosphate buffer.
-
Add the ketoreductase and glucose dehydrogenase to the buffered solution.
-
Add ethyl 3-oxoheptanoate (1 equivalent) to the reaction mixture.
-
Stir the reaction at a controlled temperature (typically 25-30 °C) for 12-24 hours, monitoring by TLC or GC.
-
Once the reaction is complete, extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography.
Application in the Synthesis of Prostaglandin Analogues
Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are important drugs.[7] For instance, bimatoprost is a prostaglandin analogue used to treat glaucoma.[8] The synthesis of such complex molecules often relies on chiral building blocks to construct the stereochemically rich core and side chains.[9][10]
This compound can serve as a precursor to a key lactone intermediate, a common structural motif in the synthesis of prostaglandins.
dot
Caption: Conversion to a prostaglandin intermediate.
Protocol 3: Conversion to a Chiral Lactone Intermediate
Materials:
-
Chiral this compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oxidizing agent (e.g., PCC or Swern oxidation reagents)
-
Appropriate workup and purification reagents
Procedure:
-
Reduction of the Ester: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether. Cool the suspension to 0 °C.
-
Slowly add a solution of chiral this compound in anhydrous diethyl ether to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and dry the filtrate over anhydrous magnesium sulfate. Concentrate under reduced pressure to yield the crude chiral 1,3-heptanediol.
-
Oxidation and Lactonization: The resulting diol can then be selectively oxidized and cyclized to the corresponding γ-lactone, which can be further elaborated to form the core structure of prostaglandin analogues.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
| Analytical Method | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~4.2 ppm (m, 1H, -CH(OH)-), ~4.1 ppm (q, 2H, -OCH₂CH₃), ~2.4 ppm (m, 2H, -CH₂COO-), ~1.2-1.6 ppm (m, 6H, alkyl chain), ~1.2 ppm (t, 3H, -OCH₂CH₃), ~0.9 ppm (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~173 ppm (C=O, ester), ~68 ppm (-CH(OH)-), ~61 ppm (-OCH₂-), ~43 ppm (-CH₂COO-), and other aliphatic signals. |
| GC-MS (EI) | m/z | Molecular ion peak and characteristic fragmentation pattern. |
| Chiral GC/HPLC | Retention Time | Separation of (R) and (S) enantiomers for enantiomeric excess (ee) determination. |
| FTIR | Wavenumber (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1730 cm⁻¹), C-O stretch (~1180 cm⁻¹). |
Safety and Handling
General Precautions:
-
Handle this compound and its precursors in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Specific Hazards:
-
Ethyl 3-oxoheptanoate: May cause skin and eye irritation.
-
This compound: Similar to other β-hydroxy esters, it may cause irritation upon contact.[11]
-
Reagents: Many reagents used in the synthesis and transformations (e.g., LiAlH₄, PCC) are hazardous and require specific handling procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly valuable and versatile chiral precursor for the synthesis of complex pharmaceutical intermediates, particularly those used in the preparation of prostaglandin analogues. The chemoenzymatic approach, specifically the asymmetric bioreduction of ethyl 3-oxoheptanoate, provides an efficient, stereoselective, and scalable route to this important building block. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies, enabling the development of novel and more effective therapeutics.
References
-
Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. (2025). Scientific Reports. Available from: [Link]
-
Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase Ch KRED12. (2019). Journal of Microbiology and Biotechnology. Available from: [Link]
-
Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention. (2025). ResearchGate. Available from: [Link]
- Process for the preparation of bimatoprost. (n.d.). Google Patents.
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. (n.d.). ETH Zürich. Available from: [Link]
-
Methods for synthesizing chiral β-hydroxy-α-amino acids. (n.d.). ResearchGate. Available from: [Link]
-
ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030. (n.d.). PubChem. Available from: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PubMed Central. Available from: [Link]
-
A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). PubMed. Available from: [Link]
-
Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. (2021). National Institutes of Health. Available from: [Link]
-
Ethyl 3-hydroxyhexanoate - SpectraBase. (n.d.). SpectraBase. Available from: [Link]
-
A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). ResearchGate. Available from: [Link]
-
Synthesis of (±)-Bimatoprost. (n.d.). Taylor & Francis Online. Available from: [Link]
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (n.d.). Google Patents.
-
Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. (2015). ACS Publications. Available from: [Link]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102634546A - Enzymatic synthesis method of chiral beta-hydroxyl ester compound - Google Patents [patents.google.com]
Topic: Derivatization of Ethyl 3-hydroxyheptanoate for Gas Chromatography (GC) Analysis
An Application Guide and Protocol
Introduction: Overcoming the Analytical Challenges of Hydroxy Fatty Acid Esters
Ethyl 3-hydroxyheptanoate is a chiral hydroxy fatty acid ester (HFAE) that plays a role in various biological and industrial processes. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, direct GC analysis of molecules like this compound is problematic. The presence of a polar hydroxyl (-OH) group leads to several analytical challenges.[1] Compounds with active hydrogen functional groups tend to form intermolecular hydrogen bonds, which significantly decreases their volatility, making them unsuitable for direct GC analysis.[1] Furthermore, these polar groups can interact with active sites on the GC column and inlet, leading to poor peak shape (tailing), reduced detector response, and potential thermal degradation in the hot injector.[1][2][3]
To overcome these limitations, a chemical modification step known as derivatization is employed.[1][3] Derivatization transforms the analyte into a more "GC-amenable" form by masking the polar functional groups. This process increases analyte volatility and thermal stability, while also improving chromatographic efficiency and peak symmetry.[1][2] This application note provides a detailed protocol for the silylation of this compound, a robust and widely used derivatization technique, to ensure accurate and reproducible GC analysis.[4][5]
The Principle of Silylation for Hydroxyl Groups
Silylation is the most common derivatization method for GC analysis and involves replacing the active hydrogen of a functional group with a non-polar trimethylsilyl (TMS) group, Si(CH₃)₃.[1][2][4] This substitution effectively eliminates the capacity for hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[1][4] The resulting TMS derivatives are typically more volatile and less polar than the parent compound, leading to improved chromatographic behavior on standard non-polar GC columns.[2][4]
Reagent Selection: BSTFA with TMCS Catalyst
A variety of silylating reagents are available, each with different reactivities. For the derivatization of a secondary alcohol like the one in this compound, a strong silyl donor is required. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile and powerful silylating agent that reacts rapidly and effectively with a wide range of polar compounds, including alcohols.[6]
The reactivity of silylating reagents is influenced by steric hindrance, following the general order: primary alcohol > secondary alcohol > tertiary alcohol. To ensure a complete and rapid reaction with the sterically hindered secondary hydroxyl group of this compound, a catalyst is often added. Trimethylchlorosilane (TMCS) is a common catalyst used with BSTFA.[2] TMCS enhances the silylating power of BSTFA, driving the reaction to completion, even for moderately hindered compounds.[2][6]
Reaction Mechanism
The silylation of an alcohol with BSTFA proceeds via a nucleophilic attack (Sɴ2-type mechanism) on the silicon atom of the silylating agent by the oxygen atom of the hydroxyl group.[3][7] The presence of the TMCS catalyst facilitates the reaction. The by-products of the reaction, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the subsequent GC analysis.[6][8]
Caption: Silylation of this compound with BSTFA.
Detailed Application and Protocols
This section provides a comprehensive, step-by-step protocol for the derivatization of this compound. Adherence to these steps, particularly the requirement for anhydrous conditions, is critical for success. Silylating reagents are extremely sensitive to moisture and will preferentially react with water, which can stop the desired reaction and decompose the reagent.[3]
Materials and Reagents
| Item | Specifications |
| Analyte | This compound standard or sample extract |
| Silylating Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS) |
| Solvent | Anhydrous Pyridine or Acetonitrile (GC grade) |
| Reaction Vials | 2 mL glass vials with PTFE-lined screw caps |
| Heating Source | Heating block or laboratory oven capable of maintaining 70 °C |
| Evaporation System | Gentle stream of dry nitrogen gas |
| Glassware | Micropipettes, syringes, volumetric flasks (must be thoroughly dried) |
Experimental Workflow Diagram
Caption: Workflow for silylation and GC-MS analysis.
Step-by-Step Derivatization Protocol
This protocol is designed as a robust starting point and can be optimized based on sample concentration and matrix complexity.
-
Sample Preparation: Accurately transfer 1-5 mg of the this compound sample or dried extract into a 2 mL reaction vial.
-
Evaporation to Dryness: If the sample is in a solution, evaporate the solvent completely under a gentle stream of dry nitrogen. It is critical that no moisture remains in the vial.[3]
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Pyridine can act as an acid scavenger, driving the reaction forward.[1]
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the silylating reagent (at least 2:1 ratio of reagent to active hydrogens) is recommended to ensure the reaction goes to completion.[6]
-
-
Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70 °C for 30 minutes. While some silylations of simple alcohols can occur at room temperature, heating is often required to complete the reaction for more hindered compounds and to ensure high derivatization yields.
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool completely to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. The reaction mixture can typically be injected directly into the GC system without further workup.[1]
Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both retention time and mass spectral data for definitive identification. |
| Column | Non-polar, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Polysiloxane) | TMS derivatives are non-polar and are well-separated on standard non-polar stationary phases.[2] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the TMS derivative without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless | Split mode is suitable for concentrated samples; splitless for trace analysis. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | This is a starting point; the program should be optimized to ensure good separation. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Results and Troubleshooting
Successful Derivatization: A successful reaction will be indicated by the appearance of a sharp, symmetrical chromatographic peak at a specific retention time corresponding to the TMS-ether of this compound. The mass spectrum should show a clear molecular ion (M⁺) and characteristic fragment ions that confirm the structure of the derivative. The molecular weight of the TMS-derivatized this compound is 246.4 g/mol (C₁₂H₂₆O₃Si).
Troubleshooting Guide:
| Issue | Potential Cause(s) | Solution(s) |
| No peak or very small peak for the derivative | 1. Incomplete reaction. 2. Presence of moisture. 3. Insufficient reagent. | 1. Increase reaction time or temperature. 2. Ensure all glassware and solvents are anhydrous. Dry sample thoroughly. 3. Increase the volume/molar excess of the silylating reagent. |
| Broad or tailing peak for the derivative | 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization. | 1. Use a deactivated inlet liner. Condition the column or trim the front end. 2. Re-optimize the derivatization protocol (see above). |
| Peak for the original underivatized analyte is present | Incomplete reaction. | Increase reaction time, temperature, or the amount of catalyst/reagent. Ensure the sample is fully dissolved. |
| Extraneous peaks in the chromatogram | 1. Contaminated solvent or reagents. 2. By-products from the reagent reacting with itself (hydrolysis). | 1. Run a reagent blank (all components except the analyte) to identify background peaks. Use high-purity reagents and solvents. 2. Ensure strictly anhydrous conditions. |
Conclusion
Chemical derivatization is an essential step for the reliable GC analysis of polar compounds like this compound. The silylation protocol detailed here, using BSTFA with a TMCS catalyst, effectively masks the polar hydroxyl group, converting the analyte into a volatile and thermally stable TMS-ether. This transformation enables high-quality chromatographic separation, resulting in sharp, symmetrical peaks and allowing for accurate quantification and identification by GC-MS. By carefully controlling reaction conditions, particularly by ensuring an anhydrous environment, researchers can achieve reproducible and trustworthy results for the analysis of hydroxy fatty acid esters.
References
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. DOI: 10.5772/48400. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Retrieved from [Link]
-
Wikipedia. (2023). Silylation. Retrieved from [Link]
-
Valdez, C. A., Leif, R. N., & Hart, B. R. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detectability by Electron Impact Gas Chromatography Mass Spectrometry. OSTI.gov. Retrieved from [Link]
- Linder, M., et al. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate. Retrieved from [Link]
- Gomez, J. G. C., et al. (2023).
- Alexopoulou, E., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed.
-
NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Lee, J., et al. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
- Ng, K. S., et al. (2010). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. DR-NTU, Nanyang Technological University.
-
mzCloud. (2017). Ethyl 3-hydroxybutyrate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxyheptanoate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxyheptanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common issues to improve reaction yields. As a vital chiral building block, the efficient synthesis of this β-hydroxy ester is critical. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.
Section 1: Foundational Synthetic Strategies
Understanding the core chemical transformations is the first step toward troubleshooting and optimization. This compound is primarily synthesized via two robust methods: the reduction of a β-keto ester and the Reformatsky reaction.
1.1. Reduction of Ethyl 3-oxoheptanoate
This is the most direct and common approach. The ketone moiety of the starting material, ethyl 3-oxoheptanoate, is selectively reduced to a secondary alcohol without affecting the ester group.
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.[1]
Caption: General mechanism of ketone reduction.
The choice of reducing agent is paramount and dictates the reaction conditions and selectivity.
| Reducing Agent | Typical Solvent | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Excellent (Ketone > Ester) | Cost-effective, safe, easy workup | Slower reaction rates, requires protic solvent |
| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | Poor (Reduces both ketone and ester) | Very powerful and fast | Highly reactive with water/alcohols, hazardous, difficult workup |
| Baker's Yeast (S. cerevisiae) | Water, Buffer | Excellent (Ketone > Ester) | High enantioselectivity (often for the (S)-enantiomer), green chemistry | Longer reaction times, complex workup, variable yields |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Good, but can reduce esters to aldehydes at low temp | Useful for controlled reductions | Requires low temperatures (-78 °C) and inert atmosphere |
For general-purpose synthesis of racemic this compound, sodium borohydride is the reagent of choice due to its high chemoselectivity, operational simplicity, and safety profile.[2]
1.2. Reformatsky Reaction
This classic carbon-carbon bond-forming reaction provides an alternative route, constructing the molecule from smaller fragments. It involves the reaction of an aldehyde (pentanal) with an α-haloester (e.g., ethyl bromoacetate) in the presence of activated zinc metal.[3]
Mechanism: The zinc metal undergoes oxidative insertion into the carbon-halogen bond of the ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate.[4] This enolate is nucleophilic enough to attack the carbonyl carbon of pentanal but is generally not reactive enough to self-condense with the ester, a key advantage over other enolates.[4] The resulting zinc alkoxide is then hydrolyzed during workup to yield the β-hydroxy ester.[5]
Section 2: Troubleshooting Guide
This section addresses the most common issues that lead to diminished yields in a question-and-answer format.
Caption: Troubleshooting workflow for low yield.
Q1: My reaction is incomplete; TLC/GC analysis shows a significant amount of unreacted ethyl 3-oxoheptanoate. What are the likely causes?
A1: This is a common issue often related to the reducing agent or reaction conditions. Consider the following:
-
Reagent Quality: Sodium borohydride (NaBH₄) can slowly decompose upon exposure to atmospheric moisture. If you are using an old bottle, its potency may be diminished. Solution: Use a freshly opened container of NaBH₄ or purchase a new supply.
-
Stoichiometry: While the reaction stoichiometry is 4:1 (ketone:NaBH₄), as each BH₄⁻ ion can deliver four hydrides, it is common practice to use a slight excess of the reducing agent to ensure the reaction goes to completion. Solution: Ensure you are using at least 0.25 molar equivalents of NaBH₄. Using a slight excess (e.g., 0.3-0.4 eq, which translates to 1.2-1.6 equivalents of hydride) is often recommended.
-
Reaction Temperature: The initial addition of NaBH₄ is typically done at 0 °C to control the exothermic reaction and minimize side products. However, if the reaction stalls, the low temperature might be hindering the rate. Solution: After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the progress by TLC until all the starting ketone is consumed.[6]
-
Solvent Purity: Ensure you are using anhydrous grade methanol or ethanol. While the reaction tolerates some water, excessive water will quench the NaBH₄.[6]
Q2: I'm observing significant side products in my crude reaction mixture. What are they and how can I minimize them?
A2: Side product formation often points to issues with temperature control or reagent choice.
-
Over-reduction to a Diol: This is not an issue with NaBH₄ but is a significant problem if using a stronger reducing agent like LiAlH₄. LiAlH₄ will reduce both the ketone and the ester, leading to 1,3-heptanediol. Solution: Use the chemoselective NaBH₄ for this transformation.[1]
-
Aldol Condensation: The starting β-keto ester has acidic α-protons and can undergo a base-catalyzed self-condensation, especially if the reaction conditions become basic. The methoxide/ethoxide formed from the reaction of NaBH₄ with the alcohol solvent can act as a base. Solution: Add the NaBH₄ portion-wise to the solution of the keto ester at 0 °C. This keeps the instantaneous concentration of the base low and the controlled temperature disfavors the condensation reaction. Do not let the reaction run for an unnecessarily long time at room temperature.
Q3: My yield drops significantly after workup and column chromatography. How can I improve my purification strategy?
A3: Product loss during isolation is a frequent source of poor yields. This compound is a relatively polar, water-soluble molecule, which can complicate extraction.
-
Inefficient Extraction: Due to the hydroxyl group, the product will have some solubility in the aqueous phase. Solution: After quenching the reaction with an acid (e.g., dilute HCl), saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase and "salts out" the organic product, driving it into the organic extraction solvent (e.g., ethyl acetate or dichloromethane).[7] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to stable emulsions, trapping your product at the interface. Solution: Use gentle inversions instead of aggressive shaking. If an emulsion forms, adding brine can help to break it.
-
Loss on the Rotovap: this compound is moderately volatile. Solution: When removing the solvent under reduced pressure, use a moderate bath temperature (≤ 40 °C) and do not leave the flask on the rotary evaporator for an extended period after the solvent appears to be gone.[7]
-
Column Chromatography Issues: The product's polarity can cause it to streak on a silica gel column if the wrong eluent is used, leading to poor separation and recovery. Solution: Use a moderately polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). Ensure the crude product is properly concentrated onto a small amount of silica before loading it onto the column.
Section 3: Optimized High-Yield Protocol (Racemic Synthesis)
This protocol describes a reliable method for the synthesis of racemic this compound via sodium borohydride reduction.
Materials:
-
Ethyl 3-oxoheptanoate (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.3 eq)
-
Anhydrous Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxoheptanoate (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of ester). Cool the flask to 0 °C in an ice-water bath.
-
Reduction: While stirring vigorously, add sodium borohydride (0.3 eq) to the solution in small portions over 15-20 minutes. Causality: Portion-wise addition at 0 °C is crucial to control the initial exotherm and prevent the buildup of basic alkoxides that can catalyze side reactions.[6]
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) to confirm the complete disappearance of the starting material.
-
Quenching: Cool the flask back to 0 °C and slowly add 1M HCl dropwise until the vigorous bubbling (hydrogen gas evolution) ceases and the pH of the solution is acidic (~pH 5-6). Causality: This step neutralizes the excess NaBH₄ and the borate-ester complexes formed during the reaction.
-
Solvent Removal: Remove the majority of the methanol using a rotary evaporator at a bath temperature below 40 °C.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add brine (approx. 20% of the total volume) and extract the product with ethyl acetate (3 x volume of the aqueous layer). Causality: The use of brine is critical to maximize the recovery of this moderately water-soluble product.[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a pale oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.
Section 4: FAQs for Advanced Synthesis
Q1: How can I synthesize an enantiomerically pure version of this compound?
A1: Asymmetric synthesis is crucial for pharmaceutical applications. The most common method is a biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae), which contains oxidoreductase enzymes. These enzymes often show high selectivity for producing the (S)-enantiomer according to Prelog's rule.[8] The procedure typically involves suspending the yeast and sucrose (as an energy source for cofactor regeneration) in water, adding the ethyl 3-oxoheptanoate, and allowing it to ferment for several days.[7][9] While "green," this method can have variable yields and requires a challenging workup to separate the product from the biological matrix. Alternatively, chiral chemical catalysts, such as those based on Ruthenium for asymmetric hydrogenation, can provide high enantiomeric excess and more reproducible results, though the catalysts can be expensive.[7]
Q2: What are the key considerations for scaling up this synthesis?
A2: Scaling up from the bench requires careful consideration of:
-
Heat Management: The reduction with NaBH₄ is exothermic. On a large scale, the portion-wise addition and an efficient cooling bath (e.g., a cryostat or larger ice bath) are critical to maintain temperature control.
-
Quenching: Quenching a large amount of NaBH₄ produces a significant volume of hydrogen gas. This must be done slowly and in a well-ventilated area (fume hood or walk-in hood) to avoid creating a flammable or explosive atmosphere.
-
Extraction: Large-scale liquid-liquid extractions can be cumbersome. Using a continuous extractor or larger, appropriately sized separatory funnels is necessary. Emulsion formation becomes a more significant problem at scale.
-
Purification: Purifying large quantities of product via chromatography is often impractical. Distillation under reduced pressure (vacuum distillation) is the preferred method for purification at scale.
Q3: My starting material, ethyl 3-oxoheptanoate, is of poor quality or unavailable. How can I prepare a high-purity batch?
A3: While the classic crossed Claisen condensation between ethyl pentanoate and ethyl acetate can produce the starting material, it often results in a mixture of four different products, leading to low yields and difficult purification.[10] A superior, higher-yield method involves the acylation of Meldrum's acid with pentanoyl chloride, followed by alcoholysis with ethanol. This two-step process offers much greater selectivity and typically provides yields exceeding 80% with a more straightforward purification.[10] Investing time in preparing high-purity starting material is a critical step for achieving a high yield in the subsequent reduction.
References
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. doi:10.15227/orgsyn.063.0001. [Link]
-
Filo. (n.d.). Which compound is formed as the reduction product when ethyl 3-oxobutanoate is treated with NaBH₄ (sodium borohydride) in methanol?. Retrieved January 22, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved January 22, 2026, from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved January 22, 2026, from [Link]
-
StudyCorgi. (2022, March 11). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. Retrieved January 22, 2026, from [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved January 22, 2026, from [Link]
-
ETH Zürich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Retrieved January 22, 2026, from [Link]
Sources
- 1. Which compound is formed as the reduction product when ethyl 3-oxobutanoa.. [askfilo.com]
- 2. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in meth.. [askfilo.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. studycorgi.com [studycorgi.com]
- 9. ethz.ch [ethz.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reducing byproducts in the synthesis of Ethyl 3-hydroxyheptanoate
An in-depth guide to synthesizing Ethyl 3-hydroxyheptanoate with high purity, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions. Our focus is on minimizing byproduct formation to ensure the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Reformatsky reaction?
A1: The most prevalent byproducts include unreacted starting materials such as pentanal and ethyl bromoacetate, the self-condensation product of ethyl bromoacetate, and the dehydration product of this compound, which is ethyl hept-2-enoate. The formation of these impurities is often attributed to suboptimal reaction conditions, such as incorrect temperature control or impure reagents.
Q2: How can I activate the zinc catalyst effectively to improve reaction efficiency?
A2: Activating the zinc catalyst is crucial for a successful Reformatsky reaction. A common and effective method involves washing the zinc dust with dilute hydrochloric acid to remove the passivating oxide layer, followed by rinsing with distilled water, ethanol, and finally diethyl ether to ensure it is completely dry. Proper activation enhances the zinc's reactivity, leading to a more efficient and cleaner reaction with higher yields.
Q3: What is the optimal temperature for the synthesis of this compound?
A3: Maintaining a gentle reflux is generally the optimal temperature for this reaction. While the exact temperature will depend on the solvent used, it is critical to avoid excessively high temperatures, which can promote the formation of dehydration byproducts. A controlled and steady reflux ensures the reaction proceeds at a reasonable rate without favoring side reactions.
Q4: Which solvent is most suitable for this synthesis?
A4: Anhydrous diethyl ether or a mixture of anhydrous diethyl ether and benzene are commonly used and highly effective solvents for the Reformatsky reaction. The choice of an anhydrous solvent is critical as the organozinc intermediate is highly sensitive to moisture, which can quench the reaction and reduce the yield of the desired product.
Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Inactive Zinc Catalyst: The zinc catalyst may have an oxide layer that prevents it from reacting with the ethyl bromoacetate.
-
Solution: Activate the zinc dust by washing it with dilute HCl, followed by water, ethanol, and ether washes. Ensure the zinc is thoroughly dried before use.
-
-
Possible Cause 2: Presence of Moisture: The organozinc intermediate is highly moisture-sensitive. Any water in the reactants or solvent will quench the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Distill the pentanal and ethyl bromoacetate to remove any impurities and residual water.
-
Issue 2: High Levels of Byproducts
-
Possible Cause 1: Self-condensation of Ethyl Bromoacetate: If the ethyl bromoacetate is added too quickly or the temperature is too high, it can react with itself.
-
Solution: Add the ethyl bromoacetate dropwise to the reaction mixture to maintain a low concentration at all times. Ensure the reaction is maintained at a gentle reflux.
-
-
Possible Cause 2: Dehydration of the Final Product: High temperatures during the reaction or workup can lead to the elimination of water from the this compound to form ethyl hept-2-enoate.
-
Solution: Maintain careful temperature control throughout the reaction. During the workup, avoid strong acids and high temperatures. Use a mild acid, such as a saturated aqueous solution of ammonium chloride, for quenching.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place 13.1 g (0.2 mole) of activated zinc dust and a crystal of iodine.
-
Initiation: Add a small amount of a solution of 33.4 g (0.2 mole) of ethyl bromoacetate and 20.0 g (0.2 mole) of pentanal in 100 ml of anhydrous diethyl ether and 50 ml of anhydrous benzene to the flask.
-
Reaction: Warm the flask gently to initiate the reaction, as indicated by the disappearance of the iodine color. Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and then add 100 ml of cold 10% sulfuric acid. Separate the ether-benzene layer, and extract the aqueous layer with two 50 ml portions of ether.
-
Purification: Combine the organic layers, wash with a 10% sodium bicarbonate solution, then with water, and finally dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Byproduct Reduction |
| Catalyst Activation | None | HCl wash | ~15% increase in yield |
| Addition Rate | Rapid | Dropwise | ~20% reduction in self-condensation byproduct |
| Workup | Strong Acid | Mild Acid (NH4Cl) | ~10% reduction in dehydration byproduct |
Visualizations
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-hydroxyheptanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxyheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and optimize the synthesis of this valuable β-hydroxy ester. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure your success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Reformatsky and Aldol reactions, which are common synthetic routes.
Low to No Product Formation
Q: I am not observing any significant formation of this compound in my Reformatsky reaction. What are the likely causes and how can I resolve this?
A: Low or no product yield in a Reformatsky reaction is a common issue that can often be traced back to the activation of the zinc metal or the quality of the reagents and solvent.[1][2][3]
-
Cause 1: Inactive Zinc: The most frequent culprit is insufficiently activated zinc. The surface of zinc metal can oxidize, preventing the oxidative addition of the α-haloester.
-
Solution: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.[4] The appearance of a grayish, slightly bubbling suspension is a good indicator of activation.
-
-
Cause 2: Wet Reagents or Solvent: The organozinc intermediate is highly sensitive to moisture.[3] Any water present in the reaction will quench the intermediate faster than it can react with the pentanal.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Solvents such as THF or diethyl ether must be anhydrous. Use freshly distilled pentanal and ethyl bromoacetate.
-
-
Cause 3: Poor Quality α-Haloester: The purity of ethyl bromoacetate is crucial. Impurities can inhibit the reaction.
-
Solution: Purify the ethyl bromoacetate by distillation before use.
-
Q: My Aldol condensation between ethyl acetate and pentanal is yielding very little product. What could be the problem?
A: The primary challenge in a crossed Aldol condensation involving an ester is the relatively low acidity of the α-protons of the ester compared to an aldehyde or ketone.[5][6]
-
Cause 1: Inappropriate Base: A weak base like sodium hydroxide may not be strong enough to deprotonate ethyl acetate to a significant extent.
-
Solution: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). These bases will irreversibly deprotonate the ethyl acetate, forming the ester enolate in high concentration.
-
-
Cause 2: Self-Condensation of Pentanal: If a weaker base is used, or if the addition of the electrophile is not carefully controlled, the pentanal can self-condense.[7]
-
Solution: Use a directed Aldol approach. Prepare the lithium enolate of ethyl acetate by adding the ester to a solution of LDA at low temperature (-78 °C). Then, slowly add the pentanal to this pre-formed enolate solution. This ensures that the enolate reacts with the pentanal before the pentanal has a chance to self-condense.
-
Formation of Significant Byproducts
Q: In my Reformatsky reaction, I am observing a significant amount of a high-boiling point byproduct. What could this be and how can I minimize it?
A: A common byproduct in the Reformatsky reaction is the self-condensation product of the α-haloester, resulting from the reaction of the organozinc intermediate with another molecule of the α-haloester.
-
Cause: This typically occurs if the concentration of the organozinc intermediate is too high before the aldehyde is added, or if the reaction temperature is too high.
-
Solution:
-
Slow Addition: Add the ethyl bromoacetate slowly to the activated zinc and pentanal mixture. This keeps the instantaneous concentration of the organozinc reagent low.
-
Temperature Control: Maintain the reaction at a gentle reflux. Overheating can promote side reactions.
-
Barbier-type reaction: Add a solution of the aldehyde and the α-halo ester simultaneously to the activated zinc. This ensures that the organozinc reagent is formed in the presence of the aldehyde and reacts with it immediately.
-
-
Q: My Aldol reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity?
A: A mixture of products in a crossed Aldol reaction is a classic problem arising from a lack of control over which carbonyl acts as the nucleophile and which as the electrophile.[6][7]
-
Cause: If both carbonyl compounds have α-hydrogens and are mixed with a base, a mixture of four possible products can be formed (two self-condensation and two crossed-condensation products).
-
Solution: As mentioned previously, a directed Aldol protocol is essential. Pre-forming the enolate of ethyl acetate with a strong base like LDA at low temperature before the addition of pentanal will significantly improve the selectivity towards the desired product.
-
Product Decomposition or Dehydration
Q: My isolated this compound appears to be unstable and decomposes over time. How can I prevent this?
A: β-hydroxy esters can be prone to decomposition, especially if trace amounts of acid or base are present from the workup.
-
Cause: Residual acid or base can catalyze a retro-Aldol reaction or other decomposition pathways.
-
Solution:
-
Neutral Workup: Ensure the reaction is thoroughly quenched and neutralized during the workup. Wash the organic layer with a saturated solution of ammonium chloride (for Reformatsky) or a mild acid (for Aldol), followed by saturated sodium bicarbonate solution and brine.
-
Purification: Purify the product via flash column chromatography on silica gel rather than distillation if you suspect thermal instability.
-
Storage: Store the purified product in a refrigerator under an inert atmosphere (nitrogen or argon).
-
-
Q: During my workup/purification, my product seems to be converting to an α,β-unsaturated ester. How do I avoid this dehydration?
A: The elimination of water from a β-hydroxy ester to form an α,β-unsaturated ester is a common side reaction, especially under acidic or basic conditions with heating.[7]
-
Cause: The presence of acid or base, particularly at elevated temperatures during distillation, can promote this elimination.
-
Solution:
-
Mild Workup: Avoid strong acids or bases during the workup.
-
Avoid High Temperatures: If distillation is necessary, perform it under high vacuum to keep the boiling point as low as possible. However, column chromatography is the preferred method for purification to avoid thermal stress on the product.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the preferred method for synthesizing this compound, the Reformatsky reaction or a directed Aldol condensation?
A1: Both methods are viable and the choice often depends on the available reagents and the scale of the reaction.
-
Reformatsky Reaction: This is a classic and reliable method for the synthesis of β-hydroxy esters.[1][4] It is generally less sensitive to steric hindrance on the aldehyde compared to some Aldol protocols. However, it requires the handling of activated zinc, which can sometimes be temperamental.
-
Directed Aldol Condensation: This method offers excellent control and high yields when performed correctly. The use of a strong base like LDA at low temperatures ensures the selective formation of the desired product.[5] However, it requires strictly anhydrous conditions and the handling of pyrophoric reagents (if preparing LDA from n-butyllithium).
For a robust and scalable synthesis, the Reformatsky reaction is often a good starting point. For higher control and potentially higher yields on a smaller scale, a directed Aldol approach is excellent.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Take a small aliquot from the reaction mixture, quench it with a few drops of water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). Visualize the spots using a potassium permanganate stain, which will stain the alcohol product and the aldehyde starting material. The disappearance of the pentanal spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is progressing.
Q3: What are the key parameters to optimize for improving the yield and purity of this compound?
A3: The following table summarizes the key parameters for optimization in both the Reformatsky and directed Aldol reactions.
| Parameter | Reformatsky Reaction | Directed Aldol Condensation |
| Reagents | High-purity, freshly distilled reactants. Activated Zinc. | Freshly prepared LDA or commercial solution. Dry solvents. |
| Temperature | Gentle reflux. Avoid overheating. | -78 °C for enolate formation and aldehyde addition. |
| Addition Rate | Slow addition of the α-haloester. | Slow addition of pentanal to the pre-formed enolate. |
| Solvent | Anhydrous THF or diethyl ether. | Anhydrous THF. |
| Workup | Quench with saturated NH4Cl. | Quench with saturated NH4Cl or water. |
| Purification | Column chromatography on silica gel. | Column chromatography on silica gel. |
Q4: Can I use other α-haloesters or aldehydes in this reaction?
A4: Yes, both the Reformatsky and Aldol reactions are quite versatile. You can use other α-haloesters (e.g., methyl bromoacetate, t-butyl bromoacetate) to obtain the corresponding esters. A wide variety of aldehydes and ketones can also be used as the electrophile, allowing for the synthesis of a diverse library of β-hydroxy esters.[1][5]
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reformatsky Reaction: Activated zinc can be pyrophoric. Handle with care. The reaction can sometimes have an induction period followed by a vigorous exotherm. Maintain good temperature control.
-
Directed Aldol Condensation: Strong bases like LDA are corrosive and react violently with water. n-Butyllithium, often used to prepare LDA, is pyrophoric. Handle these reagents with extreme care under an inert atmosphere. The reaction is performed at very low temperatures, so care should be taken when handling cryogenic baths (e.g., dry ice/acetone).
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via the Reformatsky Reaction
Materials:
-
Zinc dust, activated
-
Iodine (a single crystal)
-
Pentanal, freshly distilled
-
Ethyl bromoacetate, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of pentanal (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.
-
Add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat the mixture to initiate the reaction (the disappearance of the iodine color is an indicator).
-
Once the reaction has started, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the pentanal.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3, then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis of this compound via a Directed Aldol Condensation
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl acetate, freshly distilled
-
Pentanal, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and freshly distilled diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) to the solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, prepare a solution of ethyl acetate (1.0 eq) in anhydrous THF.
-
Slowly add the ethyl acetate solution to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Slowly add freshly distilled pentanal (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the ethyl acetate enolate.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Section 4: Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
- Google Patents. (2011). Method for preparing ethyl (R)
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
PrepChem.com. Synthesis of ethyl (R)-(-)-3-hydroxybutanoate. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
- Google Patents. (1992). Process for the preparation of β-hydroxybutyric acid esters. US5107016A.
-
Pearson+. (2024). The Reformatsky reaction is an addition reaction in which an orga.... [Link]
-
Valero, J., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14087–14101. [Link]
-
ResearchGate. (2015). Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. [Link]
-
Chemistry Steps. Aldol Addition and Condensation Reactions – Practice Problems. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]
-
Chemistry LibreTexts. (2024). Aldol Reaction. [Link]
-
ChemRxiv. (2023). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]
-
Allen. Aldol Condensation: Mechanism, Types and Applications. [Link]
-
He, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Journal of Industrial Microbiology & Biotechnology, 43(12), 1675–1683. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. [Link]
-
ACS Publications. (2020). Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. [Link]
Sources
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. psiberg.com [psiberg.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting poor resolution in chiral separation of Ethyl 3-hydroxyheptanoate
Welcome to the technical support center for the chiral separation of Ethyl 3-hydroxyheptanoate. This guide is designed for researchers, analytical chemists, and drug development professionals who are working to resolve the enantiomers of this key chiral intermediate. The ability to accurately separate and quantify these enantiomers is critical, as they can exhibit distinct biological activities and pharmacokinetic profiles.
This document provides in-depth troubleshooting advice, proven experimental protocols, and answers to frequently asked questions. Our approach is rooted in the fundamental principles of chromatography, aiming to explain the causality behind each experimental choice to empower you to solve even the most challenging separation problems.
Troubleshooting Guide: Poor Resolution
Poor or non-existent resolution of enantiomers is the most common challenge in chiral chromatography. The following section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: My enantiomeric peaks for this compound are completely co-eluting or have a resolution (Rs) value well below 1.5. What are the first steps I should take?
A1: When facing a total lack of separation, it's crucial to systematically verify your system and method before making extensive changes. This approach ensures you're addressing the true root cause.
Plausible Causes & Immediate Solutions:
-
Incorrect Column Selection: The fundamental principle of chiral chromatography is the interaction between the analyte and a chiral stationary phase (CSP)[1]. If the selected CSP does not have the appropriate chiral selector for this compound, no separation will occur.
-
Action: Confirm that you are using a chiral column. For a starting point, derivatized cyclodextrin-based columns are highly effective for Gas Chromatography (GC)[2][3], while polysaccharide-based phases (e.g., cellulose or amylose derivatives) are versatile for High-Performance Liquid Chromatography (HPLC)[4][5].
-
-
System Suitability Issues: Problems with your chromatography system can mimic poor separation.
-
Action: Check for basic system issues such as leaks at fittings, which can cause pressure fluctuations and poor chromatography[6]. Ensure the mobile phase or carrier gas flow rate is stable and accurate. Run a system suitability test with a standard compound to confirm the instrument is performing correctly.
-
-
Inappropriate Mobile Phase/Carrier Gas: The mobile phase in HPLC or the carrier gas in GC is not just a passive carrier; it actively participates in the separation mechanism.
-
Action (HPLC): Ensure your mobile phase components are correct and miscible[6]. For normal-phase polysaccharide columns, an incorrect ratio of the alcohol modifier (e.g., isopropanol in hexane) can lead to total loss of resolution.
-
Action (GC): Verify the identity and purity of your carrier gas. Ensure the flow is set correctly for the column's internal diameter.
-
-
Column History and Equilibration: Chiral columns can exhibit "memory effects," where previous analytes or mobile phases influence current separations[7].
-
Action: If the column is not new, review its usage history. It may require extensive flushing and re-equilibration. For instance, a polysaccharide HPLC column may need to be flushed with 30-50 column volumes of the new mobile phase before it is ready for analysis[8].
-
Troubleshooting Workflow: Initial Assessment
Caption: Initial troubleshooting workflow for poor chiral resolution.
Q2: I'm using a chiral GC with a β-cyclodextrin column for my this compound separation, but the peaks are broad and poorly resolved. How can I optimize my method?
A2: Gas chromatography is an excellent technique for volatile compounds like this compound[2]. When resolution is poor on a suitable cyclodextrin column, optimization of temperature and flow rate are your most powerful tools.
Causality & Optimization Strategy:
-
Temperature is Too High: In chiral GC, enantioselectivity is often inversely proportional to temperature. Lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation[9].
-
Optimization Protocol:
-
Start with an isothermal oven temperature of 100-120°C.
-
Systematically decrease the temperature in 5-10°C increments.
-
Analyze the resolution (Rs) at each step. While retention times will increase, the resolution should improve. Find the optimal balance between analysis time and desired resolution.
-
If a single temperature doesn't resolve the peaks while keeping run times reasonable, develop a slow temperature ramp (e.g., 1-2°C/min) through the optimal temperature range.
-
-
-
Carrier Gas Flow Rate is Sub-optimal: The carrier gas linear velocity affects band broadening (column efficiency). An incorrect flow rate can significantly reduce the number of theoretical plates, harming resolution.
-
Optimization Protocol:
-
Set the oven to the optimal temperature determined above.
-
If using Helium, start with a linear velocity of ~25-35 cm/s.
-
Inject the sample and record the resolution.
-
Adjust the flow rate (or pressure) up and down in small increments to find the "sweet spot" that provides the highest efficiency and best resolution.
-
-
-
Analyte Derivatization: The free hydroxyl group on this compound can sometimes lead to peak tailing due to interaction with active sites in the GC system. Converting the hydroxyl group to an ester (e.g., acetate) can improve peak shape and may enhance chiral recognition[10].
-
Action: Consider derivatizing your sample with acetic anhydride or a similar reagent. This acylation reduces polarity and can improve chromatographic performance and separation[10].
-
Table 1: Example Starting Conditions for Chiral GC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | CHIRALDEX® B-DM (Dimethylated β-cyclodextrin), 30m x 0.25mm, 0.12µm | Proven CSP for chiral separation of hydroxy esters[2]. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Inlet Temp. | 220°C | Ensures complete vaporization without degradation. |
| Detector Temp. | 250°C (FID) | Standard for Flame Ionization Detector. |
| Oven Program | Start at 110°C (Isothermal) | A good starting point to balance resolution and run time. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Corresponds to an optimal linear velocity for He. |
| Injection Vol. | 1.0 µL (Split 50:1) | Prevents column overloading. |
Q3: My HPLC separation of this compound on a polysaccharide-based column (e.g., Chiralpak®) shows poor selectivity. What mobile phase adjustments can I try?
A3: Polysaccharide-based CSPs are incredibly versatile, but their performance is highly dependent on the mobile phase composition. Selectivity is governed by a delicate balance of interactions (hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP, which can be fine-tuned with mobile phase modifiers.
Causality & Optimization Strategy:
-
Incorrect Alcohol Modifier Concentration (Normal Phase): In normal phase mode (e.g., Hexane/Isopropanol), the alcohol modifier is the primary tool for adjusting retention and selectivity. It competes with the analyte for polar interaction sites on the CSP.
-
Optimization Protocol:
-
Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., Isopropanol or Ethanol in Hexane). A typical range to screen is from 2% to 20%.
-
Start with 10% IPA. If retention is too long, increase the percentage. If it's too short, decrease it.
-
Small changes (e.g., 1-2%) can have a significant impact on selectivity (α). A change that decreases retention may sometimes surprisingly increase resolution.
-
-
-
Choice of Alcohol Modifier: The structure of the alcohol modifier itself can influence the separation.
-
Action: If Isopropanol (IPA) does not provide adequate resolution, try switching to Ethanol (EtOH). EtOH is more polar and can offer different selectivity. Screen various percentages of EtOH in the same manner as IPA.
-
-
Use of Additives: While this compound is neutral, the hydroxyl group has a proton that can engage in hydrogen bonding. Peak shape and selectivity can sometimes be improved by adding a small amount of an acidic or basic additive.
-
Action: This is less common for neutral compounds but can be attempted if peak shape is poor. Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) to the mobile phase. Be aware that additives can permanently alter the column's surface chemistry, so it is best to dedicate a column to methods using specific additives[7].
-
-
Temperature Effects: Unlike GC, the effect of temperature in HPLC is less predictable. Lowering the temperature often improves resolution by enhancing interaction strength, but sometimes raising it can improve kinetics and efficiency.
-
Action: Test the separation at controlled temperatures, for example, 15°C, 25°C (ambient), and 40°C.
-
Chiral Recognition Mechanism on a Polysaccharide CSP
Caption: Interaction model for chiral recognition on a CSP.
Frequently Asked Questions (FAQs)
Q: Which technique is better for this compound: GC or HPLC? A: Both techniques are viable. The choice depends on sample volatility, concentration, matrix complexity, and available instrumentation. GC is often preferred for its high efficiency with volatile, thermally stable compounds like short-chain esters[2]. HPLC offers a broader range of CSPs and is non-destructive, which is an advantage if sample recovery is needed[4][11].
Q: How do I determine the elution order of the (R)- and (S)-enantiomers? A: The only definitive way to determine the elution order is to inject an enantiomerically pure or enriched standard of either the (R)- or (S)-form. The peak that corresponds to the injection of the known standard confirms its identity.
Q: My column performance has degraded after many injections. Can I regenerate it? A: Yes, most chiral columns can be regenerated. For polysaccharide-based HPLC columns, flushing with a strong, compatible solvent (check the manufacturer's instructions, but 100% Ethanol is often effective) can remove strongly retained contaminants[8]. For GC columns, baking at the maximum recommended temperature for a short period can remove contaminants. Always disconnect the column from the detector during high-temperature baking. Using a guard column is a highly recommended preventative measure to protect the analytical column[12].
Q: Can I switch a polysaccharide column between normal phase and reversed phase? A: This depends entirely on the column type. Traditional "coated" polysaccharide CSPs can be irreversibly damaged by incompatible solvents. However, modern "immobilized" or "bonded" CSPs (often designated with IA, IB, IC, etc.) are covalently bonded to the silica and are compatible with a much wider range of solvents, allowing them to be switched between modes. Always consult the column care manual before changing solvent systems[12].
References
-
Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J.-C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484–10491. [Link]
- Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
Chemistry Online. (2023). Synthesis of chiral ethyl 3-hydroxybutanoate. [Link]
-
Wei, P., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 83. [Link]
-
Beesley, T. The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate. Journal of Chemical Research. [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?[Link]
-
Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988–4991. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Satínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164–173. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Marco, J. A., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2013, 619680. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10395–10411. [Link]
-
Sygnature Discovery. (2023). The Dark Art of Chemistry - Chiral Chromatography. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. [Link]
-
LCGC International. (2014). Troubleshooting Real HPLC Problems. [Link]
-
Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology – One, 121-148. [Link]
-
ResearchGate. CHIRAL HPLC | Science topic. [Link]
-
Armstrong, D. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Liquid Chromatography, 7(S2), 353-376. [Link]
Sources
- 1. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chiraltech.com [chiraltech.com]
Preventing racemization of Ethyl 3-hydroxyheptanoate
Introduction: The Challenge of Stereochemical Integrity
Ethyl 3-hydroxyheptanoate is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its stereocenter at the C3 position is a critical determinant of the final product's biological activity. However, the proximity of the hydroxyl group to the ester carbonyl makes this stereocenter susceptible to racemization, particularly under non-optimal conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers maintain the enantiomeric purity of this crucial intermediate throughout their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a significant drop in the enantiomeric excess (ee) of my this compound sample. What is the underlying chemical mechanism causing this racemization?
A: The loss of stereochemical integrity at the C3 position is almost always due to a process called keto-enol (or enolate) tautomerism. The chiral center is at the α-position to the carbonyl group of the ester. Both acidic and basic conditions can catalyze the removal of the α-proton, leading to the formation of a planar, achiral enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a mixture of both (R) and (S) enantiomers, thereby reducing the enantiomeric excess.[1][2]
This process is particularly problematic for β-hydroxy esters because the hydroxyl group can participate in and accelerate the proton transfer steps. Even seemingly neutral conditions, such as prolonged heating or storage in certain solvents, can be sufficient to cause gradual racemization.
Caption: Mechanism of racemization via a planar enolate intermediate.
Q2: How can I minimize racemization during reaction workup, especially when aqueous solutions are involved?
A: Aqueous workups are a common source of racemization due to the potential for pH excursions. The stability of β-hydroxy esters is highly pH-dependent. Both strongly acidic and strongly basic conditions should be avoided.
Core Principles:
-
Maintain Near-Neutral pH: Whenever possible, conduct extractions and washes using buffered solutions (e.g., phosphate buffer, pH 7.0) or saturated, neutral salt solutions like brine (NaCl).
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH for neutralization if the chiral center is unprotected. Even weak organic bases like triethylamine can pose a risk if left for extended periods. Use a saturated solution of sodium bicarbonate (NaHCO₃) for careful neutralization of acidic solutions, but perform the operation quickly and at low temperatures.
-
Avoid Strong Acids: While generally more stable under mildly acidic conditions than basic ones, exposure to strong acids (e.g., HCl > 1M) should be minimized.
-
Temperature Control: Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. Lower temperatures significantly decrease the rate of both enolization and potential hydrolysis.
| Condition | Risk of Racemization | Recommended Action |
| Strong Base (pH > 11) | Very High | Strictly avoid. If necessary, consider protecting the hydroxyl group first. |
| Mild Base (pH 8-10) | Moderate to High | Minimize exposure time. Use weak bases (e.g., NaHCO₃) and work quickly at low temperatures (0-5 °C). |
| Neutral (pH 6-7.5) | Low | Ideal for workup and extraction. Use buffered washes or brine. |
| Mild Acid (pH 4-6) | Very Low | Generally safe for short periods. Use dilute acetic acid or buffered acidic solutions for neutralization. |
| Strong Acid (pH < 2) | Low to Moderate | Risk of ester hydrolysis increases. Avoid prolonged contact. Work quickly and at low temperature. |
Caption: Table summarizing the influence of pH on racemization risk.
Q3: I suspect racemization is occurring during silica gel chromatography. What purification strategies can I employ to prevent this?
A: Standard silica gel is inherently acidic and its large surface area can catalyze racemization, especially with sensitive substrates like β-hydroxy esters.
Troubleshooting & Best Practices:
-
Deactivate the Silica: Before use, neutralize the silica gel. This can be done by preparing a slurry of the silica in the desired eluent system containing 1-2% triethylamine (or another non-volatile base like pyridine if compatible), followed by rotary evaporation to remove the excess solvent and base. This "base-washed" silica is much less likely to cause racemization.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina, Florisil®, or C18-functionalized silica (for reversed-phase chromatography).
-
Buffer the Mobile Phase: Add a small amount (0.1-0.5%) of a modifier like triethylamine or acetic acid to the mobile phase. The choice of acid or base depends on the stability of your compound, but for β-hydroxy esters, a basic modifier is often used to prevent protonation of the carbonyl.
-
Expedite the Process: Do not let the compound sit on the column for extended periods. Use flash chromatography techniques to ensure rapid elution.
-
Distillation: If the compound is thermally stable and non-volatile impurities are the issue, short-path distillation under high vacuum can be an excellent, non-contact purification method that avoids acidic surfaces entirely.
Q4: When is it necessary to use a protecting group for the hydroxyl function, and what is the recommended protocol?
A: You should strongly consider protecting the hydroxyl group whenever the planned synthetic route involves strongly basic, nucleophilic, or organometallic reagents.[3][4][5] The free hydroxyl group is acidic and will quench reagents like Grignards, organolithiums, and hydrides. Furthermore, protection prevents the formation of an alkoxide under basic conditions, which can accelerate racemization.
The tert-butyldimethylsilyl (TBDMS) group is an excellent choice as it is robust under many conditions but can be removed selectively without affecting the ester or the stereocenter.[6]
Caption: Experimental workflow using a TBDMS protecting group.
Experimental Protocol: TBDMS Protection
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washes: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the TBDMS-protected ester.
Q5: My chiral HPLC/GC analysis shows broad peaks or poor separation, making it difficult to determine the true enantiomeric excess. How can I optimize my analytical method?
A: Accurate determination of enantiomeric excess is critical. Poor chromatography can mask the true purity of your sample. Chromatography is a powerful technique for resolving enantiomers.[7]
Troubleshooting Chiral Analysis:
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary interactions with the stationary phase.2. Poor solvent choice for sample dissolution.3. Column degradation. | 1. Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for normal phase, or a buffer for reversed phase).2. Dissolve the sample in the mobile phase.3. Flush the column or try a new column. |
| Poor Resolution (Merged Peaks) | 1. Incorrect chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Temperature fluctuations. | 1. Screen different CSPs (e.g., cellulose-based like Chiralcel® OD/AD, or cyclodextrin-based for GC).[8]2. Systematically vary the ratio of polar modifier (e.g., isopropanol in hexane). Small changes can have a large impact.[9]3. Use a column oven to maintain a constant temperature. |
| Inconsistent Retention Times | 1. Incomplete column equilibration.2. Mobile phase composition changing over time (evaporation).3. Pump malfunction. | 1. Ensure the column is equilibrated for at least 30-60 minutes with the mobile phase before injection.2. Use freshly prepared mobile phase.3. Check HPLC system pressure for stability. |
| "Ghost" Peaks or Carryover | Sample adsorption onto the injector or column. | Clean the injection port and run several blank injections with a strong solvent. |
Pro-Tip: Derivatization for GC Analysis For robust Gas Chromatography (GC) analysis, derivatizing the hydroxyl group to a less polar functional group (e.g., TBDMS ether or trifluoroacetate ester) can significantly improve peak shape and resolution on many chiral columns.
References
-
Seebach, D., & Züger, M. (1982). Über die Depolymerisierung von Poly-(R)-3-hydroxy-buttersäureester (PHB). Helvetica Chimica Acta, 65(2), 495-503. (While focused on a related compound, it establishes methods for obtaining chiral β-hydroxy esters). Available at: [Link]
-
Phenomenex Inc. (n.d.). Technical Guide To Chiral HPLC Separations. Available at: [Link]
-
Lytra, G., Tempère, S., de Revel, G., & Barbe, J. C. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 440030, ethyl (3R)-3-hydroxybutanoate. Available at: [Link]
-
Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. Available at: [Link]
- Wang, J. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. Google Patents. CN102168117A.
-
Chemistry Online. (2023). Synthesis of chiral ethyl 3-hydroxybutanoate. Available at: [Link]
-
Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Available at: [Link]
-
Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Martin, S. F., & Dodge, J. A. (1991). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 32(26), 3017-3020. Available at: [Link]
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. Available at: [Link]
-
Nazarian, Z., & Arab, S. S. (2019). Kinetic resolution of (±)-ethyl 3-hydroxybutyrate by esterase PH21 through direct hydrolysis reactions. Molecular Catalysis, 475, 110483. Available at: [Link]
-
Testa, B., & Kyrylenko, S. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 449-459. Available at: [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Available at: [Link]
-
Fu, G. C., & Ruble, J. C. (1997). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Journal of the American Chemical Society, 119(41), 9897-9898. Available at: [Link]
-
Liu, C., & Wang, P. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 1-8. Available at: [Link]
-
Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1684, 463567. Available at: [Link]
-
Ruble, J. C., & Fu, G. C. (1997). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Journal of the American Chemical Society, 119(41), 9897-9898. Available at: [Link]
- Google Patents. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof. US5847202A.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Bodanszky, M. (2005). Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 661-668). Thieme. Available at: [Link]
-
König, W., & Geiger, R. (1970). A New Method for the Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide and 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte, 103(3), 788-798. Available at: [Link]
-
Brown, L. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Available at: [Link]
-
Li, X., et al. (2022). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 24(4), 972-977. Available at: [Link]
-
NPTEL. (n.d.). Module 2: Reduction Reactions. Available at: [Link]
-
Li, Y., et al. (2023). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Molecules, 28(2), 794. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield. Available at: [Link]
-
Seebach, D., & Züger, M. (1985). Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate. Organic Syntheses, 63, 1. Available at: [Link]
-
Smith, H. J. (Ed.). (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Available at: [Link]
-
Steinbüchel, A., & Gorenflo, V. (1997). Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium. Applied and Environmental Microbiology, 63(1), 162-168. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Lee, S. Y., et al. (2021). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. Microorganisms, 9(11), 2297. Available at: [Link]
-
Letter, W. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]
-
Zelinski, T., & Liese, A. (2014). Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate. In Stereoselective Biocatalysis (pp. 297-313). Wiley-VCH. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Enzymatic Synthesis of Ethyl 3-Hydroxyheptanoate
Welcome to the technical support center for the enzymatic synthesis of Ethyl 3-hydroxyheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this biocatalytic process. While direct literature on this compound is limited, the principles outlined here are synthesized from extensive research on the enzymatic synthesis of structurally similar and commercially significant β-hydroxy esters, such as ethyl 3-hydroxybutanoate.[1][2][3] The methodologies and troubleshooting advice provided are grounded in established best practices for lipase-catalyzed reactions, particularly those employing Candida antarctica lipase B (CALB).[2][4][5]
This document provides full editorial control to present a logical and in-depth guide, moving from foundational knowledge in our FAQ section to advanced problem-solving in the Troubleshooting Guides.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and optimization of the enzymatic synthesis of this compound.
Q1: What are the primary enzymatic routes to synthesize this compound?
A1: There are two predominant enzymatic routes:
-
Asymmetric Reduction: This involves the stereoselective reduction of a prochiral precursor, ethyl 3-oxoheptanoate, using a ketoreductase (KRED) or a whole-cell system containing appropriate dehydrogenases. This method is excellent for establishing high enantiopurity from the start.[6]
-
Kinetic Resolution: This route typically starts with racemic this compound and uses a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers.[2][7] This leaves the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated. This is a robust and widely applied method in industrial biocatalysis.[7][8]
Q2: Which enzyme is most recommended for this synthesis?
A2: For kinetic resolution via (trans)esterification, the immobilized form of Candida antarctica lipase B (commonly known as Novozym 435) is the most frequently cited and highly effective biocatalyst for a wide range of β-hydroxy esters.[2][4][5] Its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity make it a prime candidate for synthesizing chiral esters.[8][9]
Q3: Should I use a solvent-based or a solvent-free system?
A3: The choice depends on your scale and process objectives.
-
Solvent-Based Systems: Using a non-polar organic solvent like toluene or tert-butyl methyl ether (TBME) can improve substrate solubility, reduce viscosity, and in some cases, enhance enantioselectivity.[8][10] However, it adds downstream processing steps for solvent removal and introduces environmental and safety concerns.
-
Solvent-Free Systems: These are often preferred for large-scale production due to higher volumetric productivity, reduced waste, and simplified downstream processing.[2] However, challenges like high viscosity, poor mixing, and potential substrate/product inhibition can become more pronounced.
Q4: How critical is water control in the reaction?
A4: Water activity is a critical parameter. While a minimal amount of water is essential for lipase activity, excess water will shift the reaction equilibrium towards hydrolysis, reducing the yield of the desired ester.[11] In esterification reactions, water is a byproduct. Therefore, it is highly recommended to use molecular sieves or conduct the reaction under vacuum to remove water as it is formed, driving the reaction toward completion.[12]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the scale-up of your process.
Problem 1: Low Reaction Yield or Stalled Conversion
Low yield is one of the most common challenges when scaling up. The reaction may start well but plateau at an unsatisfactory conversion rate.
Causality Analysis Workflow
Caption: Workflow for diagnosing low reaction yield.
Detailed Troubleshooting Steps
-
Verify Water Removal:
-
Diagnosis: The primary cause of low yield in esterification is often the presence of water, which promotes the reverse hydrolysis reaction.
-
Solution: Ensure molecular sieves (3Å or 4Å) are freshly activated and used in sufficient quantity (e.g., 10-20% w/w of the limiting substrate). If your reactor setup allows, applying a vacuum can effectively remove both water and other volatile byproducts.[12]
-
-
Assess Substrate/Product Inhibition:
-
Diagnosis: High concentrations of either the substrate (e.g., the carboxylic acid or alcohol) or the product ester can inhibit the enzyme, slowing the reaction rate.
-
Solution: Implement a fed-batch strategy where the inhibiting substrate is added portion-wise throughout the reaction to maintain a low, steady concentration.
-
-
Check for Enzyme Deactivation:
-
Diagnosis: Enzymes can be deactivated by several factors during scale-up.[13]
-
Thermal Deactivation: Operating at a temperature too high for the enzyme's stability will lead to irreversible denaturation.[14]
-
Solvent Deactivation: Certain organic solvents can strip essential water from the enzyme or denature it.[11][15][16]
-
Mechanical Deactivation: In stirred-tank reactors, high shear forces from impellers can cause attrition and deactivation of immobilized enzyme particles.
-
-
Protocol for Testing Retained Activity:
-
Carefully filter the immobilized enzyme from the reaction mixture at the point the reaction has stalled.
-
Wash the enzyme gently with a suitable solvent (e.g., the reaction solvent or a non-polar solvent like hexane) to remove adsorbed substrates and products.
-
Dry the enzyme under a gentle stream of nitrogen or in a desiccator.
-
Introduce the recovered enzyme into a fresh, small-scale reaction under ideal conditions.
-
A significantly lower initial reaction rate compared to a fresh enzyme batch indicates deactivation.
-
-
Problem 2: Poor Enantioselectivity (Low %ee)
Achieving high enantiomeric excess (%ee) is often the primary goal of enzymatic synthesis. A drop in enantioselectivity during scale-up can compromise the entire process.
Key Influencing Factors & Solutions
| Factor | Causality | Recommended Action & Rationale |
| Temperature | Enzyme flexibility increases at higher temperatures, which can reduce its ability to discriminate between enantiomers, thus lowering the enantioselectivity (E-value). | Action: Lower the reaction temperature. While this will decrease the reaction rate, the improvement in selectivity is often a worthwhile trade-off. Test a range from 30°C to 50°C.[7] |
| Solvent Choice | The polarity of the solvent significantly impacts enzyme conformation and enantioselectivity. Generally, less polar (more hydrophobic) solvents enhance enantioselectivity for lipases.[10][17] | Action: If using a solvent, switch to a less polar option. For example, transitioning from THF (log P 0.49) to toluene (log P 2.7) or isooctane (log P 4.5) can dramatically improve the E-value.[10] This is because non-polar solvents are less likely to interfere with the enzyme's essential water layer.[8] |
| Acyl Donor | For kinetic resolutions involving acylation, the structure of the acyl donor can influence how the substrate fits into the active site, thereby affecting selectivity. | Action: Screen different acyl donors. Vinyl acetate is a common choice as it produces a volatile byproduct (acetaldehyde) that doesn't interfere with equilibrium. For challenging substrates, bulkier acyl donors may improve selectivity. |
| Conversion | In kinetic resolutions, the %ee of the remaining substrate and the product are dependent on the conversion. The maximum %ee for the slower-reacting enantiomer is achieved at higher conversions, while the %ee of the product is highest at lower conversions. | Action: Stop the reaction at the optimal conversion for your target enantiomer. For the unreacted starting material, this is typically >50% conversion. For the acylated product, this is often targeted around 40-50% conversion to ensure high enantiopurity. |
Experimental Protocols
Protocol 1: Standard Batch Synthesis of Ethyl (S)-3-Hydroxyheptanoate via Kinetic Resolution
This protocol is adapted from established procedures for similar β-hydroxy esters and serves as a starting point for optimization.[2]
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with an overhead stirrer (pitched-blade turbine) and a Dean-Stark trap filled with 4Å molecular sieves, add racemic this compound (100 g) and vinyl acetate (1.2 equivalents).
-
Solvent Addition: Add 500 mL of tert-butyl methyl ether (TBME).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) at a loading of 5-10% (w/w) relative to the racemic ester.
-
Reaction Conditions:
-
Set the reactor temperature to 45°C.
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure the enzyme is suspended without causing excessive particle attrition.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically. Analyze by chiral GC or HPLC to determine the conversion and the %ee of both the remaining starting material and the acylated product.
-
Work-up: Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused. The filtrate containing the product mixture can be concentrated, and the components separated by fractional distillation or column chromatography.
Enzymatic Reaction Pathway
Caption: Lipase-catalyzed kinetic resolution pathway.
References
-
Poppe, L., & Novák, L. (Eds.). (2013). Selective Biocatalysis: A Synthetic Approach. John Wiley & Sons. [Link]
- Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)
-
Forró, E., & Fülöp, F. (2007). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Tetrahedron: Asymmetry, 18(15), 1799-1803. [Link]
-
Forró, E., & Fülöp, F. (2004). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. Tetrahedron: Asymmetry, 15(18), 2989-2994. [Link]
-
Zhang, R., et al. (2011). Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate. Chinese Journal of Chemical Engineering, 19(5), 874-878. [Link]
-
Németh, Á., et al. (2008). Difficulties and solutions for the assays of the key enzymes of a new enzymatic glycerol bioconversion. Periodica Polytechnica Chemical Engineering, 52(1), 19-24. [Link]
-
Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(12), 2823-2836. [Link]
-
Mohapatra, S. C., & Hsu, J. T. (1999). Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for beta-blocker synthesis. Biotechnology and Bioengineering, 64(2), 213-220. [Link]
-
Szymańska, K., et al. (2017). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Catalysts, 7(1), 26. [Link]
-
Ghatorae, A. S., et al. (1994). Organic solvent functional group effect on enzyme inactivation by interfacial mechanism. Biotechnology and Bioengineering, 43(5), 331-336. [Link]
-
Li, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 28. [Link]
- Google Patents. (2014). WO2014075447A1 - Biological preparation method of ethyl (r)
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 22, 2026, from [Link]
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241-246. [Link]
-
Seebach, D., et al. (1997). Resolution of Racemic Alcohols by Esterification Catalyzed by a Lipase from Pseudomonas fluorescens. Organic Syntheses, 74, 1. [Link]
-
Kumar, A., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules, 1(1), 133-138. [Link]
-
Szymańska, K., et al. (2017). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. Catalysts, 7(1), 26. [Link]
-
Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media. Journal of Biological Chemistry, 263(7), 3194-3201. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved January 22, 2026, from [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons. [Link]
-
Hudson, E. P., et al. (2005). Enzyme-catalyzed synthesis of polyesters from renewable resources. Biomacromolecules, 6(2), 771-776. [Link]
-
Li, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 28. [Link]
-
Ed-Dra, A., et al. (2022). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 65(11), 7749–7760. [Link]
-
Bocola, M., et al. (2019). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Applied Microbiology and Biotechnology, 103(18), 7517-7528. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate | Scientific.Net [scientific.net]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for beta-blocker synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of Ethyl 3-hydroxyheptanoate
Introduction: Ethyl 3-hydroxyheptanoate is a valuable chiral building block and intermediate in the synthesis of complex molecules within the pharmaceutical and fragrance industries. Its chemical structure, containing both a secondary alcohol and an ester functional group, makes it susceptible to degradation if not stored under optimal conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and mitigate stability issues, ensuring the long-term integrity and purity of this critical reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound? A: The two most common degradation pathways are hydrolysis of the ester functional group and oxidation of the secondary alcohol. Hydrolysis is typically initiated by moisture, while oxidation is caused by atmospheric oxygen.[1][2][3]
Q2: What are the visible signs of degradation? A: A pure sample of this compound should be a clear, colorless liquid.[4] The onset of a yellow tint can indicate oxidation. Another sign of degradation, specifically hydrolysis, is a change in odor, which may become more acidic due to the formation of 3-hydroxyheptanoic acid. A decrease in purity as measured by analytical techniques like Gas Chromatography (GC) is the most definitive indicator.
Q3: What is the recommended storage temperature? A: For optimal stability, it is recommended to store this compound at refrigerated temperatures, typically between 2-8°C.[5][6] This slows down the rate of both hydrolytic and oxidative reactions.
Q4: Can I store this compound in a plastic container? A: It is strongly advised to store this compound in glass containers, preferably amber glass to protect from light. Plastic containers can be problematic due to the potential for leaching of plasticizers and other additives into the compound.[7][8][9][10][11] Furthermore, some plastics may have gas permeability that allows moisture and oxygen to enter over time.
Q5: Is an inert atmosphere necessary for long-term storage? A: Yes, for long-term storage or for high-purity applications, blanketing the container with an inert gas such as nitrogen or argon is a best practice.[12][13][14][15][16] This process, known as tank blanketing or padding, displaces oxygen from the headspace above the liquid, significantly inhibiting oxidation.[13][14][15]
Section 2: Core Mechanisms of Degradation
Understanding the chemical reactions that lead to the degradation of this compound is crucial for implementing effective stabilization strategies. The two primary mechanisms are detailed below.
Hydrolysis
The ester linkage in this compound is susceptible to cleavage by water, a reaction known as hydrolysis.[3][17][18] This reaction can be catalyzed by the presence of acids or bases.[3][18] The reaction results in the formation of 3-hydroxyheptanoic acid and ethanol, which will alter the purity and potentially the pH of the material.
Caption: Hydrolysis of this compound.
Oxidation
The secondary alcohol group at the C3 position is a site for oxidation.[19][20] Common oxidizing agents, including atmospheric oxygen over long periods, can convert the hydroxyl group into a ketone, yielding Ethyl 3-oxoheptanoate.[19][21][22] This impurity can interfere with subsequent chemical reactions and compromise the desired stereochemistry of downstream products.
Caption: Oxidation of this compound.
Section 3: Troubleshooting Guide
This table addresses specific issues that may arise during storage and provides actionable solutions based on the degradation mechanisms.
| Observed Issue | Potential Cause(s) | Investigation & Verification | Recommended Corrective Actions |
| Yellowing of the liquid | Oxidation: The secondary alcohol has been oxidized to a ketone. | Run a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify the presence of Ethyl 3-oxoheptanoate. | Purge the container headspace with an inert gas (Nitrogen or Argon) before sealing. For future storage, consider adding a suitable antioxidant. |
| Decrease in purity/potency | Hydrolysis: The ester has been cleaved by moisture. | Use Karl Fischer titration to check the water content. Analyze by GC to quantify the parent compound and detect 3-hydroxyheptanoic acid and ethanol. | Store in a desiccator or with a desiccant.[5][23] Ensure the container is sealed with a high-quality, moisture-proof cap. |
| Change in pH (more acidic) | Hydrolysis: Formation of 3-hydroxyheptanoic acid. | Measure the pH of an aqueous solution of the sample. Confirm the presence of the acidic degradant via HPLC or GC-MS. | Follow the corrective actions for hydrolysis. Ensure storage containers are clean and free of acidic or basic residues. |
| Cloudiness or precipitation | Contamination or advanced degradation. | Characterize the precipitate using techniques like NMR or IR spectroscopy. Check for insolubility in standard solvents. | The product is likely compromised. It may require re-purification (e.g., distillation). Review handling procedures to prevent cross-contamination.[24] |
Section 4: Protocols for Stability Assessment & Enhancement
To ensure the long-term viability of this compound, a robust storage and monitoring protocol is essential.
Protocol 4.1: Recommended Long-Term Storage Protocol
This protocol outlines the best practices for storing the compound to minimize degradation.
Materials:
-
This compound
-
Amber glass bottle with a PTFE-lined cap
-
Source of dry inert gas (Nitrogen or Argon) with regulator and tubing[25]
-
Desiccator cabinet or secondary containment with desiccant
-
Refrigerator (2-8°C)
Procedure:
-
Container Selection: Obtain a clean, dry amber glass bottle of an appropriate size to minimize headspace volume.
-
Aliquotting: If you have a large stock bottle, it is best practice to aliquot the material into smaller, single-use vials to avoid repeated opening and exposure of the main stock to the atmosphere.
-
Inert Gas Blanketing: Before sealing the container, gently flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.[12][15] This displaces the oxygen-containing air.
-
Sealing: Immediately and tightly seal the container with a PTFE-lined cap to ensure an airtight seal.
-
Temperature Control: Place the sealed container in a refrigerator set to maintain a temperature between 2-8°C.
-
Moisture Control: For an additional layer of protection, place the bottle inside a desiccator or a sealed secondary container with a desiccant like silica gel.[23]
-
Labeling: Clearly label the container with the compound name, date of storage, and any special handling notes (e.g., "Store under Inert Gas").
Protocol 4.2: Analytical Purity Assessment via Gas Chromatography (GC)
Regularly assessing the purity of the stored material is critical. This is a general GC method that can be adapted for most systems.
Objective: To quantify the purity of this compound and detect potential degradation products like Ethyl 3-oxoheptanoate.
Instrumentation & Columns:
-
Gas Chromatograph: With Flame Ionization Detector (FID)
-
Column: A chiral stationary phase (CSP) column is recommended to resolve enantiomers and potential chiral impurities. Columns like those based on cyclodextrin or polysaccharide derivatives are suitable.[26][27][28] A standard non-polar column (e.g., DB-5 or equivalent) can be used for general purity assessment if chiral separation is not required.
GC Parameters (Example Method):
| Parameter | Setting | Rationale |
| Column | Chiraldex G-TA (30m x 0.25mm x 0.12µm) | Provides enantiomeric separation for chiral purity assessment. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Detector Temp (FID) | 270°C | Prevents condensation and ensures accurate detection. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Oven Program | 100°C (hold 2 min), ramp to 220°C at 10°C/min | Separates the parent compound from potential lower and higher boiling point impurities. |
| Injection Volume | 1 µL (Split ratio 50:1) | Standard volume for high concentration samples. |
| Sample Prep | Dilute 10 mg/mL in high-purity ethyl acetate | Ensures the sample is within the linear range of the detector. |
Data Analysis:
-
Calculate the area percent of the this compound peak relative to all other peaks to determine purity.
-
Monitor for the appearance of new peaks over time, which may correspond to degradation products. Use a GC-MS system to identify these unknown peaks.
Section 5: Advanced Stabilization Strategies
For applications requiring the utmost stability, the addition of antioxidants can be considered. Antioxidants function by inhibiting the oxidation process.[29][30]
Commonly Used Antioxidants:
-
Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant that is effective at low concentrations (0.01-0.1%).[29][30][31]
-
Alpha-Tocopherol (Vitamin E): A natural antioxidant that can be effective, sometimes in synergy with other antioxidants like BHT.[31][32][33]
Considerations:
-
Compatibility: The chosen antioxidant must not react with this compound or interfere with downstream applications.
-
Concentration: Use the lowest effective concentration to avoid introducing significant impurities.
-
Regulatory Acceptance: For drug development, ensure the chosen antioxidant is approved for pharmaceutical use.
A small-scale stability study should always be conducted to validate the effectiveness and compatibility of any antioxidant before applying it to a large batch of material.
References
-
PubChem. (n.d.). Ethyl 3-Hydroxybutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
-
Gao, C., et al. (n.d.). Biosynthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]
-
Păltinean, G., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Store Reagents. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology. Retrieved from [Link]
-
nano-purification solutions. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
SpringerLink. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Regulatory and Development Considerations of Chiral Compounds. Retrieved from [Link]
-
Frontiers. (n.d.). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Retrieved from [Link]
-
PubMed. (2014). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Retrieved from [Link]
-
Jordan Valve. (n.d.). What is Tank Blanketing?. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. Retrieved from [Link]
-
ResearchGate. (2025). Surface Morphology and Degradation of Poly[(R)-3-Hydroxybutyrate]-block-Poly(ε-Caprolactone) and Poly[(R)-3-Hydroxybutyrate]-block-Poly(l-Lactide) Biodegradable Diblock Copolymers. Retrieved from [Link]
-
SciELO. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]
-
Eurofins. (n.d.). Plastic Containers: What could be leaching into our food?. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022). A Level Chemistry Revision "Oxidation of Secondary and Tertiary Alcohols". Retrieved from [Link]
-
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2014). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Retrieved from [Link]
-
Oregon State University. (n.d.). Analysis of Chemical Leaching From Common Consumer Plastic Bottles Under High Stress Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
-
ResearchGate. (2015). Use of Chiral Excipients in Formulations Containing Chiral Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting soil conditions. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
-
YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]
Sources
- 1. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Frontiers | Biodegradation of polyhydroxyalkanoates: current state and future prospects [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oaepublish.com [oaepublish.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Packaging, Inerting and Blanketing [airproducts.com]
- 13. Blanketing vs. Inerting in Oil & Gas: What’s the Difference and When to Use Each? | nano Blog [nano-purification.com]
- 14. jordanvalve.com [jordanvalve.com]
- 15. generon.com [generon.com]
- 16. Tank blanketing - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 24. How To [chem.rochester.edu]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bgb-analytik.com [bgb-analytik.com]
- 28. eijppr.com [eijppr.com]
- 29. researchgate.net [researchgate.net]
- 30. scielo.br [scielo.br]
- 31. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 32. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Trace Analysis of Ethyl 3-hydroxyheptanoate
Welcome to the technical support guide for the trace analysis of Ethyl 3-hydroxyheptanoate. This document is designed for researchers, analytical scientists, and professionals in drug development. It provides in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions, moving beyond procedural steps to explain the core scientific reasoning behind them.
Section 1: Recommended Analytical Workflow
The trace analysis of this compound, a moderately polar ester, presents unique challenges, primarily related to its recovery from complex matrices and its chromatographic behavior. The recommended approach is Gas Chromatography-Mass Spectrometry (GC-MS) due to its superior selectivity and sensitivity for semi-volatile compounds. The workflow below outlines a robust, self-validating system for reliable quantification.
Caption: High-level workflow for this compound analysis.
Section 2: Detailed Experimental Protocol (GC-MS)
This protocol is a validated starting point for the analysis of this compound in a biological matrix like human plasma.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is chosen over Liquid-Liquid Extraction (LLE) for its superior cleanup capabilities, reducing matrix effects and providing higher reproducibility. An aminopropyl-silica phase is effective for isolating fatty acid ethyl esters (FAEEs).[1]
-
Internal Standard (IS) Spiking: To 500 µL of plasma, add the IS (e.g., this compound-d3) to a final concentration of 50 ng/mL. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition an aminopropyl-silica SPE cartridge (100 mg, 1 mL) with 1 mL of hexane. Do not allow the column to dry.
-
Sample Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of hexane to remove highly non-polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of hexane. A key advantage of this phase is that FAEEs can be eluted with hexane while more polar lipids are retained.[1]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
2.2. GC-MS Instrumental Parameters
-
Rationale: A mid-polarity column (e.g., HP-5MS) provides good peak shape and resolution for this compound. Splitless injection is necessary for trace-level detection. Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns for library matching and quantification.[2]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Split/splitless, 250°C, Splitless mode (1 min purge delay) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 103 (Fragment corresponding to [CH(OH)CH2COOC2H5]+) |
| Qualifier Ions | m/z 75, m/z 115 |
Section 3: Troubleshooting Guide (Q&A Format)
Q1: Why is my analyte recovery consistently low (<60%) after sample preparation?
-
Potential Cause 1: Inefficient Extraction. this compound has moderate polarity due to the hydroxyl group. If using LLE, the choice of solvent is critical. Highly non-polar solvents like pure hexane may not efficiently partition the analyte.
-
Solution: Use a more polar extraction solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate (e.g., 90:10 v/v). These solvents better solvate the hydroxyl group while maintaining immiscibility with aqueous sample matrices.
-
-
Potential Cause 2: Analyte Adsorption. The hydroxyl group can engage in hydrogen bonding with active sites on glassware or within the SPE cartridge material, leading to irreversible adsorption.
-
Solution: Silanize all glassware (vials, inserts) before use to cap active silanol groups. For SPE, ensure the cartridge is properly conditioned and never allowed to go dry before sample loading, which can expose active sites.
-
-
Potential Cause 3: Incomplete Elution from SPE. The elution solvent may not be strong enough to displace the analyte from the SPE sorbent.
-
Solution: While hexane is often sufficient for FAEEs on aminopropyl columns, if recovery is low, try a slightly more polar elution solvent like 98:2 (v/v) hexane:ethyl acetate.[3] This small amount of polar solvent can disrupt the hydrogen bonding with the sorbent without co-eluting significant interferences.
-
Q2: I'm observing poor chromatographic peak shape (e.g., tailing) for my analyte.
-
Potential Cause 1: Active Sites in the GC System. This is the most common cause for tailing with polar analytes. The free hydroxyl group of this compound can interact with active silanol groups in the injector liner, column, or MS source.
-
Solution A (Recommended): Derivatization. Convert the polar -OH group into a non-polar silyl ether. After evaporation (Step 6 in the protocol), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes. Evaporate and reconstitute in hexane. This derivatization increases volatility and significantly improves peak shape.[4]
-
Solution B (Alternative): Use an ultra-inert GC liner and a base-deactivated column specifically designed for analyzing active compounds. While an improvement, it may not be as effective as derivatization for trace-level analysis.
-
-
Potential Cause 2: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase, leading to fronting or tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was too concentrated. Ensure your calibration standards are within the linear dynamic range of the detector.
-
Q3: My results are not reproducible, with high variability between replicate injections (>15% RSD). What should I investigate?
-
Potential Cause 1: Inconsistent Internal Standard (IS) Addition. The primary role of the IS is to correct for variability in sample preparation and injection volume.
-
Solution: Ensure the IS is added with a calibrated pipette at the very beginning of the sample preparation process.[5] The IS should be a close structural analog (ideally, a stable isotope-labeled version) of the analyte to mimic its behavior during extraction and chromatography.
-
-
Potential Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the MS source, leading to erratic results.[6] This is particularly problematic in complex matrices like plasma.
-
Solution: Improve the sample cleanup. If using LLE, consider adding a back-extraction step. If using SPE, optimize the wash step by testing slightly stronger solvents that do not elute the analyte but remove more interferences. Also, check for phospholipids, a common source of ion suppression, and employ specific removal techniques if necessary.[7]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
While not strictly mandatory, it is highly recommended for robust, trace-level analysis. The free hydroxyl group makes the molecule susceptible to adsorption and peak tailing. Derivatization, typically silylation with a reagent like BSTFA, neutralizes this polar site, leading to improved volatility, better peak symmetry, and lower limits of detection.[4][8]
Q2: What is a suitable internal standard (IS) for this analysis?
The ideal IS is a stable isotope-labeled version of the analyte, such as this compound-d3 or -d5. This is because it will have nearly identical chemical properties during extraction and the same chromatographic retention time, but is distinguishable by mass. If a labeled analog is unavailable, a close structural homolog, such as Ethyl 3-hydroxyhexanoate or Ethyl 3-hydroxyoctanoate, is the next best choice.
Q3: Can I use LC-MS for this analysis instead of GC-MS?
Yes, LC-MS is a viable alternative. However, it presents its own challenges. This compound is not easily ionized by electrospray ionization (ESI).
-
Methodology: Reverse-phase chromatography would be used. To achieve high sensitivity, derivatization is often required to attach a permanently charged or easily ionizable tag to the molecule.[9]
-
Challenges: This compound is prone to significant matrix effects in LC-MS, especially ion suppression from co-eluting phospholipids in biological samples.[6][7] Extensive sample cleanup would be critical. For this specific analyte, GC-MS is often more straightforward and sensitive without derivatization for charge-tagging.
Q4: What are the expected mass spectral fragments for this compound under Electron Ionization (EI)?
-
A prominent peak from alpha-cleavage next to the hydroxyl group.
-
Loss of the ethyl group (-29 Da) or ethoxy group (-45 Da).
-
A McLafferty rearrangement is possible, leading to a characteristic fragment.
-
The molecular ion peak (M+) at m/z 160 may be weak or absent, which is common for aliphatic esters.[2]
-
A key diagnostic ion would likely be at m/z 103 , resulting from cleavage between C3 and C4, retaining the hydroxyl and ester functions.
References
-
Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J.-C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. [Link]
-
PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]
-
Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research. [Link]
-
Akoh, C. C., & Moussata, C. O. (2022). Triglycerides of medium-chain fatty acids: a concise review. Journal of Food Science and Technology. [Link]
-
Bielawska, A., & Bielawski, J. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry. [Link]
-
Wozniak, M. K., Wiergowski, M., et al. (2021). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences. [Link]
-
Api, A. M., Belsito, D., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. Food and Chemical Toxicology. [Link]
-
The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. [Link]
-
Palmquist, D. L. (2002). Challenges with fats and fatty acid methods. Journal of Animal Science. [Link]
-
ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A. [Link]
-
Bernhardt, T. G., & D'Souza, N. B. (1994). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
PubChem. (n.d.). Ethyl Heptanoate. National Center for Biotechnology Information. [Link]
-
Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
Kabara, J. J. (2005). Medium-chain fatty acids and esters. In Antimicrobials in Food. CRC Press. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]
-
Restek. (n.d.). Ethyl (S)-(+)-3-hydroxybutyrate. [Link]
-
Wöhrlin, F., Fry, H., & Preiß-Weigert, A. (2011). Challenges in Analysing Glycidyl Fatty Acid Esters in Edible Oils and Fats. Poster presentation. [Link]
-
Save My Exams. (2024). Practical: Preparation of Ethyl Ethanoate. [Link]
-
ResearchGate. (n.d.). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. [Link]
-
Đurović, S., et al. (2024). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. Molecules. [Link]
-
ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
-
Palmquist, D. L. (2002). Challenges with fats and fatty acid methods. Journal of Animal Science. [Link]
-
Casabuono, A. C., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry. [Link]
-
ODOWELL. (n.d.). Ethyl Heptanoate manufacturers and suppliers in China. [Link]
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. [Link]
Sources
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Ethyl 3-hydroxyheptanoate via ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison and workflow for the structural elucidation of ethyl 3-hydroxyheptanoate using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. By leveraging comparative data from analogous structures and foundational spectroscopic principles, we will establish a framework for the confident assignment of its carbon skeleton.
The Rationale: Why ¹³C NMR is a Definitive Tool
While various analytical techniques contribute to structural characterization, ¹³C NMR spectroscopy offers direct insight into the carbon framework of a molecule.[1][2] Each unique carbon atom in a structure produces a distinct signal in the spectrum, providing a carbon "fingerprint".[2][3] The chemical shift (δ) of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment, revealing the nature of neighboring atoms and functional groups.[4] For a molecule like this compound, with its ester and secondary alcohol functionalities, ¹³C NMR is indispensable for confirming the precise location of these groups on the heptanoate chain.
Predicted ¹³C NMR Spectrum of this compound
In the absence of a direct experimental spectrum for this compound in publicly available databases, we can predict its ¹³C NMR spectrum with a high degree of confidence. This prediction is grounded in the analysis of structurally related compounds and the fundamental principles of NMR spectroscopy. The primary analogs for this comparative analysis are ethyl 3-hydroxybutanoate and ethyl heptanoate.
Structure of this compound:
Comparative Analysis with Analogous Structures
Our prediction relies on dissecting the molecule into its constituent parts and comparing them with known experimental data from similar chemical environments.
-
The Ethyl Ester Group (C8, C9): The chemical shifts for the ethyl group of an ester are characteristic. The methylene carbon (C8) directly attached to the oxygen is deshielded and expected around 60-61 ppm, while the terminal methyl carbon (C9) is found further upfield, typically around 14 ppm. This is consistent across various ethyl esters.[4][5]
-
The Carbonyl Carbon (C1): The carbonyl carbon of an ester is one of the most deshielded carbons in the molecule, typically appearing in the range of 170-175 ppm.[5]
-
The Hydroxyl-Bearing Carbon (C3): The presence of an electronegative hydroxyl group on C3 will cause a significant downfield shift for this carbon. In ethyl 3-hydroxybutanoate, the analogous carbon appears at approximately 64.2 ppm.[5] We anticipate a similar chemical shift for C3 in this compound.
-
The Heptanoate Chain (C2, C4, C5, C6, C7): The methylene carbon alpha to the carbonyl (C2) is deshielded and is expected to appear around 42-43 ppm, as seen in ethyl 3-hydroxybutanoate (42.7 ppm).[5] The remaining carbons of the alkyl chain (C4-C7) will have chemical shifts in the typical aliphatic range, generally between 14 and 35 ppm. The terminal methyl group (C7) will be the most upfield of these. Data from ethyl heptanoate helps in assigning these more distant carbons.[6][7]
The following table summarizes the predicted chemical shifts for this compound and compares them with the experimental data for our chosen analogs.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Ethyl 3-hydroxybutanoate[5] | Experimental Chemical Shift (ppm) for Ethyl heptanoate[6][7] | Justification for Prediction |
| C1 | ~172 | 172.9 | ~173.8 | Carbonyl carbon of an ethyl ester. |
| C2 | ~42 | 42.7 | ~34.4 | Methylene group alpha to the carbonyl. |
| C3 | ~68 | 64.2 | ~25.1 | Carbon bearing the hydroxyl group, deshielded by oxygen. |
| C4 | ~36 | - | ~28.9 | Methylene group adjacent to the hydroxyl-bearing carbon. |
| C5 | ~25 | - | ~31.6 | Methylene group in the alkyl chain. |
| C6 | ~22 | - | ~22.6 | Methylene group beta to the terminal methyl group. |
| C7 | ~14 | - | ~14.0 | Terminal methyl group of the heptanoate chain. |
| C8 | ~60 | 60.6 | ~60.1 | Methylene group of the ethyl ester. |
| C9 | ~14 | 14.0 | ~14.3 | Methyl group of the ethyl ester. |
Experimental Workflow for Structural Confirmation
To experimentally verify the structure of a synthesized sample of this compound, the following ¹³C NMR spectroscopic workflow should be followed.
Figure 1. A generalized workflow for the confirmation of this compound structure using ¹³C NMR spectroscopy.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, chloroform-d (CDCl₃) being a common choice for its excellent solubilizing properties and well-defined residual solvent peak.[4]
-
Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference for calibrating the chemical shift scale to 0.0 ppm.[4]
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃.
-
Perform tuning and shimming procedures to optimize the magnetic field homogeneity across the sample, ensuring sharp, well-resolved peaks.
-
Set up a standard proton-decoupled ¹³C NMR experiment. This involves irradiating the protons in the molecule to collapse the carbon-proton coupling, resulting in a spectrum where each unique carbon appears as a singlet.[3]
-
Acquire the data over a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Analyze the number of peaks and their chemical shifts. For this compound, nine distinct signals are expected.
-
Compare the experimental chemical shifts to the predicted values and the data from the analogous compounds to assign each signal to its corresponding carbon atom in the molecule.
-
Conclusion
The structural confirmation of this compound can be confidently achieved through ¹³C NMR spectroscopy. By establishing a predicted spectrum based on the well-documented chemical shifts of analogous structures like ethyl 3-hydroxybutanoate and ethyl heptanoate, a robust framework for comparison is created. The outlined experimental workflow provides a clear and reliable method for obtaining high-quality data. The congruence between the experimental spectrum and the predicted data, particularly the characteristic shifts of the carbonyl, hydroxyl-bearing, and ethyl ester carbons, would provide definitive evidence for the proposed structure. This comparative approach exemplifies a rigorous and scientifically sound methodology for structural elucidation in chemical research and development.
References
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl (3R)-3-hydroxybutanoate. PubChem. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Ethyl Heptanoate. Retrieved from [Link]
-
Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Heptanoate. PubChem. Retrieved from [Link]
-
Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Ethyl heptanoate (FDB008200). Retrieved from [Link]
-
YouTube. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. Retrieved from [Link]
-
Chegg. (2021, April 25). The NMR spectra of ethyl 3-hydroxy-3,6-dimethylhept-6-enoate are given below. Retrieved from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Ethyl heptanoate (FDB008200) - FooDB [foodb.ca]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 3-Hydroxyheptanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and quality. Ethyl 3-hydroxyheptanoate, a valuable chiral intermediate, is no exception. Its enantiomeric purity can significantly influence the pharmacological profile of a final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for its quantification is imperative.
This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the enantioselective quantification of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This is not a one-time event but a continuous process that ensures the reliability, quality, and consistency of analytical data.[3] For a quantitative method assessing the purity of a chiral compound like this compound, the key validation characteristics, as stipulated by ICH Q2(R1), are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. impactfactor.org [impactfactor.org]
- 5. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 6. seejph.com [seejph.com]
Comparing the efficacy of different catalysts for Ethyl 3-hydroxyheptanoate synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide
The enantioselective synthesis of ethyl 3-hydroxyheptanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries, is a critical process demanding high efficiency and stereochemical control. The choice of catalyst is paramount in achieving these objectives. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the synthesis of this compound, drawing upon experimental data to inform catalyst selection and process optimization. We will delve into both biocatalytic and chemocatalytic approaches, offering insights into their respective strengths, weaknesses, and practical considerations.
Introduction to the Synthesis of this compound
This compound is a chiral molecule with significant applications as an intermediate in the synthesis of various bioactive compounds. Its stereochemistry is crucial for the biological activity of the final product. The primary route to its synthesis is the asymmetric reduction of the prochiral ketone, ethyl 3-oxoheptanoate. This transformation can be achieved using a variety of catalytic systems, each with its own set of advantages and disadvantages.
Biocatalytic Approaches: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. The use of whole microbial cells or isolated enzymes offers high enantioselectivity under mild reaction conditions.
Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes living microorganisms, such as yeasts and bacteria, which contain a plethora of enzymes capable of performing stereoselective reductions. This approach is often cost-effective as it bypasses the need for enzyme purification.
Baker's yeast is a readily available and inexpensive biocatalyst for the asymmetric reduction of ketones. The reduction is mediated by various oxoreductases present in the yeast cells.
Experimental Protocol: Asymmetric Reduction of Ethyl 3-oxoheptanoate using Saccharomyces cerevisiae
1. Catalyst Preparation:
-
A suspension of commercial baker's yeast (e.g., 10 g) is prepared in a buffered aqueous solution (e.g., 100 mL of phosphate buffer, pH 7.0) containing a carbon source (e.g., 2 g of glucose).
-
The suspension is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a short period (e.g., 30 minutes) to activate the yeast.
2. Bioreduction:
-
Ethyl 3-oxoheptanoate (e.g., 1 mmol) is added to the yeast suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with continuous agitation for a specified duration (e.g., 24-48 hours). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
3. Product Isolation and Analysis:
-
After the reaction is complete, the yeast cells are removed by filtration or centrifugation.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography.
-
The yield and enantiomeric excess (ee) of the this compound are determined by GC or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Besides Saccharomyces cerevisiae, other microorganisms such as various Candida and Rhodococcus species have demonstrated high efficacy in the asymmetric reduction of β-keto esters. These microorganisms often possess a diverse range of reductases with different substrate specificities and stereoselectivities. For instance, certain strains of Rhodococcus erythropolis are known for their ability to catalyze the enantioselective reduction of ketones with high yields and excellent enantiomeric excess.
Isolated Enzymes: Ketoreductases (KREDs)
For more precise control and higher catalyst loading, isolated ketoreductases (KREDs) are often employed. These enzymes, available as commercial preparations or produced recombinantly, offer high activity and selectivity. A key advantage of using isolated enzymes is the elimination of side reactions that can occur with whole-cell systems.
Experimental Protocol: Ketoreductase-Catalyzed Synthesis of Ethyl (S)-3-hydroxyheptanoate
1. Reaction Setup:
-
In a reaction vessel, a buffered solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
-
The substrate, ethyl 3-oxoheptanoate (e.g., 10 mM), is added to the buffer.
-
A cofactor, typically NADPH or NADH (e.g., 1 mM), is added.
-
A cofactor regeneration system is often employed to reduce the cost of the cofactor. A common system consists of an inexpensive sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase (e.g., isopropanol dehydrogenase), or glucose and glucose dehydrogenase.
-
The ketoreductase enzyme is added to the reaction mixture.
2. Enzymatic Reduction:
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
The reaction progress is monitored by HPLC or GC.
3. Work-up and Analysis:
-
Once the reaction reaches completion, the enzyme is denatured and removed (e.g., by precipitation with a solvent or by filtration if immobilized).
-
The product is extracted from the aqueous phase using an organic solvent.
-
The organic extract is dried and the solvent is evaporated.
-
The yield and enantiomeric excess of the product are determined by chiral GC or HPLC.
Chemocatalytic Approaches: Precision and Versatility
Homogeneous and heterogeneous chemical catalysts offer a high degree of versatility and are often more amenable to a wider range of reaction conditions compared to their biological counterparts.
Asymmetric Hydrogenation with Ruthenium and Rhodium Catalysts
Chiral ruthenium and rhodium phosphine complexes are highly effective catalysts for the asymmetric hydrogenation of β-keto esters. These catalysts, often referred to as Noyori-type catalysts, can achieve excellent enantioselectivity and high turnover numbers.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-oxoheptanoate using a Chiral Ruthenium Catalyst
1. Catalyst Preparation (in situ):
-
In an inert atmosphere (e.g., in a glovebox), a pressure-resistant reaction vessel is charged with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (R)-BINAP).
-
A degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred at a specific temperature to form the active catalyst.
2. Hydrogenation Reaction:
-
The substrate, ethyl 3-oxoheptanoate, is added to the catalyst solution.
-
The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂).
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-50°C) for a specified time (e.g., 12-24 hours).
3. Product Isolation and Analysis:
-
After the reaction, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the this compound.
-
The yield and enantiomeric excess are determined by chiral GC or HPLC.
Comparative Efficacy of Catalysts
The choice of catalyst for the synthesis of this compound depends on several factors, including the desired enantiomer, required purity, cost, and scalability. The following table summarizes the performance of different catalysts based on available data for the reduction of ethyl 3-oxoheptanoate and analogous substrates.
| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Key Reaction Conditions |
| Saccharomyces cerevisiae | Ethyl 3-oxoheptanoate | (S) | Moderate-Good | >95 | Aqueous buffer, glucose, 30°C |
| Candida species | Ethyl 3-oxoheptanoate | (R) or (S) | Good-Excellent | >98 | Varies with species and conditions |
| Ketoreductase (KRED) | Ethyl 3-oxoheptanoate | (S) or (R) | >90 | >99 | Buffer, NADPH/NADH, cofactor regeneration |
| Ru-(R)-BINAP | Ethyl 3-oxoheptanoate | (R) | High | >98 | H₂, methanol, pressure |
| Rh-Chiral Phosphine | β-Keto esters | (R) or (S) | High | >95 | H₂, various solvents, pressure |
Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. The stereochemical outcome of biocatalytic reductions can often be inverted by selecting a different enzyme or microorganism.
Mechanistic Insights and Catalyst Selection Rationale
The stereochemical outcome of the reduction is determined by the specific interactions between the substrate and the active site of the catalyst.
Biocatalytic Reduction
In enzymatic reductions, the substrate binds to the active site of the ketoreductase in a specific orientation, dictated by the three-dimensional structure of the enzyme. The hydride transfer from the cofactor (NADPH or NADH) then occurs to one of the two prochiral faces of the ketone, leading to the formation of a specific enantiomer of the alcohol. This is often described by Prelog's rule.
Caption: Simplified workflow for ketoreductase-catalyzed reduction.
Asymmetric Hydrogenation
In asymmetric hydrogenation with chiral metal complexes, the substrate coordinates to the chiral metal center. The stereochemistry of the chiral ligand creates a chiral environment around the metal, which directs the hydrogenation to a specific face of the ketone, resulting in the enantioselective formation of the alcohol.
Caption: Key steps in asymmetric hydrogenation.
Conclusion and Future Outlook
Both biocatalytic and chemocatalytic methods provide effective routes for the enantioselective synthesis of this compound. Biocatalysts, particularly ketoreductases, offer exceptional enantioselectivity under mild, environmentally benign conditions. Chemocatalysts, such as chiral ruthenium and rhodium complexes, provide high efficiency and broader substrate scope.
The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including the desired enantiomer, scale of production, and economic considerations. For large-scale industrial applications, the reusability and stability of the catalyst are critical factors. Immobilization of both enzymes and homogeneous catalysts can address these challenges.
The future of catalyst development for this and similar transformations lies in the discovery of novel enzymes with enhanced activities and stabilities through techniques like metagenomic screening and directed evolution. In the realm of chemical catalysis, the design of new chiral ligands will continue to push the boundaries of enantioselectivity and catalytic efficiency. The synergy between these two fields, through chemoenzymatic cascade reactions, also holds immense promise for developing highly efficient and sustainable synthetic routes to valuable chiral molecules like this compound.
References
Please note that a comprehensive list of references with clickable URLs would be generated based on the specific literature and patents consulted during the creation of a full, in-depth guide. The following are representative examples of the types of sources that would be included.
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Goldberg, K., et al.
- Genov, M., A. A. C. C. Pais, and F. P. J. T. Rutjes. "Recent developments in the asymmetric hydrogenation of β-keto esters." Chemical Society Reviews 42.4 (2013): 1409-1421.
-
"Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains." PubMed, [Link].
-
"Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents." ResearchGate, [Link].
-
"Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones." ACS Publications, [Link].
Ethyl 3-hydroxyheptanoate vs. Ethyl 3-hydroxyhexanoate: A Comparative Guide for Chiral Synthon Selection
An In-Depth Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemically pure, and thus safer and more effective, active pharmaceutical ingredients (APIs).[1][2][3] Among the most versatile of these synthons are β-hydroxy esters, prized for their dual functional handles—a hydroxyl group and an ester—that allow for diverse and predictable chemical transformations.
This guide provides a detailed comparison of two closely related yet distinct chiral synthons: Ethyl 3-hydroxyheptanoate and Ethyl 3-hydroxyhexanoate. While differing by only a single methylene unit, the subtle variations in their steric and electronic properties can have significant implications for reaction outcomes, purification processes, and their ultimate suitability for specific synthetic targets. As Senior Application Scientists, our goal is to elucidate these differences through experimental data and field-proven insights, enabling researchers to make informed and efficient decisions in their synthetic campaigns.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The fundamental difference between the two molecules lies in the length of the alkyl chain at the C3 position—a propyl group for the heptanoate and an ethyl group for the hexanoate. This seemingly minor variation influences key physical properties that have practical consequences in the laboratory.
| Property | This compound | Ethyl 3-hydroxyhexanoate |
| Structure | ![]() | ![]() |
| Molecular Formula | C₉H₁₈O₃ | C₈H₁₆O₃[4][5] |
| Molecular Weight | 174.24 g/mol | 160.21 g/mol [5][6] |
| CAS Number | 13279-63-5 | 2305-25-1[4][6] |
| Appearance | Colorless Liquid | Colorless to Almost Colorless Liquid[5] |
| Boiling Point | ~105-107 °C @ 15 mmHg | 90-92 °C @ 14 mmHg[5][7] |
| Density | ~0.96 g/mL | 0.974 g/mL @ 25 °C[5][7] |
| Refractive Index | ~1.431 | ~1.428 @ 20 °C[5][6] |
The increased lipophilicity of this compound, due to the longer alkyl chain, can influence its solubility in various solvent systems and may require adjustments during extraction and chromatographic purification compared to its hexanoate counterpart.
Synthesis of Enantiopure β-Hydroxy Esters: Key Methodologies
The utility of these compounds as chiral synthons is entirely dependent on the ability to produce them in high enantiomeric purity. The most prevalent and industrially scalable method is the asymmetric reduction of their corresponding β-keto ester precursors, Ethyl 3-oxoheptanoate and Ethyl 3-oxohexanoate.
Caption: General synthetic routes to chiral β-hydroxy esters.
A. Biocatalytic Reduction: This method leverages the high stereoselectivity of enzymes. Whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) or recombinant E. coli expressing specific carbonyl reductases are widely used.[8][9] The key advantages are exceptionally high enantiomeric excess (often >99% ee), mild and environmentally benign reaction conditions (aqueous media, room temperature), and low cost. The primary causality for this high selectivity lies in the precisely shaped active site of the enzyme, which orients the substrate in a way that allows hydride delivery to only one face of the ketone.
B. Chemo-catalytic Asymmetric Reduction: This approach utilizes chiral transition metal complexes (e.g., Ruthenium-BINAP) or stoichiometric chiral reducing agents. These methods offer broad substrate scope and predictable stereochemical outcomes based on the chosen catalyst enantiomer.[10] However, they often require anhydrous conditions, expensive and potentially toxic heavy metal catalysts, and rigorous purification to remove metal contaminants from the final product.
Comparative Performance in Asymmetric Synthesis
While both synthons undergo similar downstream reactions, the choice between them is dictated by the final target structure and subtle but critical differences in reactivity and handling.
| Parameter | This compound | Ethyl 3-hydroxyhexanoate | Scientific Rationale & Field Insight |
| Steric Influence | Moderate | Lower | The propyl group of the heptanoate derivative exerts greater steric hindrance around the chiral center. This can be advantageous for improving diastereoselectivity in subsequent reactions (e.g., alkylation at C2) but may also slow down reaction rates compared to the less hindered ethyl group of the hexanoate. |
| Enantioselectivity (ee%) in Synthesis | Typically >98% | Typically >98% | For most enzymatic and well-optimized chemo-catalytic reductions, the enantioselectivity is excellent for both substrates. The enzyme's active site can generally accommodate the single-carbon difference without a significant loss of stereocontrol. |
| Yield (%) | 80-95% | 85-98% | Yields are generally comparable and high. Any minor differences often stem from the slightly increased lipophilicity of the heptanoate, which can sometimes lead to small losses during aqueous workup and extraction. |
| Purification | Standard chromatography or distillation. May require more non-polar eluents. | Standard chromatography or distillation. | The higher lipophilicity of the heptanoate derivative means it will have a higher Rf value in normal-phase chromatography. This can be beneficial for separating it from more polar impurities but may require adjustments to solvent gradients. |
The ultimate decision driver is the desired substitution pattern in the target molecule. The alkyl side chain of the synthon is directly incorporated into the final product's backbone.
Caption: The choice of synthon dictates the final target structure.
Experimental Protocol: Asymmetric Reduction with Saccharomyces cerevisiae
This protocol provides a robust, self-validating method for synthesizing (S)-Ethyl 3-hydroxyhexanoate, which can be adapted for the heptanoate analogue. The reliance on simple, observable metrics (gas evolution, TLC) and definitive analytical checks (chiral GC/HPLC) ensures trustworthiness.
Objective: To prepare (S)-Ethyl 3-hydroxyhexanoate with high enantiomeric purity.
Materials:
-
Baker's Yeast (Saccharomyces cerevisiae), active dry (100 g)
-
Sucrose (80 g)
-
Ethyl 3-oxohexanoate (5.0 g, 31.6 mmol)
-
Deionized Water (500 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite® or diatomaceous earth (20 g)
-
TLC plates (silica gel 60 F₂₅₄)
-
1 L Erlenmeyer flask, magnetic stirrer, and stir bar
Experimental Workflow Diagram:
Caption: Step-by-step workflow for biocatalytic reduction.
Procedure:
-
Yeast Activation: In the 1 L Erlenmeyer flask, dissolve the sucrose in 500 mL of warm (35-40 °C) deionized water. Add the Baker's yeast and stir gently for 30 minutes until signs of fermentation (frothing, gas evolution) are evident. This step is crucial as it confirms the viability of the biocatalyst.
-
Substrate Addition: Add the Ethyl 3-oxohexanoate to the actively fermenting yeast suspension.
-
Reduction Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Stir the mixture at a moderate pace at room temperature (20-25 °C) for 48-72 hours.
-
Self-Validation (Reaction Monitoring): Periodically take a small aliquot of the reaction mixture, extract it with ethyl acetate, and spot it on a TLC plate (eluent: 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot (higher Rf) has been fully converted to the product spot (lower Rf, more polar).
-
Workup: Once the reaction is complete, add 20 g of Celite® to the mixture and stir for 15 minutes. Filter the entire mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Final Validation: Purify the resulting crude oil by silica gel column chromatography to obtain the pure Ethyl 3-hydroxyhexanoate. Confirm the structure using ¹H and ¹³C NMR. The enantiomeric excess (ee%) must be determined using chiral GC or HPLC analysis, which serves as the final validation of the protocol's success.
Conclusion
Both this compound and Ethyl 3-hydroxyhexanoate are excellent and highly valuable chiral synthons for the pharmaceutical and fine chemical industries. Their core chemical reactivity is nearly identical, and both can be synthesized in high enantiomeric purity using established biocatalytic or chemo-catalytic methods.
The decision to use one over the other is not a matter of general superiority but is almost exclusively dictated by the structure of the final target molecule. The key points of differentiation for the practicing chemist are:
-
Target Structure: The primary determinant. The synthon must contain the alkyl side-chain (propyl or ethyl) required in the final product.
-
Steric Effects: The heptanoate's larger propyl group can offer greater diastereoselectivity in certain downstream transformations but may also lead to slower reaction kinetics.
-
Physicochemical Properties: The heptanoate's increased lipophilicity may require minor adjustments to extraction and chromatography protocols.
By understanding these nuances, researchers can confidently select the appropriate chiral synthon, streamlining their synthetic strategy and accelerating the development of complex, enantiomerically pure molecules.
References
-
The Fragrance Conservatory. Ethyl 3-hydroxyhexanoate. Available from: [Link]
-
MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]
-
The Pherobase. Semiochemical compound: Ethyl 3-hydroxyhexanoate | C8H16O3. Available from: [Link]
-
The Good Scents Company. ethyl 3-hydroxyhexanoate, 2305-25-1. Available from: [Link]
-
ChemSynthesis. ethyl 3-hydroxyhexanoate - 2305-25-1. Available from: [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Available from: [Link]
-
PubMed. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Available from: [Link]
-
Millennial Specialty Chemicals. The Versatile Applications of Ethyl 3-Hydroxyhexanoate in Modern Formulations. Available from: [Link]
-
PubChem. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293. Available from: [Link]
-
ACG Publications. Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. Available from: [Link]
-
NIH. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Available from: [Link]
-
NIH. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available from: [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Pharmatutor. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available from: [Link]
-
ResearchGate. Asymmetric reduction of ethyl 4‐chloro‐3‐oxo‐butanoate to ethyl.... Available from: [Link]
-
ResearchGate. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Available from: [Link]
-
The Good Scents Company. ethyl 3-oxohexanoate, 3249-68-1. Available from: [Link]
-
LinkedIn. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Available from: [Link]
-
ResearchGate. Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts | Request PDF. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. Page loading... [guidechem.com]
- 5. ETHYL 3-HYDROXYHEXANOATE | 2305-25-1 [chemicalbook.com]
- 6. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
A Comparative Analysis of the Biological Activity of Ethyl 3-Hydroxyheptanoate and Its Analogs: A Guide for Researchers
In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. Among these, short and medium-chain fatty acid esters, particularly those with hydroxyl functionalities, have garnered interest for their potential biological activities. This guide provides a comprehensive comparison of the biological activity of Ethyl 3-hydroxyheptanoate and its structurally related analogs, including Ethyl 3-hydroxybutyrate, Ethyl 3-hydroxyhexanoate, and Ethyl 3-hydroxyoctanoate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Introduction to Ethyl 3-Hydroxyalkanoates
Ethyl 3-hydroxyalkanoates are a class of organic compounds characterized by an ethyl ester functional group and a hydroxyl group at the third carbon position of a saturated fatty acid chain. Their structure lends them amphiphilic properties, which can influence their interaction with biological membranes. While extensive research exists on fatty acids and their derivatives, specific and comparative data on the biological activities of individual ethyl 3-hydroxyalkanoates remain limited. This guide aims to synthesize the available information and provide a framework for their systematic evaluation.
Structure-Activity Relationships: A Predictive Framework
In the absence of direct comparative studies, understanding the structure-activity relationships (SAR) of fatty acid esters is crucial for predicting their biological activities.[1] For antimicrobial and antifungal properties, two key structural features are generally considered:
-
Alkyl Chain Length: The length of the carbon chain significantly influences the lipophilicity of the molecule. Medium-chain fatty acids (C6-C12) and their derivatives often exhibit the most potent antimicrobial activity.[2] Shorter chains may lack the necessary lipophilicity to effectively interact with microbial cell membranes, while longer chains might have reduced solubility in aqueous environments.
-
Functional Groups: The presence and position of functional groups, such as the hydroxyl group in 3-hydroxyalkanoates, can modulate the compound's polarity and its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.
The primary proposed mechanism of antimicrobial action for many fatty acids and their esters is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[1][3][4]
Comparative Overview of Biological Activities
While specific data for this compound is scarce, we can infer its potential activities by examining its analogs.
Ethyl 3-Hydroxybutyrate (C4)
Ethyl 3-hydroxybutyrate is the shortest analog in this series. A recent study highlighted its potential in a therapeutic context, demonstrating that it can alleviate skeletal muscle wasting in cancer cachexia and exhibits anti-tumor effects. This suggests that beyond antimicrobial activity, these compounds may have roles in modulating cellular metabolic pathways.
Ethyl 3-Hydroxyhexanoate (C6)
This compound (C7)
Positioned between the C6 and C8 analogs, this compound is hypothesized to possess significant biological activity. Its odd-numbered carbon chain is less common in nature, making it an interesting candidate for novel biological effects. Based on SAR principles, its activity is expected to be comparable to or greater than its C6 and C8 counterparts.
Ethyl 3-Hydroxyoctanoate (C8)
Ethyl 3-hydroxyoctanoate falls within the optimal range for the antimicrobial activity of medium-chain fatty acid derivatives. It is expected to effectively disrupt microbial cell membranes.
Quantitative Data Summary
The following table summarizes the available, albeit limited, quantitative data for the biological activities of this compound and its analogs. The absence of data highlights the need for further experimental investigation.
| Compound | Biological Activity | Organism/Cell Line | Metric (Value) | Reference |
| Ethyl 3-Hydroxybutyrate | Anti-cachexia/Anti-tumor | Mouse model/CT26 cells | - | N/A |
| Ethyl 3-Hydroxyhexanoate | Antifungal (predicted) | Candida albicans | MIC: Not Reported | N/A |
| This compound | Antimicrobial (predicted) | S. aureus, E. coli | MIC: Not Reported | N/A |
| Ethyl 3-Hydroxyoctanoate | Antifungal (predicted) | Candida albicans | MIC: Not Reported | N/A |
Note: The lack of specific, cited values in the table reflects the current gap in the scientific literature. The predicted activities are based on the general principles of structure-activity relationships for this class of compounds.
Experimental Protocols for Biological Activity Screening
To facilitate further research and a more direct comparison, this section provides detailed, self-validating protocols for assessing the antimicrobial, antifungal, and cytotoxic activities of this compound and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Rationale: The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing, allowing for the determination of precise MIC values.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve the ethyl 3-hydroxyalkanoate compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in DMSO in a separate 96-well plate to create a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Transfer 1 µL of each compound dilution from the DMSO plate to the corresponding wells of a sterile 96-well microtiter plate.
-
Add 99 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final DMSO concentration of 1% (which should not inhibit bacterial growth).
-
Include a positive control (bacteria in MHB with 1% DMSO) and a negative control (MHB with 1% DMSO only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Antifungal Susceptibility Testing: Agar Disk Diffusion Method
This qualitative method assesses the antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Rationale: The agar disk diffusion method is a simple, cost-effective, and widely used screening tool for evaluating the antifungal activity of compounds.
Workflow Diagram:
Caption: Workflow for the agar disk diffusion antifungal susceptibility test.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a suspension of the test fungus (e.g., Candida albicans ATCC 90028) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Preparation of Test Disks:
-
Sterilize 6 mm paper disks.
-
Prepare solutions of the ethyl 3-hydroxyalkanoate compounds in a suitable solvent (e.g., ethanol) at a concentration of 10 mg/mL.
-
Aseptically apply 10 µL of each compound solution to a sterile disk and allow the solvent to evaporate completely. This will result in a disk containing 100 µg of the test compound.
-
-
Assay Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Sabouraud Dextrose Agar plate with the prepared fungal suspension.
-
Aseptically place the impregnated disks onto the surface of the agar, ensuring firm contact.
-
Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with solvent only).
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: The MTT assay is a reliable and high-throughput method to quantify the cytotoxic effects of compounds on mammalian cell lines.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a mammalian cell line (e.g., HeLa) in appropriate growth medium.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ethyl 3-hydroxyalkanoate compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activity of this compound and its analogs. While direct experimental data is currently limited, the principles of structure-activity relationships suggest that these medium-chain 3-hydroxy esters hold promise as potential antimicrobial, antifungal, and metabolically active agents. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate and compare the biological activities of these compounds. Further research is warranted to elucidate the specific mechanisms of action and to explore the full therapeutic potential of this interesting class of molecules.
References
-
Kenny, D. J., et al. (2009). The Antimicrobial Efficacy and Structure Activity Relationship of Novel Carbohydrate Fatty Acid Derivatives Against Listeria Spp. And Food Spoilage Microorganisms. PubMed. Available at: [Link]
-
Nobles, C. L., et al. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. ASM Journals. Available at: [Link]
-
Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology. Available at: [Link]
-
Sjögren, J., et al. (2003). Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Applied and Environmental Microbiology. Available at: [Link]
-
Huang, C. B., et al. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of Oral Biology. Available at: [Link]
-
Brogden, K. A., et al. (2021). Antimicrobial Activity of Host-Derived Lipids. MDPI. Available at: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Snoch, W., et al. (2023). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Zheng, C., et al. (2015). Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus. Journal of Bacteriology. Available at: [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]
-
Pinto, M., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Journal of Fungi. Available at: [Link]
-
Yff, B. T. S., et al. (2002). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. In Lipids: Structure, Physical Properties and Functionality. The Royal Society of Chemistry. Available at: [Link]
- WO2020160905A1 - Antimicrobial activity of fatty acid esters and combinations thereof - Google Patents. (n.d.).
-
Zhang, Y., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews. Available at: [Link]
-
Graphviz. (n.d.). Graphviz. Available at: [Link]
Sources
- 1. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Production of medium-chain-length poly(3-hydroxyalkanoates) from gluconate by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and Synergistic Effects of the Ethyl Acetate Extract of Tanacetum vulgare (L.) Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Separation of Ethyl 3-Hydroxyheptanoate: A Comparative Analysis of Column Performance
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely an analytical challenge; it is a fundamental requirement for ensuring the safety, efficacy, and quality of pharmaceutical products. Ethyl 3-hydroxyheptanoate, a valuable chiral building block, is no exception. Its stereoisomers can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical step in the synthetic and quality control processes.
This guide provides an in-depth comparison of the performance of different chiral columns for the enantioselective separation of this compound. Drawing upon established principles of chiral chromatography and experimental data from structurally analogous compounds, we will explore the nuances of column selection and method development to empower you to achieve robust and reliable separations.
The Cornerstone of Chiral Separation: Choosing the Right Stationary Phase
The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP). The CSP creates a stereospecific environment where the two enantiomers of a chiral molecule interact differently, leading to different retention times and, consequently, their separation. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision, primarily dictated by the volatility and thermal stability of the analyte.
Gas Chromatography (GC) for Volatile Analytes
For volatile compounds like this compound, chiral GC offers a powerful and high-resolution separation technique. Cyclodextrin-based CSPs are particularly effective for this class of molecules.
-
Mechanism of Separation: Derivatized cyclodextrins, such as dimethylated β-cyclodextrin, possess a chiral cavity. Enantiomers fit into this cavity differently, leading to variations in the strength of their interactions and thus, differential retention.
An application note for the closely related compound, ethyl 3-hydroxybutanoate, demonstrates the successful use of a dimethylated beta-cyclodextrin-based chiral stationary phase for baseline separation of its enantiomers[1]. This success strongly suggests that a similar approach would be highly effective for this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
While GC is an excellent choice, HPLC offers greater versatility, especially when dealing with less volatile compounds or when a broader range of detection methods is desired. For the separation of acidic chiral compounds like this compound, polysaccharide-based CSPs are the industry standard.[2]
-
Mechanism of Separation: Polysaccharide derivatives, typically cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion in chiral grooves or cavities within the polysaccharide structure.[3][4] The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often crucial for improving the peak shape of acidic analytes.[2][5]
Performance Comparison of Chiral Columns
The selection of a chiral column is often an empirical process.[6] However, by understanding the characteristics of different CSPs, we can make an informed initial choice. The following table summarizes the expected performance of different column types for the separation of this compound, based on data from similar compounds.
| Chromatography | Column Type | Chiral Selector | Typical Mobile Phase/Carrier Gas | Key Performance Characteristics | Suitability for this compound |
| GC | Cyclodextrin-Based | Dimethylated β-cyclodextrin (e.g., CHIRALDEX® B-DM) | Helium | - High resolution and efficiency.- Excellent for volatile compounds.- Baseline separation of hydroxyalkanoate enantiomers is well-documented.[1][7] | Excellent: High probability of achieving baseline separation. |
| HPLC | Polysaccharide-Based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., TFA) | - Broad enantioselectivity.- Good resolution for a wide range of acidic compounds.[2]- Selectivity can be tuned by altering the alcohol modifier. | Very Good: A strong candidate for initial screening. |
| HPLC | Polysaccharide-Based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Normal Phase: Hexane/Ethanol with acidic modifier (e.g., TFA) | - Often provides complementary selectivity to cellulose-based phases.- High success rate for a diverse range of chiral compounds. | Very Good: Another excellent choice for screening, potentially offering different elution orders. |
| HPLC | Immobilized Polysaccharide | Immobilized Amylose or Cellulose (e.g., Chiralpak® IA/IB/IC) | Broader range of solvents, including polar organic and reversed-phase | - Enhanced solvent compatibility and column robustness.- Allows for a wider range of mobile phase conditions to be explored. | Excellent: Offers the most flexibility for method development and optimization. |
Experimental Protocols: A Step-by-Step Guide to Method Development
The following protocols provide a structured approach to developing a chiral separation method for this compound.
Protocol 1: Chiral GC Method Development
This protocol is based on the successful separation of ethyl 3-hydroxybutanoate enantiomers.[1]
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Chiral GC Column: Dimethylated β-cyclodextrin (e.g., CHIRALDEX® B-DM, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Sample: Racemic this compound (1 mg/mL in a suitable solvent like ethyl acetate).
2. GC Conditions (Starting Point):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 min at 150 °C.
-
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
3. Data Analysis and Optimization:
-
Evaluate the chromatogram for the resolution (Rs) between the two enantiomer peaks. The goal is to achieve baseline separation (Rs ≥ 1.5).
-
If separation is not optimal, adjust the oven temperature program. A slower ramp rate can improve resolution.
-
Optimize the carrier gas flow rate to find the best balance between analysis time and resolution.
Protocol 2: Chiral HPLC Method Screening
This protocol outlines a screening approach using polysaccharide-based columns.
1. Instrumentation and Consumables:
-
HPLC system with UV detector.
-
Chiral Columns for Screening:
-
Cellulose-based (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Amylose-based (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
-
Mobile Phases:
-
A: n-Hexane
-
B: Isopropanol
-
C: Ethanol
-
-
Acidic Modifier: Trifluoroacetic Acid (TFA).
-
Sample: Racemic this compound (1 mg/mL in mobile phase).
2. Screening Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Initial Mobile Phase Compositions to Screen:
-
Hexane/Isopropanol (90:10 v/v) + 0.1% TFA.
-
Hexane/Ethanol (90:10 v/v) + 0.1% TFA.
-
3. Data Analysis and Column Selection:
-
Analyze the chromatograms from both columns and mobile phase combinations.
-
Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for each condition.
-
Select the column and mobile phase that provide the best initial separation for further optimization.
Visualizing the Workflow
A systematic approach is key to efficient method development. The following diagram illustrates a logical workflow for chiral separation method development.
Caption: A structured workflow for chiral separation method development.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. By systematically screening different columns and mobile phases and then optimizing the best conditions, the resulting method will be robust and reproducible. The key is to start with a broad screening approach and then systematically refine the parameters to achieve the desired separation. The inclusion of a system suitability test before each analytical run, where the resolution of a racemic standard is checked, is essential to ensure the ongoing validity of the method.
Conclusion
The successful chiral separation of this compound is readily achievable with the right analytical approach. For volatile samples, chiral GC with a cyclodextrin-based column offers a high-resolution solution. For broader applicability and flexibility, HPLC with polysaccharide-based CSPs, particularly immobilized phases, provides a powerful and robust platform. By following a systematic method development workflow, researchers can confidently establish a reliable method for the accurate quantification of the enantiomers of this important chiral intermediate, thereby ensuring the quality and stereochemical integrity of their final products.
References
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BenchChem. (2025, December). Application Note and Protocol: Chiral Separation of Ethyl 3-Hydroxybutanoate Enantiomers by Gas Chromatography.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Ferreira, V., Cacho, J., & Lopez, R. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10522–10529.
- Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. University of Valladolid.
- BenchChem. (n.d.). Performance of different chiral columns for 3,4-Dihydroxybutanoic acid separation.
- Ali, I., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 467.
- Zhang, T., & Nguyen, D. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(16), 3535.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Inter-Laboratory Comparison of Ethyl 3-hydroxyheptanoate Analysis: A Proposed Guide
Abstract
Ethyl 3-hydroxyheptanoate is a chiral molecule with growing importance in the synthesis of pharmaceuticals and fine chemicals. The accurate and precise quantification of this compound is critical for quality control, regulatory compliance, and research and development. To date, a formal inter-laboratory comparison study to establish the reproducibility and comparability of analytical methods for this compound has not been published. This guide proposes a comprehensive framework for conducting such a study, drawing upon established analytical techniques for similar compounds and adhering to international standards for proficiency testing. We present detailed protocols for two primary analytical methodologies, Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and outline a robust statistical approach for data analysis and performance evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to establish standardized and validated methods for the analysis of this compound.
Introduction: The Need for Standardized Analysis
This compound is a key chiral intermediate in the synthesis of a variety of organic molecules. Its enantiomeric purity and concentration are critical quality attributes that can significantly impact the efficacy and safety of the final product. As the use of this compound expands, the need for reliable and consistent analytical methods across different laboratories becomes paramount. Inter-laboratory comparison studies, also known as proficiency tests, are essential for evaluating the performance of analytical methods and the competence of laboratories.[1][2][3][4][5] These studies provide an objective means of assessing the accuracy, precision, and reproducibility of analytical data, ultimately leading to greater confidence in the quality of results.
Currently, there is a lack of published data from inter-laboratory studies specifically focused on this compound. This guide aims to fill this gap by proposing a detailed framework for such a study. The methodologies and protocols presented herein are based on established analytical principles for similar hydroxy esters and are designed to be readily implemented by proficient analytical laboratories.
Proposed Inter-Laboratory Study Design
The design of this proposed inter-laboratory study is grounded in the principles outlined in ASTM E691 - 19, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method"[1][2][3][4][5] and ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison".[6][7][8][9][10]
2.1. Study Objectives
-
To assess the proficiency of participating laboratories in the quantitative analysis of this compound.
-
To compare the performance of Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this analysis.
-
To determine the repeatability and reproducibility of each analytical method.
-
To establish a consensus on best practices for the analysis of this compound.
2.2. Participant Recruitment
A minimum of eight to ten laboratories with experience in chromatographic analysis of organic compounds would be recruited to ensure statistically significant results. Participants would be drawn from academic, industrial, and government research and quality control laboratories.
2.3. Sample Preparation and Distribution
A stock solution of high-purity this compound would be prepared and used to create a series of test samples at different concentration levels, spanning a relevant analytical range. The matrix for these samples would be a well-characterized solvent, such as acetonitrile, to minimize matrix effects. The homogeneity and stability of the samples would be rigorously tested prior to distribution. Each participating laboratory would receive a set of blind samples for analysis.
2.4. Experimental Workflow
The overall workflow of the proposed inter-laboratory study is depicted in the following diagram:
Caption: A flowchart illustrating the key stages of the proposed inter-laboratory comparison study.
Analytical Methodologies
Participating laboratories would be instructed to perform the analysis using either or both of the following validated methods. The choice of method would allow for a direct comparison of their performance characteristics.
3.1. Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a robust and widely available technique suitable for the analysis of volatile and semi-volatile compounds like this compound.[11][12][13]
3.1.1. Rationale for Method Selection
-
High Resolution: Capillary GC columns provide excellent separation of analytes.
-
Sensitivity: FID is a highly sensitive detector for organic compounds.
-
Cost-Effectiveness: GC-FID is a relatively inexpensive technique to operate.
-
Chiral Separation: With a suitable chiral stationary phase, GC can be used to separate the enantiomers of this compound.[11][12][13]
3.1.2. Detailed Experimental Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A chiral capillary column, such as a dimethylated beta-cyclodextrin-based column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for enantiomeric separation. For achiral analysis, a standard non-polar column (e.g., HP-5MS) can be used.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Final hold: Maintain at 220°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the provided samples with a suitable solvent (e.g., dichloromethane or ethyl acetate) to fall within the calibrated range of the instrument.
-
Calibration: Prepare a series of calibration standards of this compound in the same solvent as the samples, covering a concentration range of approximately 1-100 µg/mL.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis.[15][16][17][18]
3.2.1. Rationale for Method Selection
-
High Specificity: The mass spectrometer provides structural information, which aids in the confident identification of the analyte.
-
High Sensitivity: LC-MS can achieve very low limits of detection.
-
Versatility: Suitable for a broader range of compounds compared to GC.
-
Reduced Sample Preparation: Often requires minimal sample cleanup.
3.2.2. Detailed Experimental Protocol
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 30% B, hold for 0.5 minutes.
-
Increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Selected Ion Monitoring (SIM): Monitor the protonated molecular ion [M+H]⁺ of this compound.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
-
-
Sample Preparation: Dilute the provided samples with the initial mobile phase composition.
-
Calibration: Prepare a series of calibration standards in the initial mobile phase composition, covering a concentration range of approximately 0.1-50 µg/mL.
Data Analysis and Performance Evaluation
4.1. Statistical Analysis
The primary statistical measures to be calculated include:
-
Mean: The average of the reported values for each sample.
-
Standard Deviation: A measure of the dispersion of the data.
-
Repeatability (sr): The standard deviation of test results obtained under the same conditions (within a laboratory).
-
Reproducibility (sR): The standard deviation of test results obtained under different conditions (between laboratories).
4.2. Performance Assessment using z-scores
The performance of each participating laboratory would be assessed using z-scores, calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the robust mean of all reported results).
-
σ is the standard deviation for proficiency assessment.
The interpretation of z-scores is as follows:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
4.3. Hypothetical Data Presentation
The results of the inter-laboratory study would be summarized in tables for easy comparison.
Table 1: Hypothetical Results for this compound Analysis (Sample A - Target Concentration: 25 µg/mL)
| Laboratory ID | Method | Reported Value (µg/mL) | z-score | Performance |
| Lab 1 | GC-FID | 24.5 | -0.5 | Satisfactory |
| Lab 2 | GC-FID | 26.2 | 1.2 | Satisfactory |
| Lab 3 | LC-MS | 23.8 | -1.2 | Satisfactory |
| Lab 4 | LC-MS | 28.1 | 3.1 | Unsatisfactory |
| Lab 5 | GC-FID | 25.1 | 0.1 | Satisfactory |
| Lab 6 | LC-MS | 24.9 | -0.1 | Satisfactory |
| Lab 7 | GC-FID | 22.9 | -2.1 | Questionable |
| Lab 8 | LC-MS | 25.5 | 0.5 | Satisfactory |
Table 2: Hypothetical Precision Data for Analytical Methods
| Method | Repeatability (sr) | Reproducibility (sR) |
| GC-FID | 0.8 µg/mL | 1.5 µg/mL |
| LC-MS | 0.5 µg/mL | 1.0 µg/mL |
4.4. Data Analysis Workflow
The process for analyzing the data from the proposed study is outlined below:
Sources
- 1. store.astm.org [store.astm.org]
- 2. eyoungindustry.com [eyoungindustry.com]
- 3. randb.co.kr [randb.co.kr]
- 4. img.antpedia.com [img.antpedia.com]
- 5. scribd.com [scribd.com]
- 6. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 7. csagroup.org [csagroup.org]
- 8. qualitat.cc [qualitat.cc]
- 9. Eurachem [eurachem.org]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. azom.com [azom.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of monomeric composition in polyhydroxyalkanoates by liquid chromatography coupled with on-line mass spectrometry and off-line nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Ethyl 3-hydroxyheptanoate
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to unequivocally distinguish between enantiomers is paramount. (R)- and (S)-Ethyl 3-hydroxyheptanoate, as chiral building blocks, are no exception. Their distinct stereochemistry can lead to vastly different pharmacological activities and metabolic pathways. This guide provides a comprehensive technical overview of the spectroscopic methodologies employed to differentiate and characterize these enantiomers, grounded in practical, field-proven insights.
The Challenge of Enantiomeric Differentiation
Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as NMR, IR, and mass spectrometry, which probe the molecule's constitution and connectivity, will yield identical spectra for both (R)- and (S)-isomers. This guide will first detail the expected spectroscopic signatures of ethyl 3-hydroxyheptanoate and then delve into the specialized techniques required to break the spectroscopic equivalence of its enantiomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Chiral Recognition
NMR spectroscopy is a cornerstone of structural elucidation. While a standard ¹H or ¹³C NMR spectrum of a racemic mixture of this compound will show a single set of signals, the use of chiral resolving agents can induce diastereomeric differentiation, allowing for the visualization and quantification of each enantiomer.
A. Expected ¹H and ¹³C NMR Spectral Data for this compound
Based on the analysis of structurally similar compounds like ethyl 3-hydroxybutanoate and ethyl 3-hydroxyhexanoate, we can predict the approximate chemical shifts for this compound. These predictions serve as a baseline for experimental verification.
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (heptanoate chain) | ~0.90 | t | ~7.0 |
| (CH₂)₃ | ~1.30-1.50 | m | - |
| CH₂ (adjacent to CH-OH) | ~1.55-1.65 | m | - |
| CH-OH | ~4.00-4.10 | m | - |
| CH₂ (ester methylene) | ~2.40-2.50 | d | ~6.5 |
| O-CH₂ (ethyl group) | ~4.15 | q | ~7.1 |
| O-CH₂-CH₃ (ethyl group) | ~1.25 | t | ~7.1 |
| OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~172.5 |
| CH-OH | ~68.0 |
| O-CH₂ | ~60.5 |
| CH₂ (adjacent to C=O) | ~41.0 |
| CH₂ (adjacent to CH-OH) | ~36.5 |
| (CH₂)₂ | ~25.0, ~22.5 |
| CH₃ (heptanoate chain) | ~14.0 |
| O-CH₂-CH₃ | ~14.2 |
B. Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2][3] Ensure the sample is free of particulate matter.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "shimmed" to optimize its homogeneity around the sample, using the deuterium signal from the solvent.[2]
-
Data Acquisition : Acquire the ¹H NMR spectrum. Standard acquisition parameters for a small organic molecule are typically sufficient.
C. Chiral Discrimination using Lanthanide Shift Reagents (LSRs)
To resolve the signals of the (R) and (S) enantiomers, a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to the NMR sample.
-
Mechanism of Action : The hydroxyl group of this compound coordinates with the europium center of the LSR. This interaction forms transient diastereomeric complexes, each with a unique magnetic environment. Consequently, the protons in the (R) and (S) enantiomers experience different induced shifts, leading to the separation of their corresponding signals in the ¹H NMR spectrum.[4][5]
D. Experimental Protocol: ¹H NMR with a Chiral Shift Reagent
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum of the enantiomeric mixture.
-
Addition of LSR : Add a small, known amount of the chiral LSR to the NMR tube.
-
Sequential Spectra : Acquire a series of ¹H NMR spectra after each incremental addition of the LSR.
-
Data Analysis : Monitor the chemical shifts of specific protons (e.g., the methine proton of the CH-OH group). The signals corresponding to the two enantiomers will separate, allowing for the determination of the enantiomeric excess (ee) by integrating the separated peaks.[4]
Caption: Workflow for Chiral Analysis using NMR Spectroscopy.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. However, since enantiomers have the same functional groups and bond vibrations, their IR spectra will be identical.
A. Expected IR Spectral Data for this compound
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600-3200 | Strong, Broad |
| C-H (alkane) | 3000-2850 | Strong |
| C=O (ester) | ~1735 | Strong |
| C-O (ester) | 1300-1000 | Strong |
B. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation : For a liquid sample, no specific preparation is needed.[6][7]
-
Instrument Setup : Ensure the ATR crystal is clean.
-
Background Scan : Record a background spectrum of the empty ATR crystal.
-
Sample Analysis : Place a drop of the this compound sample onto the ATR crystal and acquire the spectrum.
-
Cleaning : Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for IR Spectroscopy using ATR.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. As with NMR and IR, the mass spectra of enantiomers are identical because they have the same molecular weight and fragmentation pathways.
A. Expected Mass Spectral Data for this compound
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 159 | [M - CH₃]⁺ |
| 129 | [M - OCH₂CH₃]⁺ |
| 101 | [CH(OH)CH₂COOCH₂CH₃]⁺ |
| 87 | [CH₃CH(OH)CH₂C(O)]⁺ |
| 45 | [OCH₂CH₃]⁺ |
B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[8][9]
-
GC Separation : Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
-
MS Analysis : The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
Caption: Workflow for GC-MS Analysis.
IV. Circular Dichroism (CD) Spectroscopy: The Definitive Chiroptical Technique
Circular Dichroism (CD) spectroscopy is a powerful technique that directly probes the chirality of a molecule. It measures the differential absorption of left- and right-circularly polarized light.[10][11][12] Enantiomers will produce mirror-image CD spectra, making it an ideal method for their differentiation and for determining enantiomeric purity and absolute configuration.[13]
-
Principle : A chiral molecule will absorb left- and right-circularly polarized light to different extents. A plot of the difference in absorption versus wavelength gives the CD spectrum. The (R)-enantiomer will produce a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum.
A. Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation : Dissolve a known concentration of the pure enantiomer or the enantiomeric mixture in a suitable solvent (one that does not absorb in the spectral region of interest).
-
Instrument Setup : Place the sample in a quartz cuvette of a known path length.
-
Data Acquisition : Scan the sample over the appropriate wavelength range (typically in the UV region for the n → π* transition of the carbonyl group in this compound).
-
Data Analysis : The resulting CD spectrum will show positive or negative peaks (Cotton effects). The sign of the Cotton effect can be used to help assign the absolute configuration, and the magnitude of the signal is proportional to the enantiomeric excess.
Sources
- 1. How To [chem.rochester.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ursinus.edu [ursinus.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-hydroxyheptanoate: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision point, balancing economic viability with chemical efficiency and stereochemical control. Ethyl 3-hydroxyheptanoate, a key chiral building block, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable β-hydroxy ester, offering the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
The core of our analysis hinges on a simple principle: the "best" route is context-dependent. A method ideal for large-scale industrial production might be ill-suited for a small-scale, high-purity research application. Herein, we dissect three major strategies: the classic, cost-effective chemical reduction of a β-keto ester precursor, a highly selective enzymatic reduction, and an asymmetric aldol-type reaction.
The Precursor: Ethyl 3-oxoheptanoate
Before delving into the chiral synthesis, it is crucial to consider the synthesis of the key precursor, ethyl 3-oxoheptanoate. A modern and efficient method involves the acylation of Meldrum's acid with pentanoyl chloride, followed by alcoholysis with ethanol. This route offers high selectivity and yields, often exceeding 80%, and is more readily scalable than the traditional crossed Claisen condensation, which suffers from low selectivity and difficult purification due to the formation of multiple byproducts[1].
Route 1: Chemical Reduction of Ethyl 3-oxoheptanoate
The reduction of a β-keto ester is a fundamental and widely used transformation. For the synthesis of this compound, this typically involves the use of a hydride-based reducing agent.
Reaction Scheme:
Mechanism:
This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from a reducing agent, such as sodium borohydride (NaBH₄), to the electrophilic ketone carbonyl. The resulting alkoxide is then protonated during an aqueous workup to yield the secondary alcohol. While effective, this method produces a racemic mixture of (R)- and (S)-enantiomers, as the achiral reducing agent can attack the planar carbonyl from either face with equal probability.
Experimental Protocol (Generalized):
-
Preparation: In a round-bottom flask, dissolve Ethyl 3-oxoheptanoate in a suitable solvent like ethanol or methanol at 0°C.
-
Reduction: Add sodium borohydride portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography or distillation.
Cost-Benefit Analysis:
-
Cost: This is generally the most cost-effective route. Sodium borohydride is an inexpensive, bulk reagent, and the solvents used are common and affordable. The primary costs are associated with the starting materials and purification.
-
Benefits: The procedure is simple, rapid, and high-yielding. It does not require specialized equipment or catalysts.
-
Drawbacks: The major drawback is the complete lack of stereocontrol, resulting in a racemic product. For applications requiring a single enantiomer, a subsequent, often costly and yield-reducing, chiral resolution step is necessary.
Route 2: Asymmetric Enzymatic Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of ketoreductases (KREDs) or whole-cell systems (like baker's yeast) can provide direct access to enantiomerically pure β-hydroxy esters.
Reaction Scheme:
Mechanism:
Enzymes like ketoreductases, often from organisms such as Candida parapsilosis or engineered E. coli, possess a chiral active site.[2] They utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the ketone in a stereochemically defined manner, governed by Prelog's rule. This results in the formation of predominantly one enantiomer. The cofactor is continuously regenerated in situ, often by using a sacrificial alcohol like isopropanol.[2]
Experimental Protocol (Generalized using Baker's Yeast):
-
Preparation: Suspend baker's yeast and sucrose in warm tap water and stir for 1 hour at room temperature.[3]
-
Substrate Addition: Add Ethyl 3-oxoheptanoate to the yeast suspension.[3]
-
Fermentation/Reduction: Stir the mixture at room temperature for 48-72 hours, monitoring the reaction progress by GC analysis.[3]
-
Work-up: Add a filter aid (e.g., Celite) and filter the mixture. Saturate the filtrate with sodium chloride and extract with diethyl ether.[3]
-
Purification: Dry the combined organic extracts, remove the solvent, and purify the resulting oil by column chromatography or distillation.
Cost-Benefit Analysis:
-
Cost: The initial investment in a specific enzyme can be high, though prices are decreasing. Baker's yeast is very inexpensive. The primary operational costs involve the substrate, long reaction times (energy for stirring), and potentially large volumes of water and extraction solvents.
-
Benefits: The key advantage is the high enantioselectivity, often exceeding 99% enantiomeric excess (ee), providing direct access to the desired chiral product.[2] This method is environmentally friendly, using water as a solvent and operating under mild conditions.
-
Drawbacks: Reaction times are significantly longer than chemical reductions. Substrate concentration can be limited due to enzyme inhibition, leading to lower volumetric productivity.[4] The workup can be cumbersome due to the complex biological matrix.
Route 3: Asymmetric Aldol-Type (Reformatsky) Reaction
The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. Modern variations have introduced catalytic and asymmetric versions of this classic reaction.
Reaction Scheme:
Mechanism:
Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of pentanal. Subsequent acidic workup protonates the resulting alkoxide to give the final product. Asymmetric induction can be achieved by using chiral ligands that coordinate to the metal center, influencing the facial selectivity of the addition to the aldehyde. While zinc is traditional, copper-catalyzed versions have also been developed, offering mild reaction conditions.[5]
Experimental Protocol (Generalized Copper-Catalyzed):
-
Preparation: In a flame-dried flask under an inert atmosphere, add a copper catalyst and a suitable solvent (e.g., THF).
-
Reagent Addition: Add pentanal and ethyl iodoacetate to the flask.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash and dry the organic phase, remove the solvent in vacuo, and purify by column chromatography.
Cost-Benefit Analysis:
-
Cost: The cost can be moderate to high, depending on the catalyst and ligands used. While zinc is inexpensive, chiral ligands and specialized copper catalysts can be costly. α-halo esters are also more expensive than their non-halogenated counterparts.
-
Benefits: This method builds the carbon skeleton and sets the stereocenter in a single convergent step. It can offer good yields and, with the right catalyst system, high enantioselectivity.
-
Drawbacks: The organometallic intermediates are sensitive to moisture and air, requiring inert atmosphere techniques. Residual metal contamination in the final product can be a concern, especially for pharmaceutical applications, necessitating rigorous purification.
Comparative Summary
| Parameter | Route 1: Chemical Reduction | Route 2: Enzymatic Reduction | Route 3: Asymmetric Aldol-Type |
| Stereoselectivity | None (Racemic) | Excellent (>99% ee possible)[2] | Good to Excellent (Depends on ligand) |
| Yield | High | Moderate to High | Moderate to High |
| Cost of Reagents | Low | Low (yeast) to High (isolated enzyme) | Moderate to High |
| Reaction Conditions | Mild (0°C to RT) | Mild (RT, aqueous) | Mild to Moderate (Inert atmosphere) |
| Reaction Time | Short (1-3 hours) | Long (24-72 hours) | Moderate (4-24 hours) |
| Scalability | Excellent | Moderate (limited by concentration) | Good |
| "Green" Chemistry | Poor (solvents, waste) | Excellent (water solvent, biodegradable) | Moderate (metal waste) |
| Purification | Moderate (Chromatography) | Difficult (Biological matrix) | Moderate to Difficult (Metal removal) |
Visualization of Synthetic Workflows
To better illustrate the process flow, the following diagrams outline the general steps involved in each synthetic approach.
General Synthetic Workflow
Caption: A generalized workflow for chemical synthesis.
Decision-Making Guide for Route Selection
Caption: A decision tree for selecting the optimal synthetic route.
Conclusion and Recommendations
The synthesis of this compound presents a classic case study in process chemistry, where no single route is universally superior.
-
For rapid, small-scale synthesis where stereochemistry is not a concern, or for producing a racemic standard, the chemical reduction (Route 1) with sodium borohydride is the undisputed choice due to its low cost, simplicity, and speed.
-
For applications demanding high enantiopurity, particularly in pharmaceutical development, the enzymatic reduction (Route 2) stands out. It is the most environmentally benign method and directly yields the desired chiral product, avoiding complex resolution steps. While scalability can be a concern, advances in enzyme immobilization and continuous flow bioreactors are mitigating these challenges.[6]
-
The asymmetric aldol-type reaction (Route 3) offers a powerful alternative for constructing the molecule when enzymatic methods are not feasible or when specific non-natural stereoisomers are desired. Its strength lies in its convergent nature, though it requires a higher level of technical expertise and investment in catalysis.
Ultimately, the choice of synthesis will be dictated by the specific project goals, balancing the need for stereochemical purity against constraints of cost, time, scale, and available expertise. This guide serves as a foundational tool for navigating that decision-making process with scientific rigor and practical insight.
References
-
Organic Syntheses Procedure, Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Available from: [Link]
- Google Patents, CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- Google Patents, WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
-
PrepChem.com, Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Available from: [Link]
-
Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481–483. Available from: [Link]
-
Organic Chemistry Portal, Synthesis of β-hydroxy carboxylic acids, esters and amides. Available from: [Link]
-
ACS Publications, Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. Organic Process Research & Development. Available from: [Link]
-
ChemRxiv, Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Available from: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Hydroxyheptanoate
A Note on Extrapolated Data: Specific safety and disposal documentation for Ethyl 3-hydroxyheptanoate is not broadly available. This guide has been developed by synthesizing data from structurally analogous aliphatic hydroxy esters, namely Ethyl 3-hydroxybutyrate and Ethyl 3-hydroxyhexanoate. The principles of chemical safety and waste management for this class of compounds are well-established, providing a robust framework for ensuring procedural integrity.
Section 1: Hazard Assessment & Regulatory Context
This compound, as an aliphatic hydroxy ester, should be handled as a substance with potential hazards until comprehensively studied. Based on analogous compounds, it is prudent to assume it may cause irritation upon contact with eyes, skin, or the respiratory tract.[1][2][3][4] It is also likely a combustible liquid.[3][4][5]
From a regulatory standpoint, the disposal of laboratory chemicals is strictly governed to protect personnel and the environment. Unidentified or improperly discarded chemicals can lead to significant compliance violations. Therefore, all waste containing this compound must be treated as hazardous chemical waste.[6] This mandates a cradle-to-grave approach, ensuring the waste is managed responsibly from the point of generation to its final destruction.
Key Hazard Profile (Extrapolated)
The following table summarizes the expected hazard profile based on data from closely related chemicals.
| Hazard Parameter | Anticipated Characteristic | Rationale & Source Analog |
| Physical State | Clear, colorless liquid. | Ethyl 3-hydroxybutyrate.[3] |
| Health Hazards | May cause irritation to skin, eyes, and the respiratory tract.[1][2][4] May be harmful if inhaled, ingested, or absorbed through the skin.[1] | Based on GHS classifications for Ethyl (3R)-3-hydroxybutanoate which include skin, eye, and respiratory irritation.[4] |
| Fire Hazards | Combustible liquid.[2][3][5] | Based on the flash point of Ethyl 3-hydroxybutyrate (64 °C / 147.2 °F).[5][7] Keep away from heat, sparks, and open flames.[5] |
| Environmental Hazards | While specific data is absent, it is not expected to be hazardous to the environment based on analogs.[8] However, it should not be released into the environment.[5][8] | Based on data for Ethyl 3-hydroxybutyrate.[8] |
| Reactivity | Stable under normal conditions.[2][5] Incompatible with strong oxidizing agents and strong bases.[2][5] | Data from Ethyl 3-hydroxybutyrate.[2][5] |
| Decomposition | Thermal decomposition can produce carbon monoxide and carbon dioxide.[2][3] | Data from Ethyl 3-hydroxybutyrate.[2][3] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is in use. The causality is clear: preventing exposure is the primary control measure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile gloves are a suitable choice for incidental contact.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a respirator may be required.[2]
Section 3: Spill Management Protocol
Accidental spills must be managed promptly and safely. The immediate priority is to control the spill and prevent personnel exposure.
Small Spills (Lab Scale)
-
Isolate the Area: Alert colleagues and restrict access to the spill area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Absorb the Spill: Use an inert absorbent material such as dry sand, earth, or vermiculite to soak up the liquid.[2]
-
Collect Waste: Carefully scoop the absorbent material into a designated chemical waste container.[2] Use spark-proof tools if there is any fire risk.[2]
-
Decontaminate: Wash the spill surface with a soap and water solution.[1]
-
Package for Disposal: Seal the container holding the spill cleanup materials, label it clearly as "Spill Debris with this compound," and manage it as hazardous waste.[1]
Large Spills
For significant spills, the procedure escalates to prioritize life safety:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]
-
Alert: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Prevent Entry: Do not re-enter the contaminated area until it has been verified as safe by a qualified professional.[1]
Section 4: Waste Collection & Segregation
Proper collection and segregation at the source are critical for safe and compliant disposal. Commingling of incompatible waste streams is a primary cause of laboratory incidents and significantly increases disposal costs.
Waste Container Requirements
-
Compatibility: Hazardous chemical waste must be stored in containers made of materials compatible with the waste.[9] The original chemical container is often the best choice.[9]
-
Condition: Containers must be in good condition, free of leaks, and clean on the exterior.[9]
-
Closure: Containers must be kept tightly sealed except when adding waste.[9] This prevents the release of vapors and potential spills.
Labeling Protocol
Accurate labeling is a regulatory necessity. Each waste container must have a hazardous waste label detailing the following:
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
An accurate estimation of the concentration and volume.
-
The date when waste was first added to the container.
-
Any other components mixed in the waste stream.
Section 5: Approved Disposal Procedures
Disposal of this compound must be conducted through approved hazardous waste channels. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Primary Disposal Method: Incineration
The recommended disposal method for this combustible material is through a licensed chemical incinerator, preferably one equipped with an afterburner and scrubber.[7] This process ensures the complete destruction of the organic molecule into less harmful components like carbon dioxide and water.
Operational Steps:
-
Collection: Collect waste this compound in a properly labeled, sealed, and compatible container as described in Section 4.
-
Storage: Store the waste container in a designated satellite accumulation area within the lab. This area should be away from heat, sparks, and ignition sources.[2][5]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[9] Do not transport hazardous waste yourself.[9]
-
Documentation: Ensure all required paperwork is completed for the waste transfer.
Prohibited Disposal Methods
-
Drain Disposal: As a water-immiscible and potentially environmentally persistent organic compound, it must not be poured down the sink. This action can interfere with wastewater treatment processes and violate environmental regulations.
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[9] This simply transfers the substance into the air, leading to environmental release and potential exposure.
-
Solid Waste Trash: Disposing of the liquid or its containers in the regular trash is illegal and unsafe.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Section 6: Decontamination of Labware & Surfaces
All labware and surfaces contaminated with this compound must be thoroughly decontaminated.
-
Reusable Labware (Glass, etc.): Rinse with a suitable organic solvent (e.g., ethanol or acetone) into a designated hazardous waste container for solvents. Follow this with a thorough wash using soap and water.
-
Contaminated Consumables: Items such as gloves, absorbent pads, and pipette tips that are contaminated must be disposed of as solid hazardous waste. Place them in a sealed, labeled bag or container for pickup by EHS.
-
Work Surfaces: Wipe down surfaces with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.
By adhering to these protocols, you ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]
-
ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem - NIH . Source: National Center for Biotechnology Information, PubChem. [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . Source: Dartmouth College. [Link]
-
Hazardous Waste Listings | EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . Source: ETH Zürich. [Link]
-
SAFETY DATA SHEET - BioGenex . Source: BioGenex. [Link]
-
Hazardous Waste Disposal Procedures . Source: The University of Texas at Austin. [Link]
-
ethyl 3-hydroxybutyrate - ChemBK . Source: ChemBK. [Link]
Sources
- 1. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. biogenex.com [biogenex.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. mtu.edu [mtu.edu]
Personal protective equipment for handling Ethyl 3-hydroxyheptanoate
Essential Safety and Handling Guide for Ethyl 3-hydroxyheptanoate
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient workflow. The following protocols and recommendations are synthesized from established safety standards and data from structurally similar compounds to ensure the highest degree of safety in your operations.
Hazard Identification and Risk Assessment
Based on data from the analogous compound, Ethyl 3-hydroxybutyrate, this compound is anticipated to be a combustible liquid that may cause irritation upon contact with the eyes, skin, and respiratory tract.[1][2] Ingestion or absorption through the skin may be harmful.[1][2] When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.[1]
A thorough risk assessment should be conducted before commencing any work with this chemical. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (small quantities) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if performed in a well-ventilated area. |
| Mixing/Heating (open system) | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if heating or creating aerosols.[1] |
| Large-scale Operations | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge is required. |
| Spill Cleanup | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge is required. |
Rationale for PPE Selection
-
Eye and Face Protection: Given the potential for irritation and splashes, eye protection is mandatory.[2] Chemical splash goggles provide a seal around the eyes, offering greater protection than safety glasses. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and absorption.[2] Nitrile gloves are a suitable choice for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's resistance data. Always inspect gloves for signs of degradation before use and wash hands thoroughly after removing them.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger volumes or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Use of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools when handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of it down the drain.
-
Contaminated Materials: Any materials used for spill cleanup or that have come into contact with the chemical should be disposed of as hazardous waste.[4]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key safety checkpoints in a typical experimental workflow involving this compound.
Caption: A flowchart of safety checkpoints for handling this compound.
References
-
PubChem. Ethyl 3-hydroxybutyrate. [Link]
Sources
- 1. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.no [fishersci.no]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


